molecular formula C10H19NO2 B1243448 ATAGABALIN

ATAGABALIN

Número de catálogo: B1243448
Peso molecular: 185.26 g/mol
Clave InChI: IUVMAUQEZFTTFB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atagabalin (developmental code name PD-0200390) is a pharmaceutical compound developed by Pfizer that is structurally and mechanistically related to the gabapentinoid class of drugs, which includes gabapentin and pregabalin . As a research chemical, its primary value lies in its high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs), specifically targeting both the α2δ-1 and α2δ-2 sites . This mechanism is a key focus in neuroscience research, particularly in the study of neurological pathways involved in conditions such as neuropathic pain and epilepsy . By modulating these presynaptic calcium channels, this compound is theorized to subtly reduce the release of various excitatory neurotransmitters, thereby decreasing neuronal hyperexcitability . Although clinical development of this compound for the treatment of insomnia was discontinued following Phase II trials, it remains a compound of significant interest for pharmacological and mechanistic studies . It serves as a crucial tool for researchers investigating the structure-activity relationships of gabapentinoids and exploring the precise biological role of the different α2δ subunit isoforms. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7-3-10(6-11,4-8(7)2)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVMAUQEZFTTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC1C)(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Atagabalin: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Atagabalin (PD-0200390) is a gabapentinoid that was under development by Pfizer for the treatment of primary insomnia. Like other members of its class, including gabapentin and pregabalin, its mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels. Despite reaching Phase 2 clinical trials, the development of this compound was discontinued due to unsatisfactory efficacy results. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and clinical trial findings. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the trajectory of this compound and the broader field of sleep disorder therapeutics.

Introduction

This compound, with the developmental code name PD-0200390, is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1][2] It was developed by Pfizer as a potential therapeutic agent for insomnia.[2] Chemically, it is identified as [(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid.[2] The primary molecular target of this compound is the α2δ subunit of voltage-gated calcium channels (VGCCs), a target it shares with the approved drugs gabapentin and pregabalin.[2] While showing promise in early studies, its development was ultimately halted after Phase 2 clinical trials failed to demonstrate sufficient efficacy.[2]

Mechanism of Action

This compound exerts its pharmacological effects through high-affinity binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[2] These subunits are auxiliary components of the VGCC complex and are involved in the trafficking and function of the channel. By binding to the α2δ subunit, gabapentinoids are thought to modulate calcium influx at presynaptic terminals, although the precise downstream effects are still under investigation. This modulation is believed to reduce the release of excitatory neurotransmitters, which may contribute to its potential hypnotic effects.

Signaling Pathway

The binding of this compound to the α2δ subunit of presynaptic VGCCs is the critical initiating event. This interaction is thought to interfere with the normal function of the α2δ subunit, which includes promoting the trafficking of the calcium channel to the presynaptic membrane. By disrupting this process, this compound may reduce the density of functional calcium channels at the synapse, leading to a decrease in calcium influx upon neuronal depolarization. This, in turn, would attenuate the release of neurotransmitters involved in arousal and wakefulness.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound a2d α2δ Subunit This compound->a2d VGCC Voltage-Gated Calcium Channel This compound->VGCC Inhibits Trafficking & Function a2d->VGCC Ca_ion Ca²⁺ VGCC->Ca_ion Influx Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Triggers NT Neurotransmitter Release Vesicle->NT Leads to Receptor Neurotransmitter Receptor NT->Receptor Binds to Response Reduced Neuronal Excitability

Figure 1: Proposed Mechanism of Action of this compound.

Preclinical Development

In Vitro Pharmacology

The primary in vitro assay used to characterize this compound and other gabapentinoids is a radioligand binding assay to determine their affinity for the α2δ subunit of VGCCs.

Experimental Protocol: [³H]-Gabapentin Binding Assay

A typical protocol for this assay is as follows:

  • Membrane Preparation: Porcine or rat brain cortex is homogenized in a sucrose buffer and centrifuged to isolate a crude membrane fraction. The pellet is resuspended in a suitable buffer (e.g., Tris-HCl).

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of [³H]-gabapentin and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled gabapentin. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]-gabapentin binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

While specific binding affinity data for this compound is not publicly available, it is known to bind with high affinity to the α2δ-1 and α2δ-2 subunits.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While detailed pharmacokinetic parameters for this compound in various preclinical species have not been published, studies on the related compound pregabalin in dogs and cats can provide some context.

ParameterDog (4 mg/kg, oral)Cat (4 mg/kg, oral)
Tmax (hours) 1.5 (1.0-4.0)2.9 ± 1.2
Cmax (µg/mL) 7.15 (4.6-7.9)8.3 ± 1.6
Elimination Half-life (hours) 6.90 (6.21-7.40)10.4 ± 2.6
AUC (µg·h/mL) 81.8 (56.5-92.1)133.9 ± 71.5

Table 1: Pharmacokinetic Parameters of Pregabalin in Dogs and Cats.[3][4] It is important to note that these are data for pregabalin and may not be representative of this compound's pharmacokinetic profile.

Preclinical Efficacy Models

The hypnotic potential of new compounds is often evaluated in rodent models of insomnia. These models can be induced by various methods, such as stress, pharmacological agents, or environmental changes.

Experimental Protocol: Rodent Model of Insomnia

A common experimental workflow for assessing hypnotic efficacy is as follows:

  • Animal Preparation: Rodents (rats or mice) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

  • Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chamber and cables.

  • Baseline Recording: Baseline sleep patterns are recorded for a set period (e.g., 24 hours) to establish normal sleep architecture.

  • Induction of Insomnia: Insomnia can be induced through methods like cage change to a novel environment, which mimics the "first-night effect" in humans, or through the administration of a wake-promoting agent.

  • Drug Administration: Animals are administered the test compound (e.g., this compound) or vehicle at a specific time point, typically before the dark phase (the active period for nocturnal rodents).

  • Sleep Recording and Analysis: EEG and EMG are recorded for a defined period post-dosing. The recordings are scored for different sleep stages (wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep). Key parameters analyzed include sleep latency (time to fall asleep), total sleep time, wake after sleep onset (WASO), and the duration and percentage of each sleep stage.

G cluster_workflow Preclinical Efficacy Workflow A Animal Implantation (EEG/EMG) B Acclimatization A->B C Baseline Sleep Recording B->C D Induction of Insomnia C->D E Drug/Vehicle Administration D->E F Post-Dosing Sleep Recording E->F G Data Analysis (Sleep Architecture) F->G

References

Atagabalin: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atagabalin, with the developmental code name PD-0200390, is a γ-aminobutyric acid (GABA) analogue that was developed by Pfizer.[1] Structurally related to gabapentin and pregabalin, it is a ligand for the α2δ subunit of voltage-gated calcium channels.[1] this compound was investigated for its potential therapeutic effects in treating insomnia, but its development was discontinued after Phase II clinical trials due to unsatisfactory results.[1][2] This technical guide provides an in-depth overview of the chemical structure and a detailed synthesis pathway of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically known as 2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid.[3] Its chemical structure is characterized by a cyclopentyl acetic acid backbone with two methyl groups at the 3 and 4 positions and an aminomethyl group at the 1 position. The stereochemistry of the two chiral centers is (3S, 4S), which is crucial for its biological activity.

IdentifierValue
IUPAC Name 2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid[3]
CAS Number 223445-75-8[3]
Molecular Formula C10H19NO2[3]
Molecular Weight 185.26 g/mol [3]
SMILES C[C@H]1CC(C[C@@H]1C)(CC(=O)O)CN[3]
InChI Key IUVMAUQEZFTTFB-YUMQZZPRSA-N[3]

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the stereoselective construction of the disubstituted cyclopentane ring system followed by the introduction of the necessary functional groups. The key steps include a Diels-Alder reaction to establish the initial carbocyclic framework with the desired stereochemistry, followed by a series of functional group manipulations.

Atagabalin_Synthesis A Butadiene C Diels-Alder Adduct A->C TiCl4, Toluene, -10 °C B (-)-Menthyl acrylate B->C D Diol C->D LiAlH4, THF E Dimesylate D->E MsCl, Pyridine, 0 °C F trans-3,4-Dimethylcyclopentene E->F LiAlH4, Et2O, 40 °C G trans-3,4-Dimethylcyclopentanone F->G KMnO4, nBu4NBr, H2O/CH2Cl2 H α,β-Unsaturated Ester G->H Triethylphosphonoacetate, NaH, THF I Michael Adduct H->I Nitromethane, DBU J Lactam I->J H2, Raney Ni K This compound J->K aq. HCl, Heat

Caption: Synthesis Pathway of this compound.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound, based on literature precedents.

Step 1: Diels-Alder Reaction
  • Reaction: Butadiene + (-)-Menthyl acrylate → Diels-Alder Adduct

  • Procedure: To a solution of (-)-menthyl acrylate in toluene at -10 °C is added titanium tetrachloride (TiCl4) dropwise. A solution of butadiene in toluene is then added slowly, and the reaction mixture is stirred at -10 °C for several hours. The reaction is quenched by the addition of aqueous sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude Diels-Alder adduct. Purification is achieved by column chromatography on silica gel.

Step 2: Reduction to Diol
  • Reaction: Diels-Alder Adduct → Diol

  • Procedure: The Diels-Alder adduct is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C. The mixture is then warmed to room temperature and stirred overnight. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the diol.

Step 3: Formation of Dimesylate
  • Reaction: Diol → Dimesylate

  • Procedure: The diol is dissolved in pyridine and cooled to 0 °C. Methanesulfonyl chloride (MsCl) is added dropwise, and the reaction is stirred at 0 °C for several hours. The reaction mixture is then poured into ice-water and extracted with ethyl acetate. The combined organic extracts are washed with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated to afford the dimesylate.

Step 4: Reduction to trans-3,4-Dimethylcyclopentene
  • Reaction: Dimesylate → trans-3,4-Dimethylcyclopentene

  • Procedure: The dimesylate is dissolved in diethyl ether and added to a suspension of LiAlH4 in diethyl ether at room temperature. The mixture is then heated to 40 °C and stirred for several hours. After cooling, the reaction is quenched as described in Step 2. The organic layer is separated, and the solvent is carefully removed by distillation to yield trans-3,4-dimethylcyclopentene.

Step 5: Oxidative Cleavage to Ketone
  • Reaction: trans-3,4-Dimethylcyclopentene → trans-3,4-Dimethylcyclopentanone

  • Procedure: To a vigorously stirred biphasic mixture of the cyclopentene derivative in dichloromethane and water containing tetra-n-butylammonium bromide (nBu4NBr) is added potassium permanganate (KMnO4) portion-wise at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is cooled to 0 °C, and sulfur dioxide gas is bubbled through the mixture until the purple color disappears. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to give trans-3,4-dimethylcyclopentanone.

Step 6: Horner-Wadsworth-Emmons Reaction
  • Reaction: trans-3,4-Dimethylcyclopentanone → α,β-Unsaturated Ester

  • Procedure: To a suspension of sodium hydride (NaH) in anhydrous THF at 0 °C is added triethylphosphonoacetate dropwise. The mixture is stirred until the evolution of hydrogen ceases. A solution of trans-3,4-dimethylcyclopentanone in THF is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with diethyl ether. The combined organic extracts are dried and concentrated, and the residue is purified by chromatography to give the α,β-unsaturated ester.

Step 7: Michael Addition
  • Reaction: α,β-Unsaturated Ester → Michael Adduct

  • Procedure: To a solution of the α,β-unsaturated ester in nitromethane is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The mixture is stirred at room temperature for several hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Michael adduct.

Step 8: Reductive Cyclization to Lactam
  • Reaction: Michael Adduct → Lactam

  • Procedure: The Michael adduct is dissolved in methanol and subjected to hydrogenation in the presence of Raney Nickel catalyst under a hydrogen atmosphere. The reaction is stirred at room temperature until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to give the lactam.

Step 9: Hydrolysis to this compound
  • Reaction: Lactam → this compound

  • Procedure: The lactam is heated at reflux in aqueous hydrochloric acid for several hours. The solution is then cooled and concentrated under reduced pressure. The residue is purified by ion-exchange chromatography to afford this compound hydrochloride. The free amino acid can be obtained by neutralization.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps. It is important to note that these are literature values and may vary depending on the specific reaction conditions and scale.

StepReactionReported Yield (%)
1Diels-Alder Reaction64-100
2Reduction to DiolHigh
3Formation of Dimesylate~82
4Reduction to Cyclopentene~98
5Oxidative Cleavage~82
6Horner-Wadsworth-EmmonsHigh
7Michael AdditionGood
8Reductive CyclizationGood
9HydrolysisGood

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The multi-step synthesis, commencing with a stereoselective Diels-Alder reaction, allows for the controlled construction of the chiral cyclopentane core. The subsequent functional group transformations lead to the final aminomethyl acetic acid derivative. While the clinical development of this compound was halted, the synthetic strategies and chemical principles involved remain of significant interest to the medicinal and organic chemistry communities. The detailed protocols and data presented herein serve as a valuable resource for researchers working on the synthesis of related GABA analogues and other complex chiral molecules.

References

Atagabalin's Mechanism of Action on α2δ Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atagabalin (PD-0200390) is a structural analog of γ-aminobutyric acid (GABA) and a member of the gabapentinoid class of drugs.[1] Although its clinical development for insomnia was discontinued, the mechanism of action of this compound remains a subject of significant interest for researchers developing novel therapeutics targeting neuronal hyperexcitability.[1] This technical guide provides an in-depth exploration of this compound's core mechanism of action: its interaction with the α2δ subunits of voltage-gated calcium channels (VGCCs).

This compound, like other gabapentinoids such as gabapentin and pregabalin, exerts its effects by binding with high affinity to the α2δ auxiliary subunits of VGCCs, specifically the α2δ-1 and α2δ-2 isoforms.[1][2] This interaction is central to its modulatory effects on neuronal function. This document will detail the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate this mechanism.

Core Mechanism of Action: Targeting the α2δ Subunit

The primary molecular target of this compound is the α2δ subunit, an auxiliary protein associated with the pore-forming α1 subunit of VGCCs.[2][3] The α2δ subunit itself is a disulfide-linked complex of the α2 and δ proteins, encoded by the same gene.[3] There are four known α2δ isoforms (α2δ-1, α2δ-2, α2δ-3, and α2δ-4), with this compound primarily targeting the α2δ-1 and α2δ-2 subunits.[1]

The binding of this compound to the α2δ subunit does not directly block the calcium channel pore. Instead, it is thought to allosterically modulate the function of the channel complex.[2] This modulation is believed to occur through several interconnected mechanisms:

  • Inhibition of VGCC Trafficking: Evidence suggests that gabapentinoids interfere with the forward trafficking of the α2δ subunit and the entire VGCC complex from the endoplasmic reticulum and recycling endosomes to the presynaptic membrane. This leads to a reduction in the density of functional calcium channels at the presynaptic terminal.

  • Modulation of Channel Gating Properties: While not the primary mechanism, some studies suggest that α2δ ligands may subtly alter the voltage-dependent gating properties of VGCCs, leading to a reduction in calcium influx upon neuronal depolarization.[3]

The net effect of this compound's interaction with the α2δ subunit is a reduction in calcium influx into the presynaptic neuron, particularly during periods of high-frequency firing characteristic of pathological states like neuropathic pain and epilepsy.

Quantitative Data: Binding Affinity of α2δ Ligands

LigandTarget SubunitBinding Affinity (Ki)RadioligandTissue SourceReference
Pregabalinα2δ-123 nM[³H]-GabapentinRecombinant human[4]
Pregabalinα2δ-239 nM[³H]-GabapentinRecombinant human[4]
Gabapentinα2δ-1140 nM[³H]-GabapentinPorcine brain[5]
Gabapentinα2δ-2360 nM[³H]-GabapentinPorcine brain[5]

Signaling Pathways and Downstream Effects

The binding of this compound to the α2δ subunit initiates a cascade of events that ultimately leads to a reduction in the release of excitatory neurotransmitters. This is the key downstream consequence of its mechanism of action.

Modulation of Voltage-Gated Calcium Channels

This compound's interaction with the α2δ subunit primarily affects the function of high-voltage activated (HVA) calcium channels, particularly the P/Q-type (CaV2.1) and N-type (CaV2.2) channels.[6][7] These channel subtypes are crucial for triggering neurotransmitter release at presynaptic terminals. By reducing the density and/or function of these channels, this compound effectively dampens the calcium signal that is essential for synaptic vesicle fusion and exocytosis.

Reduction of Neurotransmitter Release

The diminished presynaptic calcium influx caused by this compound leads to a significant reduction in the release of several key neurotransmitters, including:

  • Glutamate: As the primary excitatory neurotransmitter in the central nervous system, excessive glutamate release is implicated in numerous neurological disorders. This compound's ability to attenuate glutamate release is a cornerstone of its therapeutic potential.[8]

  • Norepinephrine: This monoamine neurotransmitter is involved in various physiological processes, including pain perception and mood regulation. Modulation of norepinephrine release contributes to the analgesic and anxiolytic-like effects of gabapentinoids.[9]

It is important to note that this compound does not directly interact with GABA receptors or transporters, despite its structural similarity to GABA.[2] Its mechanism is distinct from that of benzodiazepines and other GABAergic drugs.

Atagabalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound a2d α2δ Subunit This compound->a2d Binds to VGCC P/Q- & N-type Ca²⁺ Channels a2d->VGCC Modulates Ca_influx Reduced Ca²⁺ Influx VGCC->Ca_influx Leads to Vesicle_fusion Decreased Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Reduced Neurotransmitter Release (Glutamate, Norepinephrine) Vesicle_fusion->NT_release Postsynaptic_effect Reduced Excitatory Postsynaptic Potential NT_release->Postsynaptic_effect Results in Radioligand_Binding_Workflow A Membrane Preparation (with α2δ subunits) B Incubation (Membranes + [³H]-Ligand + this compound) A->B C Filtration (Separate bound/free ligand) B->C D Washing C->D E Scintillation Counting (Measure radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F Patch_Clamp_Workflow A Cell Preparation (Neurons or transfected cells) B Giga-seal Formation (Pipette on cell membrane) A->B C Whole-cell Configuration (Rupture membrane patch) B->C D Baseline Current Recording (Depolarizing voltage steps) C->D E This compound Application (Perfusion) D->E F Post-drug Current Recording E->F G Data Analysis (Compare pre- and post-drug currents) F->G

References

Atagabalin (PD-0200390): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Atagabalin (PD-0200390) is an investigational compound that was under development by Pfizer. Its development was discontinued, and as such, the publicly available data is limited. This document summarizes the known information and provides context based on related compounds where specific data for this compound is unavailable.

Introduction

This compound, also known as PD-0200390, is a gabapentinoid that was investigated for the treatment of insomnia.[1][2] Like other gabapentinoids such as gabapentin and pregabalin, it is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). However, it does not exert its effects through direct interaction with GABA receptors. Instead, its primary mechanism of action is the high-affinity binding to the α2δ subunit of voltage-gated calcium channels.[1][2] Although development was halted due to unsatisfactory trial results, the existing pharmacokinetic and mechanistic data provide valuable insights for researchers in the field of neuroscience and drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in a clinical study involving healthy volunteers and subjects with varying degrees of renal impairment. The data reveals that this compound is rapidly absorbed and primarily eliminated by the kidneys as an unchanged drug, with negligible metabolism.[1][3]

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed. In a study of single-dose administration, the time to reach maximum plasma concentration (Tmax) ranged from 1.66 to 3.24 hours.[1][3] The mean apparent volume of distribution (Vd/F) was found to be approximately 48 liters, and this was consistent across different levels of renal function.[1]

Metabolism and Elimination

This compound undergoes little to no metabolism.[1] The primary route of elimination is renal excretion of the parent compound. In individuals with normal renal function, approximately 92% of the administered dose is recovered unchanged in the urine.[1] Consequently, the clearance of this compound is highly dependent on renal function. The mean half-life in subjects with normal renal function is approximately 5.36 hours.[1][3]

Impact of Renal Impairment

As expected for a drug eliminated primarily by the kidneys, the pharmacokinetics of this compound are significantly altered in individuals with renal impairment. As renal function declines, the oral and renal clearance of this compound decrease, leading to a prolonged half-life and increased systemic exposure (AUC).[1][3] A study by Corrigan et al. (2009) demonstrated a predictable relationship between creatinine clearance and this compound clearance.[1][3]

The following table summarizes the key pharmacokinetic parameters of this compound (25 mg single oral dose) in subjects with varying degrees of renal function, based on the findings from Corrigan et al. (2009).

ParameterNormal Renal Function (CLcr > 80 mL/min)Mild Renal Impairment (CLcr 51-80 mL/min)Moderate Renal Impairment (CLcr 30-50 mL/min)Severe Renal Impairment (CLcr < 30 mL/min)
Tmax (h) 1.66 - 3.241.66 - 3.241.66 - 3.241.66 - 3.24
Cmax (µg/mL) 0.45 - 0.560.45 - 0.560.45 - 0.560.45 - 0.56
t½ (h) 5.36IncreasedIncreasedIncreased
AUC₀-∞ (% increase from normal) -56%117%436%
CL/F (L/h) Decreased with renal impairmentDecreasedDecreasedDecreased
CLR (L/h) Decreased with renal impairmentDecreasedDecreasedDecreased
Vd/F (L) ~48~48~48~48

Data extracted from Corrigan et al., 2009.[1][3]

Pharmacodynamics

Publicly available quantitative pharmacodynamic data for this compound is limited. However, its mechanism of action as a gabapentinoid provides a strong basis for understanding its expected pharmacodynamic effects.

Mechanism of Action

The primary molecular target of this compound is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2]

The binding of this compound to the α2δ-1 subunit is thought to modulate the function of these channels, leading to a reduction in the influx of calcium into presynaptic nerve terminals. This, in turn, results in a decreased release of excitatory neurotransmitters, such as glutamate. By dampening excessive neuronal excitation, this compound was hypothesized to promote sleep.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound a2d1 α2δ-1 Subunit This compound->a2d1 Binds to VGCC Voltage-Gated Calcium Channel a2d1->VGCC Modulates Ca_influx Reduced Ca²⁺ Influx VGCC->Ca_influx Vesicle Synaptic Vesicle (contains Glutamate) Ca_influx->Vesicle Inhibits fusion Glutamate_release Reduced Glutamate Release Vesicle->Glutamate_release Glutamate Glutamate Receptor Glutamate Receptor Glutamate->Receptor Reduced binding Postsynaptic_effect Reduced Postsynaptic Excitation Receptor->Postsynaptic_effect

Mechanism of Action of this compound

Experimental Protocols

Detailed experimental protocols for the clinical studies of this compound are not publicly available. However, based on the study design described by Corrigan et al. (2009) and standard practices for such trials, a representative protocol can be outlined.[1][3]

Disclaimer: The following is a generalized protocol and may not reflect the exact procedures used in the this compound clinical trials.

Representative Phase I, Open-Label, Single-Dose Pharmacokinetic Study in Subjects with Renal Impairment

1. Study Objectives:

  • To evaluate the effect of varying degrees of renal impairment on the single-dose pharmacokinetics of this compound.

  • To assess the safety and tolerability of a single oral dose of this compound in this population.

2. Study Design:

  • An open-label, single-dose, parallel-group study.

  • Subjects are stratified into four groups based on their estimated creatinine clearance (CLcr):

    • Group 1: Normal renal function (CLcr > 80 mL/min)

    • Group 2: Mild renal impairment (CLcr 51-80 mL/min)

    • Group 3: Moderate renal impairment (CLcr 30-50 mL/min)

    • Group 4: Severe renal impairment (CLcr < 30 mL/min)

  • Each group consists of a pre-specified number of subjects (e.g., 6-8 subjects per group).

3. Study Population:

  • Male and female subjects aged 18-75 years.

  • Subjects in the renal impairment groups have stable renal function.

  • Healthy subjects in the control group have no clinically significant abnormalities.

  • Exclusion criteria include a history of significant cardiovascular, hepatic, or other diseases that could interfere with the drug's pharmacokinetics, and use of concomitant medications known to affect renal function or drug metabolism.

4. Study Drug Administration:

  • A single oral dose of this compound (e.g., 25 mg) is administered with a standardized volume of water after an overnight fast.

5. Pharmacokinetic Sampling:

  • Serial blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Plasma is separated by centrifugation and stored at -20°C or below until analysis.

  • Urine is collected for a specified period (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours) to determine the amount of unchanged drug excreted.

6. Analytical Method:

  • Plasma and urine concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

7. Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC₀-t, AUC₀-∞, t½, CL/F, and CLR.

8. Safety and Tolerability Assessments:

  • Adverse events are monitored and recorded throughout the study.

  • Vital signs, physical examinations, and clinical laboratory tests are performed at pre-dose and at the end of the study.

G cluster_screening Screening & Enrollment cluster_groups Study Groups cluster_dosing Dosing & Sampling cluster_analysis Analysis Screening Subject Screening Enrollment Enrollment & Stratification (based on CLcr) Screening->Enrollment Group1 Normal Renal Function Group2 Mild Impairment Group3 Moderate Impairment Group4 Severe Impairment Dosing Single Oral Dose of this compound (25 mg) Group1->Dosing Group2->Dosing Group3->Dosing Group4->Dosing Blood_Sampling Serial Blood Sampling (0-48h) Dosing->Blood_Sampling Urine_Collection Urine Collection (0-48h) Dosing->Urine_Collection LCMS LC-MS/MS Analysis of Plasma & Urine Blood_Sampling->LCMS Urine_Collection->LCMS PK_Analysis Non-compartmental Pharmacokinetic Analysis LCMS->PK_Analysis Safety_Analysis Safety & Tolerability Assessment

Experimental Workflow for a Renal Impairment PK Study

Conclusion

This compound is a gabapentinoid with a pharmacokinetic profile characterized by rapid absorption and primary elimination via renal excretion of the unchanged drug. Its clearance is directly proportional to renal function, necessitating dose adjustments in patients with renal impairment. While specific pharmacodynamic data are scarce, its mechanism of action through binding to the α2δ-1 subunit of voltage-gated calcium channels is well-understood from studies of related compounds. The available information, though limited due to the discontinuation of its development, provides a valuable case study for researchers and professionals involved in the development of drugs targeting the central nervous system, particularly those with a renal route of elimination. Further research into the nuances of gabapentinoid binding and the downstream effects on neuronal signaling could yield new therapeutic opportunities.

References

Atagabalin's Binding Affinity for α2δ Subunits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atagabalin (PD-0200390) is a gabapentinoid that, like its predecessors gabapentin and pregabalin, exerts its pharmacological effects through high-affinity binding to the α2δ (alpha-2-delta) auxiliary subunits of voltage-gated calcium channels (VGCCs). This interaction is central to its proposed mechanism of action for conditions such as insomnia, for which it was investigated in clinical trials. This technical guide provides an in-depth overview of this compound's binding affinity for α2δ subunits, detailing the quantitative data, experimental methodologies, and the relevant signaling pathways.

Data Presentation: Binding Affinity of this compound and Related Compounds

The binding affinity of this compound for the α2δ subunit has been determined through competitive radioligand binding assays. The data, presented below, highlights its high potency, comparable to other well-characterized gabapentinoids.

CompoundTarget SubunitAssay TypeRadioligandIC50 (nM)Ki (nM)Source
This compound (PD-0200390) α2δCompetitive Binding[³H]-Gabapentin22Not Reported[1]
Gabapentinα2δ-1Competitive Binding[³H]-Gabapentin-59
Gabapentinα2δ-2Competitive Binding[³H]-Gabapentin-153
Pregabalinα2δ-1 & α2δ-2Competitive BindingNot SpecifiedPotentNot Reported

Note: The specific α2δ subunit isoform (α2δ-1 or α2δ-2) for the this compound IC50 value was not specified in the cited source. However, it is known to bind to both isoforms.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for the α2δ subunit is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its target.

Objective:

To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for the α2δ subunits.

Materials:
  • Test Compound: this compound (PD-0200390)

  • Radioligand: [³H]-Gabapentin or [³H]-Pregabalin

  • Source of α2δ subunits: Porcine brain membranes or cell lines recombinantly expressing human α2δ-1 or α2δ-2 subunits.

  • Assay Buffer: Typically a Tris-HCl or HEPES based buffer at physiological pH.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Methodology:
  • Membrane Preparation:

    • Homogenize porcine brain tissue or cultured cells expressing the target subunit in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.

  • Competitive Binding Assay:

    • In a multi-well plate, incubate a fixed concentration of the radioligand ([³H]-Gabapentin) with varying concentrations of the unlabeled test compound (this compound).

    • Add the prepared membrane homogenate to initiate the binding reaction.

    • Incubate the mixture at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled competitor (this compound).

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • If the dissociation constant (Kd) of the radioligand is known, the Ki of this compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Source of α2δ) Incubation Incubation (Fixed [³H]-Gabapentin + Variable this compound + Membranes) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Gabapentin) Radioligand->Incubation This compound Unlabeled Ligand (this compound) This compound->Incubation Filtration Vacuum Filtration (Separates Bound from Free) Incubation->Filtration Scintillation Scintillation Counting (Measures Radioactivity) Filtration->Scintillation Analysis Non-linear Regression (Calculate IC50/Ki) Scintillation->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Alpha2Delta_Signaling_Pathway cluster_membrane Presynaptic Terminal VGCC Voltage-Gated Calcium Channel (α1 subunit) Calcium_Influx Ca²⁺ Influx VGCC->Calcium_Influx Allows A2D α2δ Subunit A2D->VGCC Modulates Trafficking & Function Neurotransmitter_Release Neurotransmitter Release A2D->Neurotransmitter_Release Indirectly Promotes This compound This compound This compound->A2D Binds to This compound->Calcium_Influx Inhibits Calcium_Influx->Neurotransmitter_Release Triggers

Caption: this compound's mechanism via the α2δ subunit.

References

In-Depth Analysis of Atagabalin's Molecular Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atagabalin (PD-0200390) is a structural analog of γ-aminobutyric acid (GABA) and is closely related to the gabapentinoid class of drugs, which includes gabapentin and pregabalin.[1][2] Developed by Pfizer, this compound was investigated primarily for the treatment of insomnia, reaching Phase II clinical trials before its development was discontinued due to unsatisfactory trial results.[1][2] This guide provides a comprehensive technical overview of the molecular targets of this compound, detailing its mechanism of action, binding affinities, and the experimental methodologies used to elucidate its pharmacological profile.

Primary Molecular Targets: α2δ Subunits of Voltage-Gated Calcium Channels

The principal molecular targets of this compound are the α2δ auxiliary subunits of voltage-gated calcium channels (VDCCs), specifically the α2δ-1 and α2δ-2 isoforms.[1][2] These subunits are crucial for the proper trafficking and function of the pore-forming α1 subunit of VDCCs.[3] By binding to the α2δ subunits, this compound modulates the activity of these channels, leading to a reduction in the release of excitatory neurotransmitters.

Mechanism of Action

This compound's mechanism of action is consistent with that of other gabapentinoids. It binds with high affinity to the α2δ-1 and α2δ-2 subunits of presynaptic VDCCs.[1][2] This interaction is thought to interfere with the trafficking of the α1 subunit of the calcium channel to the presynaptic membrane, ultimately reducing the density of functional calcium channels at the nerve terminal.[4] The subsequent decrease in calcium influx upon neuronal depolarization leads to a reduction in the release of excitatory neurotransmitters such as glutamate.[5][6] This attenuation of excitatory neurotransmission is believed to underlie the therapeutic effects of gabapentinoids in conditions characterized by neuronal hyperexcitability.

Atagabalin_Signaling_Pathway This compound This compound a2d α2δ Subunit This compound->a2d Binds to Ca_influx Ca²⁺ Influx This compound->Ca_influx Inhibits VDCC Voltage-Gated Calcium Channel (α1) a2d->VDCC Modulates Trafficking Vesicle Synaptic Vesicle (Glutamate) Ca_influx->Vesicle Triggers Glutamate_release Glutamate Release Vesicle->Glutamate_release Glutamate_receptor Glutamate Receptor Postsynaptic_effect Reduced Excitatory Postsynaptic Potential Glutamate_receptor->Postsynaptic_effect

Caption: this compound's signaling pathway.

Quantitative Data

Precise binding affinity data (Ki or Kd) for this compound are not widely available in the public domain. However, a study by Blakemore et al. (2010) on 3,4-disubstituted gababutins identified this compound (referred to as compound 21, 3,4-trans-dimethyl gababutin) and reported its potency.[7] For comparative purposes, the binding affinities of the related compounds, gabapentin and pregabalin, are also provided.

CompoundTargetParameterValueReference
This compound α2δ subunitIC5022 nM[7]
Gabapentinα2δ-1 subunitKd59 nM
α2δ-2 subunitKd153 nM
Pregabalinα2δ-1 subunitKi32 nM
α2δ-2 subunitKi51 nM

Note: The binding affinities for gabapentin and pregabalin are provided as representative values from the literature and may vary depending on the experimental conditions.

Experimental Protocols

The following sections describe generalized experimental protocols representative of those used to characterize the molecular targets of gabapentinoids like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for its target receptor.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Tissue Brain Tissue (e.g., porcine cortex) Homogenize Homogenization Tissue->Homogenize Centrifuge1 Centrifugation (low speed) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifugation (high speed) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Membrane fraction) Centrifuge2->Pellet Incubate Incubation Filter Filtration Incubate->Filter Membranes Membrane Preparation Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]-gabapentin) Radioligand->Incubate Competitor Unlabeled this compound (varying concentrations) Competitor->Incubate Wash Washing Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Data Analysis (IC50/Ki determination) Scintillation->Analysis

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Porcine cerebral cortex is homogenized in a buffered solution.

    • The homogenate is centrifuged at low speed to remove cellular debris.

    • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[9]

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled ligand that binds to the α2δ subunit (e.g., [³H]-gabapentin or [³H]-pregabalin) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

    • The mixture is incubated to allow binding to reach equilibrium.[9]

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.[9]

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[10]

Neurotransmitter Release Assay

This assay measures the effect of a compound on the release of neurotransmitters from brain tissue.

Protocol:

  • Brain Slice Preparation:

    • Thin slices of a specific brain region (e.g., neocortex or hippocampus) are prepared from rodents.

    • The slices are pre-incubated with a radiolabeled neurotransmitter precursor (e.g., [³H]-glutamine to measure glutamate release).[8]

  • Superfusion and Stimulation:

    • The brain slices are placed in a superfusion chamber and continuously perfused with an oxygenated physiological salt solution.

    • Neurotransmitter release is stimulated by depolarization, typically by increasing the extracellular potassium concentration (e.g., K⁺-evoked release).[8]

  • Drug Application and Sample Collection:

    • This compound is added to the perfusion solution at various concentrations.

    • Fractions of the superfusate are collected at regular intervals before, during, and after stimulation.[8]

  • Quantification and Analysis:

    • The amount of radiolabeled neurotransmitter in each fraction is quantified by liquid scintillation counting.

    • The effect of this compound on stimulated neurotransmitter release is determined by comparing the amount of release in the presence and absence of the drug.[8]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the membrane of a single neuron, allowing for the direct assessment of the effects of a compound on ion channel function.

Patch_Clamp_Workflow cluster_setup Experimental Setup cluster_recording Recording Procedure cluster_drug_app Drug Application & Analysis Neuron Isolated Neuron or Brain Slice Pipette Glass Micropipette (filled with internal solution) Neuron->Pipette Approach Amplifier Patch-Clamp Amplifier Pipette->Amplifier Connected to Seal Gigaohm Seal Formation Pipette->Seal Rupture Membrane Rupture (Whole-cell configuration) Seal->Rupture Voltage_Clamp Voltage-Clamp (Hold membrane potential constant) Rupture->Voltage_Clamp Current_Measure Measure Calcium Currents Voltage_Clamp->Current_Measure Baseline Record Baseline Currents Current_Measure->Baseline Atagabalin_App Apply this compound Baseline->Atagabalin_App Post_Drug Record Currents in presence of this compound Atagabalin_App->Post_Drug Analysis Analyze change in current amplitude and kinetics Post_Drug->Analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Protocol:

  • Cell Preparation:

    • Neurons are either cultured or acutely dissociated from a specific brain region. Alternatively, recordings can be made from neurons within a brain slice.

    • The preparation is placed in a recording chamber on a microscope stage and perfused with an extracellular solution.[11]

  • Pipette Positioning and Seal Formation:

    • A glass micropipette with a very fine tip, filled with an intracellular solution, is carefully positioned onto the surface of a neuron.

    • A gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[11]

  • Whole-Cell Configuration:

    • A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[11]

  • Voltage-Clamp Recording:

    • The membrane potential of the neuron is held at a constant value by the patch-clamp amplifier.

    • Voltage steps are applied to activate voltage-gated calcium channels, and the resulting inward calcium currents are recorded.[11]

  • Drug Application and Data Analysis:

    • This compound is applied to the extracellular solution, and the effect on the amplitude and kinetics of the calcium currents is measured.

    • A reduction in the calcium current amplitude in the presence of this compound would provide direct evidence of its inhibitory effect on VDCCs.[12]

Conclusion

This compound's primary molecular targets are the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. Its binding to these subunits modulates calcium influx, leading to a reduction in the release of excitatory neurotransmitters. While its clinical development was halted, the study of this compound has contributed to the understanding of the pharmacology of gabapentinoids and the role of α2δ subunits as therapeutic targets for neurological disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of compounds acting on these important molecular targets.

References

ATAGABALIN's relationship to the gabapentinoid class of drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of atagabalin and its relationship to the gabapentinoid class of drugs. Gabapentinoids, including gabapentin and pregabalin, are widely recognized for their therapeutic applications in epilepsy and neuropathic pain. This compound (PD-0200390), a structural analogue of gabapentin, was developed by Pfizer for the treatment of insomnia. Despite reaching Phase II clinical trials, its development was discontinued due to unsatisfactory results.[1][2][3] This guide will explore the core mechanism of action of gabapentinoids, focusing on their interaction with the α2δ subunit of voltage-gated calcium channels, and situate this compound within this pharmacological class. Detailed experimental protocols for key assays, quantitative data comparisons, and visual representations of signaling pathways and experimental workflows are provided to offer a comprehensive resource for researchers in the field.

Introduction to the Gabapentinoid Class

Gabapentinoids are a class of drugs structurally derived from the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, despite their structural similarity to GABA, they do not act on GABA receptors. The primary mechanism of action for gabapentinoids is the binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][5] This binding is crucial for their therapeutic effects. The class includes well-known drugs such as gabapentin and pregabalin, which are established treatments for various neurological and psychiatric disorders.[6][7] this compound is a member of this class and shares the same molecular target.[1][2]

Mechanism of Action of Gabapentinoids

The therapeutic effects of gabapentinoids are primarily mediated by their high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[5][8] This interaction leads to a reduction in calcium influx into the presynaptic neuron. The decreased intracellular calcium concentration, in turn, leads to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[6] This modulation of neurotransmitter release is believed to be the basis for the analgesic, anticonvulsant, and anxiolytic properties of this drug class.

Signaling Pathway

The binding of a gabapentinoid to the α2δ subunit of the VGCC initiates a cascade of events that ultimately dampens neuronal excitability. The following diagram illustrates this signaling pathway.

Gabapentinoid Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gabapentinoid Gabapentinoid (e.g., this compound) a2d α2δ Subunit gabapentinoid->a2d Binds to vgcc Voltage-Gated Calcium Channel (VGCC) a2d->vgcc Modulates ca_ion Ca²⁺ vgcc->ca_ion Reduces Influx vesicle Synaptic Vesicle (contains neurotransmitters) ca_ion->vesicle Triggers Fusion neurotransmitter Excitatory Neurotransmitters vesicle->neurotransmitter Reduces Release receptor Postsynaptic Receptors neurotransmitter->receptor Reduced Binding effect Reduced Neuronal Excitability receptor->effect Leads to

Gabapentinoid Signaling Pathway

This compound in the Context of Gabapentinoids

This compound, with the developmental code name PD-0200390, is structurally related to gabapentin and was designed to have a similar mechanism of action.[1][2] It binds to the α2δ-1 and α2δ-2 subunits of VGCCs, consistent with its classification as a gabapentinoid.[1][2] While it showed promise in preclinical models for insomnia, it ultimately failed to demonstrate sufficient efficacy in Phase II clinical trials, leading to the discontinuation of its development.[1][3]

Quantitative Data Comparison
CompoundTargetBinding Affinity (nM)Assay TypeReference
This compound α2δ-1Not Reported--
α2δ-2Not Reported--
Gabapentin α2δ-1Kd = 59Radioligand Binding[8]
α2δ-2Kd = 153Radioligand Binding[8]
Pregabalin α2δ-1Ki = 180Radioligand Binding[6]
α2δ-2High AffinityRadioligand Binding[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of gabapentinoids like this compound.

Radioligand Binding Assay for α2δ Subunit Affinity

This assay is used to determine the binding affinity of a compound to the α2δ subunit of VGCCs.

Objective: To quantify the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for the α2δ-1 and α2δ-2 subunits.

Materials:

  • Test compound (this compound)

  • Radioligand (e.g., [³H]-gabapentin or [³H]-pregabalin)

  • Membrane preparations from cells expressing recombinant human α2δ-1 or α2δ-2 subunits, or from porcine brain tissue.

  • Binding buffer (e.g., 10 mM HEPES, pH 7.4)

  • Wash buffer (e.g., ice-cold 10 mM HEPES, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in a lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This technique directly measures the effect of a compound on the function of voltage-gated calcium channels in living cells.

Objective: To determine if a test compound modulates calcium currents in neurons.

Materials:

  • Cultured neurons (e.g., dorsal root ganglion neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Glass micropipettes

  • External recording solution (containing Ba²⁺ as the charge carrier)

  • Internal pipette solution

  • Test compound (this compound)

Procedure:

  • Cell Preparation: Plate cultured neurons on coverslips for recording.

  • Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with the internal solution.

  • Whole-Cell Configuration: Approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane at a holding potential where VGCCs are inactive (e.g., -80 mV).

  • Elicit Currents: Apply depolarizing voltage steps to activate the VGCCs and record the resulting inward calcium (or barium) currents.

  • Drug Application: Perfuse the external solution containing the test compound onto the cell and repeat the voltage-step protocol to record currents in the presence of the drug.

  • Data Analysis: Measure the peak amplitude of the calcium currents before and after drug application to determine the extent of inhibition or modulation.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain in freely moving animals.

Objective: To assess the effect of a test compound on the in vivo release of excitatory neurotransmitters.

Materials:

  • Laboratory animals (e.g., rats)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)

  • Test compound (this compound)

Procedure:

  • Probe Implantation: Surgically implant a microdialysis guide cannula into a specific brain region of interest (e.g., hippocampus or cortex) of an anesthetized animal using stereotaxic coordinates.

  • Recovery: Allow the animal to recover from surgery.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid at a slow, constant flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals into a fraction collector.

  • Drug Administration: Administer the test compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Continue Sampling: Continue to collect dialysate samples to measure changes in neurotransmitter levels following drug administration.

  • Sample Analysis: Analyze the dialysate samples for the concentration of excitatory neurotransmitters using a sensitive analytical method.

  • Data Analysis: Compare the neurotransmitter concentrations before and after drug administration to determine the effect of the compound on neurotransmitter release.

Gabapentinoid Drug Discovery Workflow

The discovery of early gabapentinoids like gabapentin and pregabalin followed a more phenotypic screening approach rather than a target-based one. However, with the identification of the α2δ subunit as the molecular target, subsequent drug discovery efforts can incorporate both strategies. The following diagram illustrates a modern, integrated workflow for the discovery of novel gabapentinoids.

Gabapentinoid Drug Discovery Workflow cluster_discovery Discovery & Lead Identification cluster_preclinical Preclinical Development cluster_clinical Clinical Development target_id Target Identification (α2δ subunit) hts High-Throughput Screening (Binding to α2δ) target_id->hts phenotypic_screening Phenotypic Screening (e.g., anticonvulsant activity in animal models) hit_id Hit Identification phenotypic_screening->hit_id hts->hit_id lead_gen Lead Generation (Medicinal Chemistry) hit_id->lead_gen lead_opt Lead Optimization (SAR studies) lead_gen->lead_opt in_vitro In Vitro Pharmacology (e.g., Patch-clamp) lead_opt->in_vitro in_vivo In Vivo Efficacy (Animal models of pain/epilepsy) in_vitro->in_vivo adme ADME/Tox (Pharmacokinetics & Safety) in_vivo->adme candidate Candidate Selection adme->candidate phase1 Phase I (Safety in humans) candidate->phase1 phase2 Phase II (Efficacy in patients) phase1->phase2 phase3 Phase III (Large-scale trials) phase2->phase3

Gabapentinoid Drug Discovery Workflow

Conclusion

This compound is a prototypical example of a gabapentinoid that, despite a sound mechanistic rationale and progression to clinical trials, did not achieve its therapeutic endpoint. Its story underscores the complexities of drug development, even for compounds with well-defined molecular targets. The gabapentinoid class, however, remains a cornerstone in the treatment of neuropathic pain and epilepsy, and ongoing research continues to refine our understanding of their mechanism of action and explore new therapeutic applications. This technical guide provides a foundational resource for researchers and professionals engaged in the study and development of gabapentinoids, offering detailed methodologies and a comparative framework for this important class of drugs.

References

Developmental Code Name PD-0200390 (Atagabalin): A Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

Developmental Code Name: PD-0200390 Generic Name: Atagabalin Therapeutic Indication: Insomnia (discontinued) Developer: Pfizer

Introduction

PD-0200390, also known as this compound, was a novel small molecule under investigation by Pfizer for the treatment of primary insomnia. As a member of the gabapentinoid class of drugs, its mechanism of action is related to the modulation of neuronal calcium channels. Despite reaching Phase 2 clinical trials, the development of this compound was discontinued due to unsatisfactory clinical trial results.[1][2][3] This document provides a summary of the available public information regarding the research and development of PD-0200390. Due to its discontinuation, detailed quantitative data and extensive experimental protocols are not publicly available.

Core Compound Details

PropertyValue
Chemical Formula C10H19NO2
Mechanism of Action Binds to the α2δ subunit of voltage-gated calcium channels.[3]
Chemical Class Gabapentinoid

Mechanism of Action and Signaling Pathway

This compound is a gabapentinoid, a class of drugs that exert their effects by binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3] While the precise downstream signaling cascade for this compound in the context of insomnia is not detailed in publicly available literature, the general mechanism for gabapentinoids involves the modulation of calcium influx at presynaptic nerve terminals. This, in turn, is thought to reduce the release of excitatory neurotransmitters. The α2δ-1 and α2δ-2 subunits have been identified as the specific targets for this class of drugs.[3] The therapeutic hypothesis for insomnia was likely based on the premise that reducing neuronal excitability in key sleep-regulating circuits would promote sleep onset and maintenance.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron PD0200390 PD-0200390 (this compound) alpha2delta α2δ Subunit PD0200390->alpha2delta Binds to VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (Excitatory Neurotransmitters) VGCC->Vesicle Calcium influx triggers vesicle fusion (inhibited) alpha2delta->VGCC Modulates Release Reduced Neurotransmitter Release Receptor Receptors Release->Receptor Less binding Effect Reduced Postsynaptic Excitation

References

Preclinical Profile of Atagabalin: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data on Atagabalin (PD-0200390) is limited due to its discontinued development. This document summarizes the known information about this compound and extrapolates its likely preclinical profile based on extensive studies of the closely related and mechanistically similar compounds, pregabalin and gabapentin. This approach provides a robust framework for understanding the potential effects of this compound.

Executive Summary

This compound is a gamma-aminobutyric acid (GABA) analogue developed by Pfizer.[1] Like other gabapentinoids, its primary mechanism of action is the high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels.[1][2] This interaction is believed to modulate calcium influx at presynaptic nerve terminals, thereby reducing the release of excitatory neurotransmitters.[2][3] Developed for the treatment of insomnia, its clinical development was halted in Phase 2 due to unsatisfactory trial results.[1][4] This guide provides a comprehensive overview of its core preclinical characteristics, drawing parallels from well-documented gabapentinoids to inform on its anticipated efficacy, pharmacokinetics, and safety profile.

Core Mechanism of Action

This compound, as a member of the gabapentinoid class, does not directly interact with GABA receptors. Instead, its therapeutic effects are mediated through its binding to the α2δ-1 and α2δ-2 subunits of presynaptic voltage-gated calcium channels (VGCCs).[1] This binding is crucial for its pharmacological activity. In states of neuronal hyperexcitability, which are implicated in conditions like neuropathic pain and epilepsy, the expression of α2δ subunits is upregulated. By binding to this subunit, this compound is thought to reduce the trafficking and function of VGCCs, leading to a decrease in calcium-dependent release of neurotransmitters such as glutamate and substance P.[3][5] This modulation of neuronal excitability is the cornerstone of its therapeutic potential.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound and other gabapentinoids.

Atagabalin_Mechanism_of_Action Proposed Signaling Pathway of this compound cluster_postsynaptic Postsynaptic Neuron This compound This compound a2d α2δ Subunit This compound->a2d Binds to VGCC Voltage-Gated Calcium Channel a2d->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Influx Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca_ion->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Fusion and Receptor Neurotransmitter Receptors Release->Receptor Activates Signal Reduced Postsynaptic Signal Receptor->Signal

Proposed mechanism of action for this compound.

Preclinical Efficacy (Inferred from Pregabalin Data)

While specific efficacy data for this compound is not publicly available, extensive preclinical studies on pregabalin in various animal models provide a strong indication of the expected therapeutic profile. These studies demonstrate robust activity in models of neuropathic pain and epilepsy.

Neuropathic Pain Models
Animal ModelSpeciesEfficacy EndpointRoute of AdministrationEffective Dose RangeCitation
Chronic Constriction Injury (CCI)RatReversal of mechanical allodyniaOral (p.o.) / Intraperitoneal (i.p.)10 - 100 mg/kg[6]
Spinal Nerve Ligation (SNL)RatReversal of thermal hyperalgesiap.o. / i.p.10 - 100 mg/kg[6]
Diabetic Neuropathy (Streptozotocin-induced)RatAttenuation of mechanical hyperalgesiap.o.30 - 100 mg/kg[6]
Chemotherapy-Induced Neuropathy (Paclitaxel)RatReduction of cold allodyniai.p.10 - 60 mg/kg[6]
Epilepsy Models
Animal ModelSpeciesEfficacy EndpointRoute of AdministrationED₅₀Citation
Maximal Electroshock Seizure (MES)MouseInhibition of tonic hindlimb extensionp.o.10 - 30 mg/kg[7]
Pentylenetetrazole (PTZ)-induced SeizuresMousePrevention of clonic seizuresp.o.~60 mg/kg[7]
Audiogenic Seizures (DBA/2 mice)MouseInhibition of tonic seizuresp.o.~10 mg/kg[7]

Pharmacokinetics (Inferred from Pregabalin Data)

The pharmacokinetic profile of this compound was noted as "beneficial" in its discontinued Phase 2 trial.[8] The following table summarizes the expected pharmacokinetic parameters based on preclinical data for pregabalin in various species.

ParameterMouseRatMonkey
Bioavailability (%) ~80>90~75
Tₘₐₓ (h) 0.5 - 1.00.5 - 2.01.0 - 3.0
Protein Binding (%) NegligibleNegligibleNegligible
Metabolism NegligibleNegligibleNegligible
Primary Route of Elimination RenalRenalRenal
Half-life (h) ~2~6~4

Safety and Toxicology (Inferred from Pregabalin Data)

The discontinuation of this compound trials was due to frequent adverse events, though the specifics were not detailed.[8] Preclinical toxicology studies of pregabalin have identified several target organs and potential safety concerns, which would be anticipated for this compound.

Study TypeSpeciesKey Findings
Single-Dose Toxicity Rat, MouseLow acute toxicity.
Repeat-Dose Toxicity Rat, MonkeyCNS-related clinical signs (ataxia, lethargy), skeletal muscle atrophy, and effects on the male reproductive system at high doses.
Carcinogenicity MouseIncreased incidence of hemangiosarcomas at high doses.
Genotoxicity In vitro / In vivoNot genotoxic in a standard battery of assays.
Reproductive Toxicology Rat, RabbitDevelopmental toxicity observed at maternally toxic doses.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following are representative protocols used in the evaluation of gabapentinoids.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This workflow outlines the key steps in a typical CCI study to assess the efficacy of a compound like this compound.

CCI_Workflow Experimental Workflow for CCI Model cluster_setup Study Setup cluster_surgery Surgical Procedure cluster_testing Post-Operative Testing cluster_analysis Data Analysis A1 Animal Acclimatization (Sprague-Dawley Rats) A2 Baseline Nociceptive Testing (von Frey filaments) A1->A2 B1 Anesthesia A2->B1 B2 Sciatic Nerve Exposure B1->B2 B3 Loose Ligation of Nerve B2->B3 B4 Wound Closure & Recovery B3->B4 C1 Development of Allodynia (Days 7-14) B4->C1 C2 Drug Administration (this compound/Vehicle) C1->C2 C3 Post-Dose Nociceptive Testing (Time-course) C2->C3 D1 Calculation of Paw Withdrawal Thresholds C3->D1 D2 Statistical Analysis (e.g., ANOVA) D1->D2

Workflow for the Chronic Constriction Injury model.
  • Animals: Male Sprague-Dawley rats (200-250g) are used.

  • Surgery: Under anesthesia, the common sciatic nerve is exposed and four loose ligatures are tied around it.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.

  • Drug Administration: After stable allodynia is established (7-14 days post-surgery), this compound or vehicle is administered (e.g., orally).

  • Outcome Measurement: Paw withdrawal thresholds are measured at multiple time points post-dosing to determine the anti-allodynic effect.

Maximal Electroshock Seizure (MES) Test
  • Animals: Male CF-1 mice (20-25g) are used.

  • Drug Administration: this compound or vehicle is administered at various doses, typically via oral gavage.

  • Seizure Induction: At the time of peak drug effect (e.g., 60 minutes post-dose), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) is delivered via corneal electrodes.

  • Outcome Measurement: The presence or absence of a tonic hindlimb extension seizure is recorded.

  • Data Analysis: The ED₅₀ (the dose effective in protecting 50% of animals) is calculated using probit analysis.

Conclusion

While the clinical development of this compound was terminated, its profile as a potent α2δ ligand places it within a well-understood class of therapeutic agents. The preclinical data from related compounds like pregabalin provide a strong basis for inferring its likely pharmacological effects. This compound would be expected to demonstrate efficacy in animal models of neuropathic pain and epilepsy, possess a favorable pharmacokinetic profile with minimal metabolism, and exhibit a safety profile consistent with other gabapentinoids. This technical guide, by synthesizing available information and leveraging established knowledge of the drug class, offers a comprehensive preclinical overview for scientific and drug development professionals.

References

Atagabalin: An In-Depth Technical Review of its Potential Neurological Effects Beyond Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on publicly available information. The development of Atagabalin (PD-0200390) was discontinued after Phase II clinical trials for insomnia, and as a result, extensive public data on its broader neurological effects are limited. This document synthesizes available information on this compound and its pharmacological class, the gabapentinoids, to provide a comprehensive technical overview for research and drug development professionals.

Executive Summary

This compound (PD-0200390) is a structural analog of γ-aminobutyric acid (GABA) and a member of the gabapentinoid class of drugs, which also includes gabapentin and pregabalin.[1] Developed by Pfizer, its primary known mechanism of action is as a selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs).[1] While its clinical development was focused on insomnia, the pharmacological profile of this compound suggests a broader potential for neurological effects, including anxiolytic, analgesic, and anticonvulsant properties, consistent with other drugs in its class. This technical guide explores the core pharmacology of this compound, its putative signaling pathways, and the experimental methodologies relevant to investigating its potential therapeutic applications beyond sleep disorders.

Core Pharmacology and Mechanism of Action

This compound, like other gabapentinoids, does not directly interact with GABA receptors. Instead, its primary molecular target is the α2δ auxiliary subunit of presynaptic VGCCs.[1] Binding to this subunit is thought to modulate calcium influx into the presynaptic neuron, which in turn reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This reduction in neurotransmitter release is believed to be the cornerstone of the therapeutic effects of gabapentinoids.

Binding Affinity

Specific quantitative binding data for this compound is not widely published. However, it is known to bind to the α2δ-1 and α2δ-2 subunits of VGCCs.[1] For context, the binding affinities (Ki) of related compounds, gabapentin and pregabalin, for the α2δ subunit are in the nanomolar range, with pregabalin generally exhibiting higher potency. It is anticipated that this compound possesses a similar high-affinity binding profile.

Table 1: Comparative Binding Affinities of Gabapentinoids (Illustrative)

CompoundTargetBinding Affinity (Ki)Reference
Gabapentinα2δ subunit~38 nM[No specific citation available in search results]
Pregabalinα2δ subunit~32 nM[No specific citation available in search results]
This compound α2δ subunit Data not publicly available

Potential Neurological Effects Beyond Insomnia

Based on the established pharmacology of gabapentinoids, this compound has the potential for therapeutic efficacy in a range of neurological and psychiatric disorders beyond insomnia.

Anxiolytic Effects

Gabapentinoids have demonstrated efficacy in the treatment of anxiety disorders. The proposed mechanism for this anxiolytic effect is the reduction of excitatory neurotransmitter release in brain regions associated with fear and anxiety, such as the amygdala.

Analgesic Effects in Neuropathic Pain

A primary indication for gabapentin and pregabalin is the treatment of neuropathic pain. The analgesic effect is thought to result from the dampening of hyperexcitability in the pain-processing pathways of the central nervous system by reducing the release of neurotransmitters like glutamate and substance P.

Anticonvulsant Effects

The foundational therapeutic application for gabapentinoids was epilepsy. By binding to the α2δ subunit and reducing presynaptic calcium influx, these compounds decrease the likelihood of excessive neuronal firing that leads to seizures.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not publicly available. However, standard preclinical models used to evaluate the anxiolytic, analgesic, and anticonvulsant properties of new chemical entities would be applicable.

Radioligand Binding Assay for α2δ Subunit

Objective: To determine the binding affinity (Ki) of this compound for the α2δ subunit of VGCCs.

Methodology:

  • Membrane Preparation: Homogenize tissue known to express high levels of α2δ subunits (e.g., pig or rat brain cortex) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membranes to remove endogenous ligands.

  • Binding Reaction: Incubate the prepared membranes with a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) and varying concentrations of unlabeled this compound.

  • Separation: Separate the bound from free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Preclinical Model for Anxiolytic Activity: Elevated Plus Maze

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure: Administer this compound or vehicle to the animals (e.g., rats or mice) at various doses. After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for a fixed period (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using video-tracking software.

  • Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Preclinical Model for Neuropathic Pain: Chronic Constriction Injury (CCI)

Objective: To evaluate the analgesic efficacy of this compound in a rat model of neuropathic pain.

Methodology:

  • Surgical Procedure: Under anesthesia, expose the sciatic nerve of the rat and place loose ligatures around it to induce a constriction injury.

  • Behavioral Testing: At a set time post-surgery (e.g., 14 days), assess the development of mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments and/or thermal hyperalgesia (exaggerated response to a painful heat stimulus).

  • Drug Administration: Administer this compound or vehicle and re-assess the pain thresholds at various time points post-dosing.

  • Analysis: An increase in the paw withdrawal threshold to mechanical stimulation or an increase in the latency to withdraw from a heat source indicates an analgesic effect.

Preclinical Model for Anticonvulsant Activity: Maximal Electroshock (MES) Test

Objective: To determine the anticonvulsant potential of this compound.

Methodology:

  • Procedure: Administer this compound or vehicle to mice. After a defined pre-treatment period, deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a tonic-clonic seizure.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Analysis: The dose of this compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated as a measure of its anticonvulsant potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for preclinical evaluation.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Reduces Influx a2d α2δ Subunit a2d->VGCC Modulates This compound This compound This compound->a2d Binds to Vesicle Synaptic Vesicle (contains Glutamate) Ca_ion->Vesicle Less Fusion Glutamate_release Reduced Glutamate Release Vesicle->Glutamate_release Receptor Glutamate Receptor Glutamate_release->Receptor Less Glutamate Neuronal_Excitation Decreased Neuronal Excitability Receptor->Neuronal_Excitation Therapeutic_Effects Anxiolytic, Analgesic, Anticonvulsant Effects Neuronal_Excitation->Therapeutic_Effects

Caption: Proposed mechanism of action for this compound.

G Start Hypothesis: This compound has neurological effects beyond insomnia In_Vitro In Vitro Studies Start->In_Vitro Binding_Assay α2δ Binding Assay (Determine Ki) In_Vitro->Binding_Assay Electrophysiology Patch Clamp Electrophysiology (Measure Ca²⁺ currents) In_Vitro->Electrophysiology Neurotransmitter_Assay Neurotransmitter Release Assay (Measure Glutamate release) In_Vitro->Neurotransmitter_Assay In_Vivo In Vivo Preclinical Models Binding_Assay->In_Vivo Electrophysiology->In_Vivo Neurotransmitter_Assay->In_Vivo Anxiety_Models Anxiety Models (e.g., Elevated Plus Maze) In_Vivo->Anxiety_Models Pain_Models Neuropathic Pain Models (e.g., CCI) In_Vivo->Pain_Models Epilepsy_Models Epilepsy Models (e.g., MES, PTZ) In_Vivo->Epilepsy_Models Data_Analysis Data Analysis and Efficacy Determination Anxiety_Models->Data_Analysis Pain_Models->Data_Analysis Epilepsy_Models->Data_Analysis Clinical_Trials Phase I/II Clinical Trials Data_Analysis->Clinical_Trials Safety_PK Safety, Tolerability, and Pharmacokinetics Clinical_Trials->Safety_PK Efficacy_Insomnia Efficacy in Insomnia (Phase II Completed) Clinical_Trials->Efficacy_Insomnia Efficacy_Other Potential Efficacy in Anxiety, Pain, Epilepsy Clinical_Trials->Efficacy_Other Discontinuation Development Discontinued Efficacy_Insomnia->Discontinuation

Caption: Preclinical to clinical workflow for this compound.

Conclusion and Future Directions

This compound is a gabapentinoid with a mechanism of action that suggests therapeutic potential beyond its initial investigation for insomnia. While its development was halted, the compound remains a subject of interest for researchers studying the role of the α2δ subunit of VGCCs in various neurological disorders. Further preclinical studies, should the compound become available for research, would be necessary to fully characterize its anxiolytic, analgesic, and anticonvulsant properties. The experimental protocols and conceptual framework provided in this guide offer a roadmap for such investigations. The lack of publicly available, specific data on this compound underscores the challenges in evaluating discontinued investigational drugs and highlights the value of data transparency in pharmaceutical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Atagabalin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document provides detailed proposed protocols for the enantioselective synthesis and subsequent purification of Atagabalin, also known as [(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid. This compound is a GABA analogue that selectively binds to the α2δ subunit of voltage-gated calcium channels.[1] Due to the limited availability of specific synthesis and purification protocols in published literature, the following procedures are proposed based on established organic chemistry principles and analogous syntheses of structurally related compounds, such as pregabalin and other GABA derivatives.[2] These protocols are intended for researchers, scientists, and drug development professionals.

Proposed Enantioselective Synthesis of this compound

The proposed synthetic route to this compound commences with the stereoselective formation of the key intermediate, (3S,4S)-3,4-dimethylcyclopentanone, followed by a multi-step conversion to the final product.

Synthesis of the Key Intermediate: (3S,4S)-3,4-Dimethylcyclopentanone

A plausible route to the chiral cyclopentanone intermediate starts from a commercially available chiral precursor, such as (R)-2-methyl-succinic acid 4-methyl ester, as suggested in the patent literature.[2]

Experimental Protocol:

  • Step 1: Alkylation of (R)-2-methyl-succinic acid 4-methyl ester.

    • To a solution of (R)-2-methyl-succinic acid 4-methyl ester in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a strong base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to form the enolate.

    • Slowly add an alkylating agent (e.g., methyl iodide) to introduce the second methyl group.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Reduction of the diester to a diol.

    • Dissolve the crude product from the previous step in a suitable solvent like tetrahydrofuran.

    • Add a reducing agent, such as lithium aluminum hydride (LAH), portion-wise at 0 °C.

    • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting precipitate and wash with tetrahydrofuran.

    • Concentrate the filtrate to obtain the crude diol.

  • Step 3: Oxidative cleavage and cyclization to form the cyclopentanone.

    • This step can be achieved through various methods, including a Swern oxidation followed by an intramolecular aldol condensation or other cyclization strategies. A detailed protocol would depend on the chosen method.

Conversion of (3S,4S)-3,4-Dimethylcyclopentanone to this compound

A proposed method for converting the cyclopentanone to the target amino acid is via a modified Strecker synthesis.[3][4][5]

Experimental Protocol:

  • Step 1: Formation of the α-aminonitrile.

    • In a sealed reaction vessel, combine (3S,4S)-3,4-dimethylcyclopentanone, an excess of ammonium chloride, and potassium cyanide in a mixture of ethanol and water.

    • Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.

    • After completion, extract the α-aminonitrile with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Hydrolysis of the α-aminonitrile to this compound.

    • Treat the crude α-aminonitrile with a strong acid, such as concentrated hydrochloric acid.

    • Heat the mixture at reflux for several hours until the hydrolysis of the nitrile to a carboxylic acid and the deprotection of the amine are complete.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or an ion-exchange resin) to the isoelectric point of this compound to precipitate the product.

    • Filter the solid, wash with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.

Purification Protocols

Purification of the final zwitterionic this compound product is critical to remove any remaining impurities.[6][7]

Crystallization

Crystallization is a highly effective method for purifying amino acids.[8][9][10]

Protocol:

  • Dissolve the crude this compound in a minimal amount of hot water or a mixture of water and a miscible organic solvent like ethanol or isopropanol.

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography

For removal of closely related impurities, column chromatography may be necessary. Due to the zwitterionic nature of this compound, specialized stationary phases might be required.[11][12]

Protocol:

  • Ion-Exchange Chromatography:

    • Select an appropriate ion-exchange resin (cationic or anionic) based on the impurities to be removed.

    • Prepare a column with the chosen resin and equilibrate it with a suitable buffer.

    • Dissolve the crude this compound in the equilibration buffer and load it onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a gradient of increasing salt concentration or a pH gradient.

    • Collect fractions and analyze for the presence of the pure product.

    • Combine the pure fractions and desalt if necessary (e.g., by dialysis or size-exclusion chromatography).

  • Reverse-Phase Chromatography (with modifiers):

    • Use a C18 reverse-phase column.

    • The mobile phase should consist of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with a volatile buffer or ion-pairing agent (e.g., trifluoroacetic acid or ammonium acetate) to improve peak shape and retention of the zwitterionic compound.

    • Dissolve the sample in the mobile phase and inject it into the HPLC system.

    • Elute using an isocratic or gradient method.

    • Collect the fraction containing the pure product and remove the solvent and modifiers under reduced pressure.

Data Presentation

The following table summarizes the expected, albeit hypothetical, quantitative data for the proposed synthesis of this compound, based on typical yields for analogous reactions.

StepStarting MaterialProductExpected Yield (%)Expected Purity (%)
1. Synthesis of Intermediate
1.1 Alkylation(R)-2-methyl-succinic acid 4-methyl esterDisubstituted succinic acid diester80-90>95 (crude)
1.2 ReductionDisubstituted succinic acid diesterChiral diol85-95>90 (crude)
1.3 CyclizationChiral diol(3S,4S)-3,4-Dimethylcyclopentanone70-80>98 (after purif.)
2. Conversion to this compound
2.1 Strecker Reaction(3S,4S)-3,4-Dimethylcyclopentanoneα-aminonitrile intermediate60-75>90 (crude)
2.2 Hydrolysisα-aminonitrile intermediateCrude this compound70-85>85 (crude)
3. Purification
3.1 CrystallizationCrude this compoundPurified this compound80-95 (recovery)>99.5

Visualizations

Proposed Synthetic Workflow for this compound

G cluster_0 Synthesis of (3S,4S)-3,4-Dimethylcyclopentanone cluster_1 Conversion to this compound cluster_2 Purification A (R)-2-methyl-succinic acid 4-methyl ester B Alkylation A->B 1. LDA 2. CH3I C Disubstituted Succinic Acid Diester B->C D Reduction C->D LAH E Chiral Diol D->E F Cyclization E->F e.g., Swern Oxidation, Intramolecular Aldol G (3S,4S)-3,4-Dimethylcyclopentanone F->G H (3S,4S)-3,4-Dimethylcyclopentanone I Strecker Synthesis H->I NH4Cl, KCN J α-Aminonitrile Intermediate I->J K Hydrolysis J->K HCl (conc.), heat L Crude this compound K->L M Crude this compound N Crystallization / Chromatography M->N O Pure this compound N->O

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action of this compound

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound alpha2delta α2δ-1 Subunit This compound->alpha2delta Binds to vgcc Voltage-Gated Calcium Channel (VGCC) release Neurotransmitter Release vgcc->release Ca2+ influx (Reduced) alpha2delta->vgcc Modulates (Inhibition of trafficking and function) vesicles Synaptic Vesicles (containing neurotransmitters) neurotransmitters Reduced Neurotransmitters release->neurotransmitters Exocytosis (Inhibited) receptors Postsynaptic Receptors neurotransmitters->receptors Reduced signaling

Caption: this compound's mechanism of action at the presynaptic terminal.

References

Application Notes and Protocols for the In Vitro Use of ATAGABALIN in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATAGABALIN (also known as PD-0200390) is a gabapentinoid that, like pregabalin and gabapentin, selectively binds to the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction is pivotal in the modulation of neuronal excitability. Although its clinical development for insomnia was discontinued after Phase II trials, this compound remains a valuable tool for in vitro research aimed at understanding the role of the α2δ subunit in various physiological and pathological processes.[1]

These application notes provide detailed protocols for utilizing this compound in common in vitro cellular assays to characterize its effects on VGCC function and neurotransmitter release.

Mechanism of Action

This compound's primary mechanism of action involves its high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[1] This binding is thought to reduce the trafficking and function of these channels, leading to a decrease in calcium influx upon neuronal depolarization. The subsequent reduction in intracellular calcium concentration at the presynaptic terminal results in a decreased release of excitatory neurotransmitters, such as glutamate.[3][4]

ATAGABALIN_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound a2d_subunit α2δ Subunit This compound->a2d_subunit Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d_subunit->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Inhibits Influx Vesicle Synaptic Vesicle (with Glutamate) Ca_ion->Vesicle Reduced Trigger for Exocytosis Glutamate_release Reduced Glutamate Release Vesicle->Glutamate_release Glutamate Glutamate Postsynaptic_Receptor Postsynaptic Receptors Glutamate->Postsynaptic_Receptor Postsynaptic_Effect Reduced Postsynaptic Excitation Postsynaptic_Receptor->Postsynaptic_Effect Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (expressing α2δ subunit) Start->Prepare_Membranes Incubate Incubate Membranes with [³H]-Ligand and this compound Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze End End Analyze->End Calcium_Imaging_Workflow Start Start Load_Cells Load Neuronal Cells with a Calcium Indicator Dye Start->Load_Cells Acquire_Baseline Acquire Baseline Fluorescence Load_Cells->Acquire_Baseline Apply_this compound Apply this compound Acquire_Baseline->Apply_this compound Depolarize_Cells Depolarize Cells (e.g., with high K⁺) Apply_this compound->Depolarize_Cells Record_Fluorescence Record Fluorescence Changes Depolarize_Cells->Record_Fluorescence Analyze_Data Analyze Fluorescence Intensity (ΔF/F₀) Record_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Atagabalin in Electrophysiology and Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atagabalin (PD-0200390) is a compound structurally related to gabapentin and pregabalin.[1] Like these well-characterized gabapentinoids, this compound's primary mechanism of action is its high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[1] This interaction is crucial for its modulatory effects on neuronal excitability. Although the development of this compound for insomnia was discontinued after clinical trials, its specific interaction with the α2δ subunit makes it a valuable tool for investigating the role of this subunit in various physiological and pathological processes through electrophysiological and patch-clamp techniques.[1][2]

These application notes provide a comprehensive overview of the expected electrophysiological effects of this compound, based on the extensive research conducted on its analogs, gabapentin and pregabalin. Detailed protocols for patch-clamp studies are provided to facilitate the investigation of this compound's effects on neuronal function.

Mechanism of Action

This compound, as a ligand for the α2δ-1 and α2δ-2 subunits of VGCCs, is thought to modulate neuronal function primarily by reducing the trafficking of these channels to the presynaptic membrane.[3][4] This leads to a decrease in the density of functional calcium channels at the presynaptic terminal. The subsequent reduction in calcium influx upon neuronal depolarization results in decreased release of various neurotransmitters, including glutamate and norepinephrine.[5][6] This presynaptic inhibition is considered the key mechanism underlying the therapeutic effects of gabapentinoids.[7] It is important to note that the effects of these compounds are often more pronounced in states of neuronal hyperexcitability.[3]

Data Presentation: Expected Electrophysiological Effects of this compound

The following tables summarize the quantitative effects of gabapentinoids on key electrophysiological parameters, which can be extrapolated to guide studies on this compound.

Table 1: Effects of Gabapentinoids on Whole-Cell Calcium Channel Currents

ParameterDrug & ConcentrationCell TypeEffectReference
Peak HVA Ca2+ Channel Current (IBa)Gabapentin (25 µM)Cultured Rat Dorsal Root Ganglion (DRG) NeuronsSignificant irreversible block[8]
IC50 for HVA Ca2+ Channel Current InhibitionGabapentinCultured Rat DRG Neurons167 nM[8]
Peak Ca2+ Channel Current (ICa)Gabapentin (2.5 µM)Cultured Rat DRG Neurons33 ± 9% inhibition[8]
Cav2.1/β4/α2δ-2 Current DensityGabapentin (100 µM, chronic)tsA-201 cells~45% reduction[9]
Cav2.2/β1b/α2δ-1 Peak CurrentGabapentin (1 mM, chronic)tsA-201 cells70.5 ± 7.3% reduction[9]
HVA-Ca2+ Channel Activation (Va1/2)Gabapentin (100 µM)Rat DRG Neurons (Control)Shift from -16.23 mV to -19.69 mV[10]
HVA-Ca2+ Channel Inactivation (Va1/2)Gabapentin (100 µM)Rat DRG Neurons (Control)Shift from -38.78 mV to -31.93 mV[10]
Cav2.1 Channel-Mediated CurrentsPregabalin (500 µM)Mouse Calyx of Held~30% block[11]

Table 2: Effects of Gabapentinoids on Synaptic Transmission

ParameterDrug & ConcentrationPreparationEffectReference
Excitatory Postsynaptic Current (EPSC) AmplitudePregabalin (500 µM)Mouse Medial Nucleus of the Trapezoid Body (MNTB)~30% reduction[11]
Miniature EPSC (mEPSC) FrequencyPregabalin (500 µM)Mouse Calyx of Held-MNTB SynapsesDrastic reduction (1.7 Hz to 0.5 Hz)[12]
mEPSC AmplitudePregabalin (500 µM)Mouse Calyx of Held-MNTB SynapsesNo significant change[12]
Capsaicin-Evoked EPSC FrequencyPregabalin (100 µM, 40-48h)Rat DRG-Dorsal Horn Co-culture57% reduction in frequency increase[13][14]
K+-Evoked [3H]-Norepinephrine ReleaseGabapentin & PregabalinRat Neocortical SlicesInhibition[6]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Ca2+ Currents in Cultured Neurons

This protocol is designed to assess the direct effect of this compound on voltage-gated calcium channels.

1. Cell Preparation:

  • Culture dorsal root ganglion (DRG) neurons or other neurons of interest on glass coverslips.

  • Use cells 1-3 days after plating for optimal recording.

2. Solutions:

  • External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. Bubble with 95% O2/5% CO2. For isolating Ca2+ currents, a modified external solution containing (in mM): 130 Choline Chloride, 3 KCl, 0.6 MgCl2, 1 NaHCO3, 10 HEPES, 4 Glucose, 25 TEA, 0.0025 TTX, and 2-5 BaCl2 (as the charge carrier) can be used.[8] Adjust pH to 7.4 with NaOH.

  • Internal Solution: (in mM) 140 CsCl, 10 EGTA, 0.1 CaCl2, 2 MgCl2, 10 HEPES, and 2 ATP. Adjust pH to 7.2 with Tris-base.[8]

3. Electrophysiological Recording:

  • Place a coverslip with cultured neurons in the recording chamber on an inverted microscope.

  • Perfuse with external solution at a constant rate.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Approach a neuron and form a giga-ohm seal (>1 GΩ).

  • Rupture the membrane to achieve whole-cell configuration.

  • Hold the cell at a membrane potential of -80 mV or -90 mV.[8]

  • Elicit Ca2+ currents by applying depolarizing voltage steps (e.g., 100 ms steps from -70 mV to +40 mV in 10 mV increments).

4. Drug Application:

  • Establish a stable baseline recording of Ca2+ currents.

  • Perfuse the recording chamber with the external solution containing this compound at the desired concentration.

  • Record the changes in Ca2+ current amplitude and kinetics.

  • To test for washout, perfuse with the drug-free external solution.

5. Data Analysis:

  • Measure the peak inward current at each voltage step.

  • Construct current-voltage (I-V) relationship plots.

  • Analyze changes in activation and inactivation kinetics by fitting the data to Boltzmann functions.

Protocol 2: Patch-Clamp Analysis of this compound's Effect on Synaptic Transmission in Brain Slices

This protocol is for evaluating the impact of this compound on presynaptic neurotransmitter release by measuring postsynaptic currents.

1. Slice Preparation:

  • Anesthetize the animal and decapitate.

  • Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution (a modified ACSF with higher Mg2+ and lower Ca2+ to reduce excitotoxicity).

  • Cut 300-400 µm thick slices of the brain region of interest (e.g., hippocampus, spinal cord) using a vibratome.

  • Transfer slices to a holding chamber with ACSF bubbled with 95% O2/5% CO2 and allow them to recover for at least 1 hour at room temperature.

2. Solutions:

  • ACSF: (in mM) 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose.

  • Internal Solution (for EPSC recording): (in mM) 130 K-Gluconate, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, 0.4 CaCl2, 2 ATP-Mg, and 0.3 GTP-Na. Adjust pH to 7.3 with KOH.

3. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and perfuse with oxygenated ACSF.

  • Visualize neurons using DIC or infrared microscopy.

  • Obtain a whole-cell patch-clamp recording from a neuron in the region of interest.

  • To record spontaneous miniature excitatory postsynaptic currents (mEPSCs), add 1 µM Tetrodotoxin (TTX) to the ACSF to block action potentials.

  • Hold the neuron at -70 mV to record glutamatergic EPSCs.

4. Drug Application and Data Acquisition:

  • Record baseline mEPSC activity for 5-10 minutes.

  • Bath-apply this compound at the desired concentration and continue recording.

  • For evoked EPSCs (eEPSCs), place a stimulating electrode in a relevant afferent pathway. Deliver paired pulses to assess changes in the paired-pulse ratio, an indicator of altered presynaptic release probability.

5. Data Analysis:

  • Use event detection software to analyze the frequency and amplitude of mEPSCs before and after this compound application.

  • For eEPSCs, measure the amplitude of both evoked currents and calculate the paired-pulse ratio (EPSC2/EPSC1). An increase in this ratio suggests a presynaptic site of action.

Mandatory Visualizations

Atagabalin_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound a2d α2δ Subunit This compound->a2d Binds Trafficking Trafficking to Membrane This compound->Trafficking Inhibits VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Associated with Ca_influx Ca2+ Influx Trafficking->Ca_influx Enables Vesicle Synaptic Vesicle (Neurotransmitter) Ca_influx->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Leads to NT Release->NT Receptor Postsynaptic Receptor NT->Receptor Binds Postsynaptic_Effect Postsynaptic Potential Receptor->Postsynaptic_Effect Causes

Caption: Mechanism of this compound's action at the presynaptic terminal.

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Data Analysis Node_Prep Prepare Neuronal Culture or Brain Slices Node_Sol Prepare External and Internal Solutions Node_Pipette Pull Glass Micropipettes (3-7 MΩ) Node_Seal Approach Neuron and Form Giga-ohm Seal Node_Pipette->Node_Seal Node_WC Establish Whole-Cell Configuration Node_Seal->Node_WC Node_Baseline Record Baseline Activity (Currents/Potentials) Node_WC->Node_Baseline Node_Drug Bath Apply this compound Node_Baseline->Node_Drug Node_Record Record Changes in Electrophysiological Parameters Node_Drug->Node_Record Node_Washout Washout with Drug-Free Solution Node_Record->Node_Washout Node_Analyze Analyze Changes in: - Current Amplitude/Kinetics - mEPSC/sEPSC Frequency - Paired-Pulse Ratio Node_Washout->Node_Analyze Node_Conclude Draw Conclusions on This compound's Effect Node_Analyze->Node_Conclude

Caption: General workflow for a patch-clamp electrophysiology experiment.

References

Application Notes and Protocols for Studying ATAGABALIN's Effects on Sleep Architecture in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATAGABALIN (PD-0200390) is a novel gabapentinoid compound that, like pregabalin and gabapentin, binds to the α2δ subunit of voltage-gated calcium channels.[1] While its clinical development for insomnia was discontinued, its mechanism of action suggests potential effects on sleep architecture.[1] These application notes provide detailed protocols for utilizing animal models to investigate the impact of this compound on sleep patterns. The methodologies outlined are based on established preclinical models and the known sleep-modifying effects of related gabapentinoid compounds.

Rationale for Animal Models in this compound Sleep Research

Animal models are indispensable for elucidating the physiological and pathological mechanisms of sleep and for the preclinical assessment of novel hypnotic and sleep-modulating compounds.[2][3][4][5] Rodent models, in particular, are well-established for studying sleep architecture through electroencephalography (EEG) and electromyography (EMG) recordings.[4] Given that this compound is a gabapentinoid, and drugs in this class are known to modulate sleep, particularly by increasing slow-wave sleep (SWS), animal models provide a crucial platform to:

  • Characterize the dose-dependent effects of this compound on sleep stages (NREM, REM, Wake).

  • Determine the impact of this compound on sleep quality metrics such as sleep efficiency, sleep latency, and sleep fragmentation.

  • Investigate the efficacy of this compound in established models of insomnia.

Proposed Signaling Pathway of this compound

This compound, as a gabapentinoid, is presumed to exert its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate. This reduction in neuronal excitability in key brain regions involved in sleep-wake regulation may lead to the observed changes in sleep architecture.

ATAGABALIN_Signaling_Pathway This compound This compound Alpha2Delta α2δ-1 Subunit of Voltage-Gated Ca2+ Channel This compound->Alpha2Delta Binds to Ca_Channel Presynaptic Ca2+ Influx (Reduced) Alpha2Delta->Ca_Channel Modulates Neurotransmitter Excitatory Neurotransmitter Release (e.g., Glutamate) (Decreased) Ca_Channel->Neurotransmitter Leads to Neuronal_Excitability Neuronal Excitability (Decreased) Neurotransmitter->Neuronal_Excitability Results in Sleep_Architecture Modulation of Sleep Architecture (e.g., Increased SWS) Neuronal_Excitability->Sleep_Architecture Contributes to

Presumed signaling pathway of this compound.

Quantitative Data from Preclinical Studies of Related Gabapentinoids

To provide a comparative baseline for this compound studies, the following tables summarize the reported effects of gabapentin and pregabalin on sleep architecture in rodent models.

Table 1: Effects of Gabapentin on Sleep Architecture in Rodents

SpeciesModelDoseLatency to SWSSWS Duration/EpisodesREM SleepOther EffectsReference
RatAlcohol Withdrawal30 mg/kgDose-dependent decreaseIncreased duration, decreased number of episodes-Reduced sleep fragmentation[6][7]
RatAlcohol Withdrawal120 mg/kgDose-dependent decreaseIncreased duration, decreased number of episodes-Reduced sleep fragmentation[6][7]
MouseNeuropathic Pain--Decrease in NREM sleep reversed-Increased wakefulness reversed[8]

Table 2: Effects of Pregabalin on Sleep Architecture in Rodents

SpeciesModelDoseNREM SleepREM SleepOther EffectsReference
MouseNeuropathic Pain11 mg/kg/day-Restored to presurgical levelsRestored circadian rhythmicity of locomotion and body temperature[3][5]
MouseNeuropathic Pain12.5 mg/kg1.3-fold increase--[3]
MouseNeuropathic Pain25 mg/kg1.4-fold increase--[3]

Experimental Protocols

Protocol 1: Evaluation of this compound on Normal Sleep Architecture in Rats

This protocol details the procedure for assessing the dose-dependent effects of this compound on the natural sleep-wake cycle of healthy adult rats.

1. Animals:

  • Male Wistar rats (250-300g).

  • Housed individually in a temperature-controlled environment with a 12:12 hour light-dark cycle.

  • Food and water available ad libitum.

2. Surgical Implantation of EEG/EMG Electrodes:

  • Anesthetize rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Secure the animal in a stereotaxic frame.

  • Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.

  • Implant flexible wire electrodes into the nuchal (neck) muscles for EMG recording.

  • Connect electrodes to a pedestal and secure the assembly to the skull with dental cement.

  • Allow a 7-10 day recovery period post-surgery.

3. Experimental Procedure:

  • Habituate the animals to the recording chambers and tethered recording cables for at least 3 consecutive days.

  • On the experimental day, administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at the beginning of the light (inactive) phase.

  • Record EEG and EMG signals continuously for 24 hours.

  • A crossover design with a sufficient washout period (at least 3 days) between different doses of this compound and vehicle is recommended.

4. Data Analysis:

  • Score the 24-hour recordings into Wake, NREM sleep, and REM sleep epochs (e.g., 10-second epochs).

  • Analyze the following parameters for each treatment group:

    • Total time spent in Wake, NREM, and REM sleep.

    • Percentage of time in each sleep stage.

    • Latency to the first episode of NREM and REM sleep.

    • Number and duration of sleep/wake bouts.

    • Sleep efficiency ((Total Sleep Time / Total Recording Time) x 100).

    • Number of arousals.

  • Perform appropriate statistical analysis (e.g., ANOVA, t-test) to compare the effects of this compound with the vehicle control.

Protocol_1_Workflow Animal_Prep Animal Preparation (Male Wistar Rats) Surgery EEG/EMG Electrode Implantation Animal_Prep->Surgery Recovery Post-Surgical Recovery (7-10 days) Surgery->Recovery Habituation Habituation to Recording Chamber & Cables (≥3 days) Recovery->Habituation Dosing This compound/Vehicle Administration Habituation->Dosing Recording 24-hour EEG/EMG Recording Dosing->Recording Analysis Data Scoring & Analysis (Sleep Architecture Parameters) Recording->Analysis

Workflow for evaluating this compound on normal sleep.
Protocol 2: Evaluation of this compound in a Stress-Induced Insomnia Model

This protocol utilizes the "cage change" or "first-night effect" model to induce a transient state of insomnia, which is a useful paradigm for screening hypnotic compounds.

1. Animals and Surgical Preparation:

  • As described in Protocol 1.

2. Experimental Procedure:

  • Follow the habituation procedure as in Protocol 1.

  • On the experimental day, one hour before the onset of the dark (active) phase, move the animals to a novel, clean cage with fresh bedding.

  • Immediately after the cage change, administer this compound or vehicle.

  • Record EEG and EMG signals continuously for at least the first 6 hours of the dark phase, and preferably for 24 hours to assess any rebound effects.

3. Data Analysis:

  • Score and analyze the sleep-wake data as described in Protocol 1.

  • Pay particular attention to sleep latency, sleep efficiency, and the amount of wakefulness in the initial hours following the cage change and drug administration.

  • Compare the effects of this compound in ameliorating the stress-induced sleep disturbances with the vehicle-treated group.

Protocol_2_Workflow Habituation Habituation to Home Cage & Recording Setup Stress Induce Stress: Move to Novel Cage Habituation->Stress Dosing This compound/Vehicle Administration Stress->Dosing Recording EEG/EMG Recording (≥6 hours) Dosing->Recording Analysis Data Analysis: Focus on Sleep Latency & Fragmentation Recording->Analysis

Workflow for the stress-induced insomnia model.

Concluding Remarks

The provided protocols offer a robust framework for the preclinical evaluation of this compound's effects on sleep architecture. By utilizing established rodent models and detailed polysomnographic analysis, researchers can gain valuable insights into the sleep-modulating properties of this compound. The comparative data from related gabapentinoids suggest that this compound is likely to enhance slow-wave sleep and may improve sleep continuity. These studies will be crucial in further understanding the therapeutic potential of this compound and the broader class of α2δ ligands in the context of sleep disorders.

References

ATAGABALIN: A Selective Tool Compound for Investigating Voltage-Gated Calcium Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ATAGABALIN (also known as PD-0200390) is a specific ligand of the α2δ auxiliary subunits of voltage-gated calcium channels (VGCCs).[1][2] As a member of the gabapentinoid class of compounds, which includes gabapentin and pregabalin, this compound serves as a valuable tool for studying the physiological and pathological roles of these channels.[3] VGCCs are crucial for a multitude of cellular processes, including neurotransmitter release, muscle contraction, and gene expression. The α2δ subunit, in particular, plays a significant role in the trafficking and function of the pore-forming α1 subunit of the channel complex. By binding to the α2δ-1 and α2δ-2 subunits, this compound modulates calcium channel activity, making it an excellent probe for dissecting the contributions of these channels to cellular and systemic functions.[1][2]

These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its interaction with VGCCs, and detailed protocols for its use in key experimental paradigms to study calcium channel function.

Mechanism of Action

This compound exerts its effects by binding with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of VGCCs.[1][2] This interaction is thought to modulate the function of the calcium channel complex, leading to a reduction in calcium influx upon membrane depolarization. The precise downstream effects can vary depending on the specific VGCC subtype and the neuronal context. In general, the binding of gabapentinoids like this compound to the α2δ subunit can interfere with the trafficking of the channel to the presynaptic membrane and may also allosterically modulate channel gating properties. This leads to a reduction in the release of neurotransmitters, which is the basis for the therapeutic effects of this drug class in conditions such as epilepsy and neuropathic pain.[4][5]

ATAGABALIN_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Calcium Channel (Cav2.x + α2δ) Ca_ion Ca²⁺ VGCC->Ca_ion Reduces Influx Vesicle Synaptic Vesicle (Neurotransmitter) Ca_ion->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release This compound This compound This compound->VGCC

Figure 1: Mechanism of this compound Action.

Quantitative Data

While specific functional data for this compound on individual calcium channel subtypes is limited in the public domain, its binding affinity for the α2δ-1 subunit has been determined. For a broader understanding of its likely functional effects, data for the closely related and extensively studied compound, pregabalin, is provided for comparison. Researchers should note that the precise potency and efficacy of this compound on specific channel subtypes should be determined experimentally.

CompoundTargetAssay TypeParameterValueReference
This compound α2δ-1 subunitBinding AssayIC50~140 nM[4]
Pregabalin α2δ-1 subunitBinding AssayKi32 nM[6]
Pregabalin α2δ-2 subunitBinding AssayKi59 nM[6]
Pregabalin Cav2.1 (P/Q-type)Electrophysiology% Inhibition~30% at 500 µM[2]
Pregabalin Cav2.2 (N-type)Electrophysiology% InhibitionUnselective block[7]

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the effects of this compound on voltage-gated calcium channel function using electrophysiology and calcium imaging.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on VGCC currents in cultured cells or primary neurons.

Electrophysiology_Workflow Cell_Culture Cell Preparation (e.g., HEK293 expressing Cav2.x + α2δ) Giga_Seal Achieve Gigaseal and Whole-Cell Configuration Cell_Culture->Giga_Seal Patch_Pipette Prepare Patch Pipette (Internal Solution) Patch_Pipette->Giga_Seal Baseline Record Baseline Calcium Currents Giga_Seal->Baseline ATAGABALIN_App Bath Apply this compound Baseline->ATAGABALIN_App Post_Drug Record Calcium Currents in Presence of this compound ATAGABALIN_App->Post_Drug Washout Washout and Record Recovery Post_Drug->Washout Analysis Data Analysis (Current Amplitude, Kinetics) Washout->Analysis

Figure 2: Electrophysiology Experimental Workflow.

Materials:

  • Cells expressing the calcium channel of interest (e.g., HEK293 cells transfected with Cav2.2, β, and α2δ-1 subunits)

  • External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

  • Baseline Recording:

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 50 ms) to elicit calcium channel currents.

    • Record the peak current amplitude and current-voltage (I-V) relationship.

  • This compound Application:

    • Perfuse the recording chamber with external solution containing the desired concentration of this compound (e.g., 100 nM to 10 µM).

    • Allow the compound to equilibrate for 3-5 minutes.

  • Post-Drug Recording:

    • Repeat the voltage-step protocol to record calcium channel currents in the presence of this compound.

  • Washout:

    • Perfuse the chamber with the external solution without this compound for 5-10 minutes to assess the reversibility of the effect.

    • Record currents after washout.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before, during, and after this compound application.

    • Construct I-V curves and calculate the percentage of inhibition at each voltage.

    • Analyze changes in channel kinetics (e.g., activation and inactivation time constants).

Protocol 2: Calcium Imaging

This protocol is for measuring changes in intracellular calcium concentration in response to neuronal stimulation in the presence and absence of this compound.

Calcium_Imaging_Workflow Cell_Loading Load Cells with Calcium Indicator (e.g., Fura-2 AM) Baseline_Imaging Acquire Baseline Fluorescence Images Cell_Loading->Baseline_Imaging Stimulation_1 Stimulate Cells (e.g., High K⁺ or Electrical Field) Baseline_Imaging->Stimulation_1 ATAGABALIN_Incubation Incubate with this compound Stimulation_1->ATAGABALIN_Incubation Stimulation_2 Stimulate Cells in Presence of this compound ATAGABALIN_Incubation->Stimulation_2 Washout Washout and Re-stimulate Stimulation_2->Washout Analysis Analyze Fluorescence Changes (ΔF/F₀) Washout->Analysis

Figure 3: Calcium Imaging Experimental Workflow.

Materials:

  • Cultured neurons or brain slices

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM, or genetically encoded calcium indicators like GCaMP)

  • Hanks' Balanced Salt Solution (HBSS)

  • High potassium stimulation buffer (e.g., HBSS with 50 mM KCl)

  • This compound stock solution

  • Fluorescence microscope with a sensitive camera and appropriate filter sets

Procedure:

  • Cell Loading:

    • For cultured cells, incubate with a calcium indicator (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

    • For brain slices, follow a similar loading protocol, ensuring adequate oxygenation.

  • Baseline Imaging:

    • Wash the cells/slice with HBSS to remove excess dye.

    • Mount the coverslip/slice on the microscope stage and perfuse with HBSS.

    • Acquire baseline fluorescence images at a defined sampling rate (e.g., 1 Hz).

  • Stimulation (Control):

    • Stimulate the cells to induce calcium entry. This can be achieved by:

      • High Potassium: Perfuse with high potassium buffer for a defined period (e.g., 30 seconds).

      • Electrical Field Stimulation: Apply electrical pulses using field electrodes.

    • Record the change in fluorescence intensity.

  • This compound Incubation:

    • Wash the cells with HBSS to return to baseline.

    • Incubate the cells/slice with the desired concentration of this compound in HBSS for 10-15 minutes.

  • Stimulation (with this compound):

    • Repeat the stimulation protocol in the presence of this compound and record the fluorescence response.

  • Washout:

    • Perfuse with HBSS for 10-15 minutes to wash out the compound and repeat the stimulation to assess recovery.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the change in fluorescence over baseline (ΔF/F₀) for each cell.

    • Compare the peak ΔF/F₀ and the area under the curve for the control, this compound, and washout conditions.

Selectivity and Off-Target Effects

Conclusion

This compound is a valuable tool compound for the investigation of voltage-gated calcium channel function, specifically the role of the α2δ subunits. Its high affinity and expected selectivity make it suitable for a range of in vitro and ex vivo studies. The protocols provided here offer a starting point for researchers to characterize the effects of this compound on calcium channel currents and intracellular calcium dynamics, thereby facilitating a deeper understanding of the physiological and pathological processes governed by these essential ion channels.

References

Application Notes and Protocols for Radioligand Binding Assays with ATAGABALIN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATAGABALIN is a structural analog of γ-aminobutyric acid (GABA) and belongs to the gabapentinoid class of compounds. Like other gabapentinoids such as gabapentin and pregabalin, this compound is known to exert its effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs), specifically the α2δ-1 and α2δ-2 isoforms[1][2][3]. Although the clinical development of this compound was discontinued, its mechanism of action remains of interest to researchers studying neuropathic pain, epilepsy, and anxiety disorders.

These application notes provide detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with its target, the α2δ subunit. The protocols are adapted from established methods for gabapentin and pregabalin, utilizing [³H]gabapentin as the radioligand in a competitive binding format.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities of known gabapentinoids for the α2δ-1 and α2δ-2 subunits, providing a reference for interpreting data obtained for this compound.

CompoundTarget SubunitRadioligandAssay TypeK_d_ (nM)IC_50_ (nM)Reference
Gabapentinα2δ-1[³H]gabapentinSaturation38 ± 2.880[1]
Gabapentinα2δ-1[³H]gabapentinSaturation59-[2][3][4]
Gabapentinα2δ-2[³H]gabapentinSaturation153-[2][3][4]
(S)-3-isobutyl GABAα2δ-1[³H]gabapentinCompetition-40[5]
L-leucineα2δ-1[³H]gabapentinCompetition-80[5]

Experimental Protocols

Protocol 1: Membrane Preparation from Rat Cerebral Cortex

This protocol describes the preparation of synaptic plasma membranes from rat cerebral cortex, a tissue rich in α2δ subunits.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4, kept at 4°C

  • Binding Buffer: 10 mM HEPES, pH 7.4, kept at 4°C

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, kept at 4°C

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Euthanize rats and rapidly dissect the cerebral cortices on ice.

  • Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer containing protease inhibitors using a Dounce homogenizer (10-12 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step.

  • Wash the resulting pellet by resuspending in Binding Buffer and centrifuging at 20,000 x g for 20 minutes at 4°C. Repeat this wash step twice.

  • Resuspend the final pellet in Binding Buffer at a protein concentration of approximately 1 mg/mL.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: [³H]Gabapentin Saturation Binding Assay

This protocol is used to determine the density of α2δ binding sites (B_max_) and the dissociation constant (K_d_) of [³H]gabapentin in the prepared membranes.

Materials:

  • Rat cerebral cortex membranes (from Protocol 1)

  • [³H]gabapentin (specific activity ~30-60 Ci/mmol)

  • Unlabeled gabapentin

  • Binding Buffer: 10 mM HEPES, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Thaw the membrane aliquots on ice.

  • Prepare a series of dilutions of [³H]gabapentin in Binding Buffer, typically ranging from 0.5 nM to 100 nM.

  • For each concentration of [³H]gabapentin, prepare triplicate wells for total binding and triplicate wells for non-specific binding.

  • To each well, add the following in a final volume of 250 µL:

    • Total Binding: 50 µL of [³H]gabapentin dilution, 50 µL of Binding Buffer, and 150 µL of membrane suspension (50-100 µg protein).

    • Non-specific Binding: 50 µL of [³H]gabapentin dilution, 50 µL of 100 µM unlabeled gabapentin (final concentration 10 µM), and 150 µL of membrane suspension (50-100 µg protein).

  • Incubate the plates at room temperature (20-25°C) for 30-60 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity by liquid scintillation counting.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

  • Analyze the data using non-linear regression to fit a one-site binding model to determine the K_d_ and B_max_ values.

Protocol 3: Competitive Binding Assay with this compound

This protocol determines the inhibitory constant (K_i_) of this compound for the α2δ subunit by measuring its ability to displace [³H]gabapentin binding.

Materials:

  • Same as for the Saturation Binding Assay

  • This compound

Procedure:

  • Thaw the membrane aliquots on ice.

  • Prepare a series of dilutions of this compound in Binding Buffer, typically ranging from 0.1 nM to 100 µM.

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.

  • To each well, add:

    • 50 µL of a fixed concentration of [³H]gabapentin (typically at or near its K_d_ value, e.g., 10 nM).

    • 50 µL of the this compound dilution or Binding Buffer (for total binding) or 100 µM unlabeled gabapentin (for non-specific binding).

    • 150 µL of membrane suspension (50-100 µg protein).

  • Incubate the plates at room temperature (20-25°C) for 30-60 minutes.

  • Terminate the assay by rapid filtration as described in Protocol 2.

  • Wash the filters and measure radioactivity as described in Protocol 2.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific [³H]gabapentin binding).

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of [³H]gabapentin used and K_d_ is the dissociation constant of [³H]gabapentin determined from the saturation binding assay.

Mandatory Visualizations

experimental_workflow A Membrane Preparation (Rat Cerebral Cortex) B Protein Quantification (BCA Assay) A->B C Saturation Binding Assay ([³H]gabapentin) B->C D Competition Binding Assay (this compound vs [³H]gabapentin) B->D E Data Analysis (Non-linear Regression) C->E D->E F Determine Kd and Bmax for [³H]gabapentin E->F Saturation Data G Determine IC50 and Ki for this compound E->G Competition Data signaling_pathway cluster_presynaptic Presynaptic Terminal This compound This compound a2d α2δ-1 Subunit This compound->a2d Binds to VGCC Voltage-Gated Ca²⁺ Channel (VGCC) a2d->VGCC Modulates Trafficking and Function Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits NT_release Neurotransmitter Release Ca_influx->NT_release Reduces

References

High-Throughput Screening Methods for Atagabalin Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atagabalin is a gamma-aminobutyric acid (GABA) analog that, like gabapentin and pregabalin, exerts its effects through high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][2] This auxiliary subunit plays a crucial role in the trafficking and function of VGCCs, and its modulation can significantly impact neuronal excitability.[3][4][5] Consequently, the α2δ-1 subunit is a prime target for the discovery of novel therapeutics for conditions such as neuropathic pain, epilepsy, and anxiety disorders.

These application notes provide detailed protocols for high-throughput screening (HTS) of this compound analogs, focusing on methods to identify and characterize compounds that interact with the α2δ-1 subunit and modulate calcium channel function. The protocols are designed for researchers in drug discovery and development seeking to establish robust and efficient screening cascades.

Signaling Pathway and Mechanism of Action

This compound and its analogs are thought to modulate neuronal function by binding to the α2δ-1 subunit of VGCCs. This interaction can interfere with the trafficking of the channel to the presynaptic membrane and may also allosterically modulate channel gating properties. The net effect is a reduction in calcium influx upon neuronal depolarization, leading to decreased release of excitatory neurotransmitters.

Atagabalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_drug_interaction Drug Interaction VGCC_complex VGCC Complex (α1 + β + α2δ-1) Ca_ion Ca²⁺ VGCC_complex->Ca_ion Depolarization- induced influx Fusion Vesicle Fusion & Neurotransmitter Release Ca_ion->Fusion Triggers Neurotransmitter_vesicle Neurotransmitter Vesicle Neurotransmitter_vesicle->Fusion Postsynaptic_neuron Postsynaptic Neuron Fusion->Postsynaptic_neuron Signal Propagation Atagabalin_analog This compound Analog a2d1_subunit α2δ-1 Subunit Atagabalin_analog->a2d1_subunit Binding a2d1_subunit->VGCC_complex

Mechanism of this compound Analog Action

High-Throughput Screening Assays

A tiered screening approach is recommended to efficiently identify and characterize promising this compound analogs. This typically involves a primary screen to identify binders to the α2δ-1 subunit, followed by secondary functional assays to confirm modulation of calcium channel activity.

HTS_Workflow Compound_Library This compound Analog Library Primary_Screen Primary Screen: Radioligand Binding Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds binding to α2δ-1) Primary_Screen->Hit_Identification Secondary_Screen_1 Secondary Screen 1: Membrane Potential Assay Hit_Identification->Secondary_Screen_1 Secondary_Screen_2 Secondary Screen 2: Calcium Flux Assay Hit_Identification->Secondary_Screen_2 Hit_Confirmation Hit Confirmation & Potency (Functional modulation of VGCCs) Secondary_Screen_1->Hit_Confirmation Secondary_Screen_2->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization

High-Throughput Screening Workflow

Primary Screening: Radioligand Binding Assay

This assay directly measures the binding affinity of test compounds to the α2δ-1 subunit. It is a robust and sensitive method for primary screening.

Objective: To identify compounds that bind to the human α2δ-1 subunit.

Principle: A radiolabeled ligand with known high affinity for the α2δ-1 subunit (e.g., [³H]-gabapentin) is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing α2δ-1). The displacement of the radioligand by a test compound is measured, allowing for the determination of the test compound's binding affinity (Ki).

Experimental Protocol
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human α2δ-1 subunit.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable buffer. Determine protein concentration using a standard method (e.g., BCA assay). Store membrane preparations at -80°C.[6]

  • Binding Assay:

    • In a 96- or 384-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

      • Test compound (this compound analog) at various concentrations.

      • Radioligand (e.g., [³H]-gabapentin) at a concentration near its Kd.

      • Membrane preparation (typically 10-50 µg of protein per well).[6]

    • Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filter plate and add scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation
Compound IDIC50 (nM)Ki (nM)
This compound8542
Analog A5025
Analog B12060
Gabapentin14070

Note: The above data are for illustrative purposes only.

Secondary Screening: Functional Assays

Compounds that show significant binding to the α2δ-1 subunit in the primary screen should be further evaluated in functional assays to confirm their ability to modulate VGCC activity.

FLIPR Membrane Potential Assay

This assay measures changes in cell membrane potential, which can be an indirect indicator of ion channel activity.

Objective: To assess the functional effect of this compound analogs on the membrane potential of cells expressing VGCCs.

Principle: Cells are loaded with a voltage-sensitive fluorescent dye. Changes in membrane potential, such as depolarization caused by calcium influx through VGCCs, alter the fluorescence intensity of the dye. This change is monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

Experimental Protocol
  • Cell Plating:

    • Seed HEK293 cells stably co-expressing the α1, β, and α2δ-1 subunits of a specific VGCC (e.g., Cav2.2) into 96- or 384-well black-walled, clear-bottom plates.

    • Culture overnight to allow for cell adherence and formation of a monolayer.[7]

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent membrane potential dye (e.g., from a FLIPR Membrane Potential Assay Kit).

    • Remove the culture medium from the cell plate and add the dye loading buffer.

    • Incubate for 30-60 minutes at 37°C or room temperature to allow the dye to load into the cells.[7][8]

  • Compound Addition and Signal Detection:

    • Prepare a compound plate containing this compound analogs at various concentrations.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • The FLIPR instrument will add the test compounds to the cell plate, followed by a depolarizing stimulus (e.g., a high concentration of KCl) to open the VGCCs.

    • Monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the stimulus in the presence and absence of the test compound.

    • Determine the EC50 or IC50 value for each compound based on the concentration-response curve.

Data Presentation
Compound IDAssay ModeEC50/IC50 (µM)Max Response (% of control)
This compoundInhibition2.585
Analog CInhibition1.892
Analog DPotentiation5.2130
PregabalinInhibition3.180

Note: The above data are for illustrative purposes only.

Calcium Flux Assay

This assay directly measures changes in intracellular calcium concentration resulting from the opening of VGCCs.

Objective: To quantify the effect of this compound analogs on calcium influx through VGCCs.

Principle: Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM). When VGCCs open in response to a depolarizing stimulus, calcium enters the cell and binds to the indicator, causing a change in its fluorescence. This change is measured using a fluorescence plate reader or a FLIPR instrument.[9][10]

Experimental Protocol
  • Cell Plating:

    • Follow the same procedure as for the membrane potential assay, using cells co-expressing the desired VGCC subunits.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium and add the dye loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C.[9]

  • Compound Addition and Signal Detection:

    • Wash the cells with an appropriate assay buffer to remove excess dye.

    • Prepare a compound plate with the this compound analogs.

    • Use a fluorescence plate reader with an automated injection system to add the compounds followed by a depolarizing stimulus (e.g., KCl).

    • Measure the fluorescence intensity before and after the stimulus.

  • Data Analysis:

    • Quantify the increase in intracellular calcium concentration in response to the stimulus.

    • Determine the concentration-response relationship for each compound and calculate its EC50 or IC50 value.

Data Presentation
Compound IDAssay ModeEC50/IC50 (µM)Max Calcium Influx (% of control)
This compoundInhibition3.078
Analog EInhibition2.188
Analog FNo significant effect--
PregabalinInhibition4.272

Note: The above data are for illustrative purposes only.

Conclusion

The high-throughput screening methods outlined in these application notes provide a robust framework for the identification and characterization of novel this compound analogs targeting the α2δ-1 subunit of voltage-gated calcium channels. By employing a combination of a primary binding assay and secondary functional assays, researchers can efficiently screen large compound libraries and advance promising candidates into the lead optimization phase of drug discovery. The detailed protocols and data presentation formats provided herein are intended to facilitate the implementation of these assays in a drug development setting.

References

Application Notes and Protocols for the Quantification of Pregabalin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "ATAGABALIN": Initial searches for "this compound" did not yield specific analytical methods. It is highly probable that this was a typographical error for "Pregabalin," a widely used pharmaceutical compound. Pregabalin is an anticonvulsant and analgesic drug used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. This document provides detailed methods for the quantification of Pregabalin in biological samples.

Mechanism of Action: Pregabalin

Pregabalin exerts its therapeutic effects by binding to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels in the central nervous system.[1][2][3] This binding reduces the influx of calcium into presynaptic nerve terminals.[1][4] The decreased intracellular calcium concentration, in turn, leads to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][3][4][5][6] By dampening excessive neuronal excitability, Pregabalin alleviates symptoms of seizures, neuropathic pain, and anxiety.[1][2][3]

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PGB Pregabalin VGCC Voltage-Gated Calcium Channel (α2-δ subunit) PGB->VGCC Binds to α2-δ subunit Ca_ion Ca²⁺ VGCC->Ca_ion Inhibits Influx Vesicle Synaptic Vesicle (contains neurotransmitters) Ca_ion->Vesicle Triggers Fusion Neurotransmitters Glutamate, Norepinephrine, Substance P Vesicle->Neurotransmitters Reduces Release Receptor Neurotransmitter Receptors Neurotransmitters->Receptor Signal Reduced Postsynaptic Signal Receptor->Signal Reduced Activation

Figure 1: Mechanism of action of Pregabalin at the presynaptic terminal.

Application Note 1: Quantification of Pregabalin in Human Plasma by LC-MS/MS

Introduction: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying Pregabalin in biological matrices due to its high sensitivity, selectivity, and speed.[3] This method is particularly suitable for pharmacokinetic studies and therapeutic drug monitoring where low concentrations need to be accurately measured. The protocol outlined below describes a validated LC-MS/MS method for the determination of Pregabalin in human plasma.

Principle: The method involves a simple protein precipitation step to extract Pregabalin and an internal standard (IS) from the plasma matrix. The separated compounds are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing Sample Plasma Sample Add_IS Add Internal Standard (e.g., Gabapentin) Sample->Add_IS Add_Precip Add Protein Precipitation Agent (e.g., Methanol/Acetonitrile) Add_IS->Add_Precip Vortex Vortex Add_Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into HPLC System Collect->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Figure 2: General workflow for Pregabalin quantification by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • Pregabalin reference standard

  • Gabapentin or Pregabalin-d4 (Internal Standard)

  • HPLC-grade Methanol and Acetonitrile

  • HPLC-grade Formic Acid

  • Ammonium Acetate

  • Ultrapure water

  • Human plasma (with anticoagulant)

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., Gabapentin at 1 µg/mL).

  • Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.[1][3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3. Liquid Chromatography Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Waters Symmetry C18 (3.9 mm x 150 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: Acetonitrile and 5 mM ammonium acetate with 0.3% formic acid in water (8:92, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Run Time: Approximately 6 minutes.[1]

4. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Pregabalin: m/z 160.1 → 142.1[1][3]

    • Gabapentin (IS): m/z 172.1 → 154.1[1]

  • Ion Source Parameters: Optimize according to manufacturer's specifications (e.g., capillary voltage, source temperature, gas flows).

5. Calibration and Quality Control:

  • Prepare calibration standards by spiking blank plasma with known concentrations of Pregabalin (e.g., 1 ng/mL to 250 ng/mL).[7]

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations to be analyzed with each batch.

  • Construct a calibration curve by plotting the peak area ratio (Pregabalin/IS) against the nominal concentration. A weighted (1/x²) linear regression is typically used.

Application Note 2: Quantification of Pregabalin in Pharmaceutical Formulations by HPLC-UV

Introduction: For the analysis of pharmaceutical dosage forms (e.g., capsules) where concentrations are higher, a simpler and more accessible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method can be employed. Since Pregabalin lacks a strong chromophore, a pre-column derivatization step is often necessary to enable sensitive UV detection.[4][8] This note describes a method using ninhydrin for derivatization.

Principle: Pregabalin, a primary amine, reacts with ninhydrin in a buffered solution to form a colored complex (Ruhemann's purple) that can be detected by a UV-Vis spectrophotometer at approximately 570 nm.[4][8] The derivatized product is then separated by reverse-phase HPLC and quantified.

Detailed Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • Pregabalin reference standard and capsule formulation

  • Ninhydrin reagent

  • Phosphate buffer (pH 7.4)

  • HPLC-grade Acetonitrile and Methanol

  • HPLC-grade water

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Pregabalin reference standard in 10 mL of water.

  • Sample Preparation (from 75 mg capsules):

    • Empty and weigh the contents of one capsule.

    • Transfer a portion of the powder equivalent to 5 mg of Pregabalin into a 50 mL volumetric flask.

    • Add approximately 30 mL of distilled water and sonicate for 15 minutes to dissolve.[9]

    • Dilute to volume with water to obtain a concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter.

3. Derivatization Procedure:

  • Pipette 1 mL of the prepared standard or sample solution into a test tube.

  • Add 1 mL of 5 mg/mL ninhydrin solution (prepared in phosphate buffer, pH 7.4).[4]

  • Heat the mixture in a water bath at 80-90°C for 15-20 minutes to allow for color development.

  • Cool the solution to room temperature.

  • Transfer the derivatized solution to an HPLC vial for injection.

4. Liquid Chromatography Conditions:

  • HPLC System: Standard HPLC system with UV-Vis detector.

  • Column: Hypersil BDS C8 (150 mm x 4.6 mm, 5 µm) or similar.[10]

  • Mobile Phase: Phosphate buffer (pH 6.9) and Acetonitrile (95:5, v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 569 nm (for ninhydrin derivative).[4][8]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[10]

Quantitative Data Summary

The following tables summarize the validation parameters reported for various analytical methods used to quantify Pregabalin in biological samples.

Table 1: LC-MS/MS Methods for Pregabalin Quantification in Plasma

Parameter Method 1 Method 2 Method 3
Internal Standard Gabapentin[1] Metaxalone[3] Losartan[3]
Sample Prep. Protein Precipitation (Methanol)[1] Protein Precipitation (Acetonitrile)[3] Protein Precipitation (Acetonitrile)[3]
Linearity Range 30 - 5000 ng/mL[1] 10 - 10000 ng/mL[3] 0.1 - 10 µg/mL
LLOQ 30 ng/mL[1] 10 ng/mL[3] 0.1 µg/mL
Intra-day Precision (%RSD) 2.0% - 6.2%[1] < 4.3%[3] Not Reported
Inter-day Precision (%RSD) 2.0% - 6.2%[1] < 4.3%[3] Not Reported
Accuracy/Bias (%) -10.5% to 3.0%[1] 94.2% - 102.5%[3] Not Reported

| Recovery | Not Reported | Not Reported | Not Reported |

Table 2: Alternative Analytical Methods for Pregabalin Quantification

Parameter SPE-LC-MS/MS (Plasma) HPLC-UV (Capsules) GC-MS (Tissues/Blood)
Matrix/Sample Human Plasma[7] Pharmaceutical Capsules[10] Tissues and Blood
Sample Prep. Solid Phase Extraction (SOLA CX)[7] Direct Dissolution[10] Protein Precipitation (Ammonium Sulfate)
Linearity Range 1 - 250 ng/mL[7] 500 - 1500 µg/mL[10] Not Specified
LLOQ/LOD LLOQ: 1 ng/mL[7] LOQ: 0.61 µg/mL, LOD: 0.23 µg/mL[10] LOQ: 400 ng, LOD: 200 ng
Precision (%RSD) 2.78% (at 75 ng/mL)[7] < 2%[10] Not Reported

| Accuracy/Recovery | Recovery: 91.4%[7] | Not Reported | Not Reported |

References

Troubleshooting & Optimization

Overcoming ATAGABALIN solubility challenges in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ATAGABALIN Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies to overcome solubility challenges with this compound in experimental buffers.

Physicochemical Properties of this compound

This compound is a gamma-amino acid derivative, structurally related to gabapentin and pregabalin.[1][2] Its solubility in aqueous solutions can be challenging. Understanding its physicochemical properties is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₂[3][4][5]
Molecular Weight 185.26 g/mol [3][4][5]
Predicted Water Solubility 5.46 mg/mL[1]
Reported Solubility Soluble in DMSO, not in water[3]
Predicted logP -1.4[1]
pKa (Strongest Acidic) 4.68[1]
pKa (Strongest Basic) 9.91[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (developmental code name PD-0200390) is a compound developed by Pfizer that is structurally related to gabapentin.[2] It binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[2][6] This interaction reduces the influx of calcium into nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[7][8] This mechanism is thought to be responsible for its potential therapeutic effects, which have been investigated for conditions like insomnia and neuropathic pain.[1][2][3]

ATAGABALIN_Mechanism_of_Action This compound This compound VGCC Voltage-Gated Calcium Channel (α2δ subunit) This compound->VGCC Binds to Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Inhibits Vesicle Synaptic Vesicle (containing neurotransmitters) Ca_Influx->Vesicle Reduced stimulation of Neurotransmitter Release of Excitatory Neurotransmitters (e.g., Glutamate) Vesicle->Neurotransmitter Leads to reduced Excitability Decreased Neuronal Excitability Neurotransmitter->Excitability Results in

Diagram of this compound's mechanism of action.

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound, as it is reported to be soluble in DMSO.[3] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be diluted into your aqueous experimental buffer.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or saline?

A3: Direct dissolution in aqueous buffers is challenging. This compound is reported as "not in water" soluble, and while a predicted value is 5.46 mg/mL, achieving this concentration in neutral buffers like Phosphate-Buffered Saline (PBS) can be difficult and may lead to precipitation.[1][3] It is recommended to first dissolve this compound in an organic solvent like DMSO and then perform a serial dilution into the aqueous buffer.

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses common problems encountered when preparing this compound working solutions.

Q4: My this compound precipitated after I diluted my DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are several strategies to address this, which can be used alone or in combination:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your working solution.

  • Adjust the pH: this compound has both an acidic (pKa ~4.68) and a basic (pKa ~9.91) functional group.[1] Modifying the pH of your buffer can increase solubility. For this compound, preparing the buffer at a pH below its acidic pKa or above its basic pKa should increase its ionization and, consequently, its aqueous solubility.

  • Use a Co-solvent: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of your compound.[9] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[9][10] It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not affect cell viability).

  • Increase the Temperature: Gently warming the solution can sometimes help dissolve the compound.[11] However, be cautious about the thermal stability of this compound and other components in your experiment.

Troubleshooting_Solubility_Workflow Start Start: Prepare this compound working solution Precipitation Does precipitation occur? Start->Precipitation Success Solution is clear. Proceed with experiment. Precipitation->Success No Troubleshoot Troubleshoot Solubility Precipitation->Troubleshoot Yes Option1 Option 1: Lower final concentration Troubleshoot->Option1 Option2 Option 2: Adjust buffer pH Troubleshoot->Option2 Option3 Option 3: Use a co-solvent (e.g., Ethanol, PEG) Troubleshoot->Option3 Check_Compatibility Is the method compatible with the experiment? Option1->Check_Compatibility Option2->Check_Compatibility Option3->Check_Compatibility Check_Compatibility->Precipitation Yes, retry Check_Compatibility->Troubleshoot No, try another option

Workflow for troubleshooting this compound precipitation.

Q5: What is the maximum recommended percentage of DMSO in a final cell culture medium?

A5: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced toxicity or off-target effects. You must always run a vehicle control (medium with the same percentage of DMSO but without this compound) in your experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out 1.85 mg of this compound (MW: 185.26 g/mol ).

  • Add Solvent: Add 1 mL of high-purity, sterile DMSO to the this compound powder.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (months to years) in a dry, dark place.[3]

Protocol 2: Preparation of a 100 µM Working Solution in PBS using a Co-solvent

This protocol aims for a final co-solvent concentration of 1% ethanol.

  • Prepare Co-solvent Buffer: Prepare a solution of Phosphate-Buffered Saline (PBS) containing 1% (v/v) ethanol. For example, add 100 µL of absolute ethanol to 9.9 mL of sterile PBS.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM this compound DMSO stock solution in DMSO. For example, dilute it 1:10 in DMSO to get a 1 mM solution. This helps prevent the compound from crashing out of solution during the final dilution step.

  • Final Dilution: Add 10 µL of the 1 mM intermediate this compound solution to 990 µL of the PBS/ethanol buffer. This creates a 1:100 dilution, resulting in a final this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Mix and Use: Vortex the working solution gently. Use the solution immediately or store it appropriately for the duration of your experiment. Always check for any signs of precipitation before use.

ReagentStock ConcentrationVolume to AddFinal Concentration
This compound in DMSO1 mM10 µL10 µM
PBS with 1% Ethanol-990 µL-
Final Volume 1 mL
Final DMSO % 0.1%
Final Ethanol % ~1%

References

Identifying and mitigating ATAGABALIN off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Atagabalin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

This compound is a structural analog of gabapentin and pregabalin. Its primary mechanism of action is binding to the α2δ subunit of voltage-gated calcium channels (CACNA2D1 and CACNA2D2).[1][2] This interaction is believed to mediate its pharmacological effects.

Q2: Are there any known off-target effects of this compound?

Currently, there is limited publicly available information detailing specific, confirmed off-target effects of this compound. However, like any small molecule, it has the potential to interact with other proteins, especially at higher concentrations. Proactive screening for off-target binding is a crucial step in preclinical research to ensure data validity and safety.

Q3: What are the common reasons for suspecting off-target effects in my assay?

You might suspect off-target effects if you observe:

  • Inconsistent results between different cell lines or experimental systems.

  • Cellular toxicity at concentrations where the on-target effect is not yet saturated.

  • A disconnect between the on-target engagement and the observed phenotypic response.

  • Effects in a cell line that does not express the intended target (e.g., a knockout cell line).

Q4: How can I proactively screen for potential off-target interactions of this compound?

Several unbiased, systematic approaches can be employed to identify potential off-target interactions:

  • Proteome Microarrays: These arrays contain a large number of purified human proteins. By incubating the array with a labeled version of this compound, you can identify direct binding to a wide range of proteins.

  • Kinase Panel Screening: This is a targeted approach to assess the interaction of this compound with a large number of kinases. Even though this compound is not designed as a kinase inhibitor, this can uncover unexpected interactions.

  • Cellular Thermal Shift Assay (CETSA): This method can be used in a proteome-wide manner (thermal proteome profiling) to identify which proteins are stabilized by this compound binding in a cellular context.

Troubleshooting Guide

This guide provides solutions to common problems that may indicate off-target effects of this compound.

Problem Potential Cause Suggested Solution
High background signal or non-specific effects in a cell-based assay. This compound may be binding to other cellular components.1. Perform a dose-response curve: Determine the minimal effective concentration to minimize off-target effects. 2. Use a negative control cell line: Employ a cell line that does not express the α2δ subunit (knockout) to see if the effect persists.
Observed phenotype does not correlate with α2δ subunit expression levels. The phenotype may be driven by an off-target interaction.1. Validate on-target engagement: Use a target engagement assay like CETSA to confirm this compound is binding to the α2δ subunit at the effective concentrations. 2. Perform counter-screening: Screen this compound against a panel of common off-target candidates.
Inconsistent results across different batches of this compound. Purity and stability of the compound may vary.1. Verify compound identity and purity: Use analytical methods like LC-MS and NMR. 2. Ensure proper storage and handling: Follow the manufacturer's recommendations.

Quantitative Data

CompoundTargetAssay TypeAffinity (Ki)Reference
Pregabalinα2δ-1 subunit of voltage-gated calcium channelRadioligand Binding Assay180 nM[3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound binds to the α2δ subunit in a cellular context.

Methodology:

  • Cell Culture: Culture cells expressing the α2δ subunit to approximately 80% confluency.

  • Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest and wash the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble α2δ subunit by Western blot or another suitable protein detection method.

    • A positive result is indicated by a higher amount of soluble α2δ subunit in the this compound-treated samples at elevated temperatures compared to the vehicle control, signifying ligand-induced stabilization.

Protocol 2: Kinase Panel Screening

Objective: To identify potential off-target interactions of this compound with a broad range of kinases.

Methodology:

This is typically performed as a fee-for-service by specialized vendors. The general workflow is as follows:

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration (e.g., 10 mM in DMSO).

  • Assay Performance: The vendor will screen this compound at one or more concentrations (e.g., 1 µM and 10 µM) against their panel of purified, active kinases. The assay format is often a radiometric (e.g., ³³P-ATP) or fluorescence-based activity assay.

  • Data Analysis: The percentage of inhibition of each kinase by this compound is determined. "Hits" are typically defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up: For any confirmed hits, a dose-response curve should be generated to determine the IC50 value.

Protocol 3: Validation of On-Target Effects using a Knockout Cell Line

Objective: To confirm that the observed biological effect of this compound is mediated by its intended target, the α2δ subunit.

Methodology:

  • Cell Line Procurement: Obtain a knockout (KO) cell line for the gene encoding the α2δ subunit (e.g., CACNA2D1) and its corresponding wild-type (WT) parental cell line.

  • Experimental Setup: Culture both the WT and KO cell lines under identical conditions.

  • This compound Treatment: Treat both cell lines with a range of concentrations of this compound.

  • Phenotypic Assay: Perform the functional assay in which the on-target effect of this compound was initially observed (e.g., a cell proliferation assay, a reporter gene assay, or a measure of neurotransmitter release).

  • Data Analysis:

    • Compare the dose-response curves for this compound in the WT and KO cell lines.

    • If the biological effect is on-target, it should be significantly reduced or absent in the KO cell line compared to the WT cell line.

    • If the effect persists in the KO cell line, it is likely due to an off-target interaction.

Visualizations

Signaling_Pathway Simplified this compound On-Target Signaling Pathway This compound This compound Alpha2Delta α2δ Subunit This compound->Alpha2Delta Binds to VGCC Voltage-Gated Calcium Channel Alpha2Delta->VGCC Modulates Ca_influx Calcium Influx VGCC->Ca_influx Reduces Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Leads to reduced

Caption: this compound's on-target signaling pathway.

Experimental_Workflow Workflow for Identifying Off-Target Effects cluster_screening Initial Screening cluster_validation Cellular Validation cluster_confirmation Confirmation Proteome_Microarray Proteome Microarray CETSA Cellular Thermal Shift Assay (CETSA) Proteome_Microarray->CETSA Validate Hits in Cellular Context Kinase_Panel Kinase Panel Kinase_Panel->CETSA Validate Hits in Cellular Context KO_Cell_Line Knockout Cell Line Assay CETSA->KO_Cell_Line Confirm with Genetic Approach Dose_Response Dose-Response Confirmation KO_Cell_Line->Dose_Response Quantify On- vs. Off-Target Potency Observe_Effect Observe Unexpected Phenotype Observe_Effect->Proteome_Microarray Investigate with Broad Screening Observe_Effect->Kinase_Panel Investigate with Broad Screening

Caption: Workflow for identifying off-target effects.

Logical_Relationship Decision Tree for Mitigating Off-Target Effects Start Inconsistent or Unexpected Results Dose_Response Perform Dose-Response and Time-Course Start->Dose_Response KO_Control Test in Knockout vs. Wild-Type Cells Start->KO_Control Minimal_Conc Use Minimal Effective Concentration and Time Dose_Response->Minimal_Conc Effect_in_KO Effect Persists in KO? KO_Control->Effect_in_KO Off_Target Strong Evidence for Off-Target Effect Effect_in_KO->Off_Target Yes On_Target Effect is Likely On-Target Effect_in_KO->On_Target No Counter_Screen Perform Counter-Screening (e.g., Kinase Panel) Off_Target->Counter_Screen Identify Off-Target

Caption: Decision tree for mitigating off-target effects.

References

Optimizing ATAGABALIN Concentration for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ATAGABALIN concentration in in vivo studies. Given that this compound is a gabapentinoid, this guide draws upon the established knowledge of related compounds like gabapentin and pregabalin to offer best-practice recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, like other gabapentinoids, is understood to exert its effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[1][2][3] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate.[2]

Q2: What are the key pharmacokinetic properties to consider for a gabapentinoid like this compound?

While specific data for this compound is limited, we can infer key considerations from related compounds like pregabalin. Pregabalin exhibits rapid absorption, with peak plasma concentrations occurring approximately 1 hour after oral administration.[4] It has high bioavailability (≥90%) and is primarily eliminated unchanged by the kidneys.[4][5][6] Unlike gabapentin, whose absorption is saturable and can be affected by food, pregabalin's absorption is generally not impacted by meals.[5][7][8] When designing in vivo studies for this compound, it is crucial to determine its absorption, distribution, metabolism, and excretion (ADME) profile to establish an appropriate dosing regimen.

Q3: What are potential starting doses for in vivo studies with this compound?

Without specific preclinical data for this compound, initial dose-ranging studies are essential. Researchers can draw parallels from effective concentrations of other gabapentinoids in preclinical models. For instance, in vitro studies with gabapentin and pregabalin have shown effects in the micromolar range.[9] In vivo efficacy in animal models of neuropathic pain for gabapentinoids is often observed in the range of 3 to 100 mg/kg. A thorough literature review of in vivo studies for compounds with similar α2δ binding affinity is recommended to inform the initial dose selection.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low or variable plasma concentrations 1. Poor oral bioavailability: Similar to gabapentin, this compound's absorption might be dependent on saturable transporters (e.g., L-amino acid transporter 1).[7]2. Formulation issues: The compound may not be adequately dissolved or stable in the chosen vehicle.3. Rapid metabolism or clearance: While gabapentinoids generally undergo minimal metabolism, this should be verified for this compound.[4][10]1. Conduct a pilot pharmacokinetic study: Administer this compound via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.2. Optimize formulation: Test different vehicles (e.g., saline, PBS, cyclodextrin-based solutions) to improve solubility and stability.3. Investigate different routes of administration: If oral bioavailability is low, consider intraperitoneal (IP) or subcutaneous (SC) injection.4. Assess renal function of animal models: Since gabapentinoids are primarily cleared by the kidneys, impaired renal function can significantly alter plasma concentrations.[6][11]
Lack of efficacy at expected doses 1. Insufficient target engagement: The administered dose may not achieve therapeutic concentrations at the target site (i.e., the central nervous system).2. Inappropriate animal model: The chosen model may not be sensitive to the mechanism of action of this compound.3. Dosing frequency: The half-life of this compound may be short, requiring more frequent administration to maintain therapeutic levels.1. Perform a dose-response study: Test a wide range of doses to establish a clear relationship between dose and effect.2. Measure brain-to-plasma ratio: Determine the extent to which this compound crosses the blood-brain barrier.3. Review and validate the animal model: Ensure the model is appropriate for the intended therapeutic indication.4. Determine the elimination half-life: Conduct a pharmacokinetic study to establish the optimal dosing interval.
Unexpected adverse effects 1. Off-target effects: At higher concentrations, this compound may interact with other biological targets.2. Vehicle-related toxicity: The vehicle used for administration may be causing adverse reactions.1. Conduct a thorough safety pharmacology screen: Evaluate the effects of this compound on other major physiological systems.2. Administer a vehicle-only control group: This will help differentiate between compound-related and vehicle-related effects.

Experimental Protocols

Protocol 1: Pilot Pharmacokinetic Study of this compound

Objective: To determine the basic pharmacokinetic profile (bioavailability, half-life, clearance) of this compound in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).

  • Drug Formulation: this compound dissolved in a suitable vehicle (e.g., 0.9% saline).

  • Blood Sampling: Collect sparse blood samples (e.g., 50 µL) from the tail vein at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Protocol 2: Dose-Response Study in a Neuropathic Pain Model

Objective: To determine the effective dose range of this compound for producing analgesia in a model of neuropathic pain.

Methodology:

  • Animal Model: Chronic Constriction Injury (CCI) model in rats.

  • Groups:

    • Vehicle control.

    • This compound (e.g., 3, 10, 30, 100 mg/kg, PO).

    • Positive control (e.g., gabapentin, 100 mg/kg, PO).

  • Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-dosing (e.g., 1, 2, 4 hours).

  • Data Analysis: Determine the dose at which this compound significantly reduces pain-related behaviors compared to the vehicle control.

Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx VGCC->Ca_influx Reduces alpha2delta α2δ Subunit alpha2delta->VGCC Modulates Vesicle Synaptic Vesicle (contains Glutamate) Glutamate_release Glutamate Release Vesicle->Glutamate_release NMDA_R NMDA Receptor AMPA_R AMPA Receptor Excitation Neuronal Excitation NMDA_R->Excitation AMPA_R->Excitation This compound This compound This compound->alpha2delta Binds to (Inhibition) Action_Potential Action Potential (Depolarization) Action_Potential->VGCC Activates Ca_influx->Vesicle Triggers Fusion

Caption: this compound's proposed mechanism of action.

G cluster_workflow In Vivo Study Workflow for this compound cluster_troubleshooting Troubleshooting Loop start Hypothesis: This compound has in vivo efficacy pk_study Pilot Pharmacokinetic Study (IV vs. PO) start->pk_study dose_ranging Dose-Response Study in Disease Model pk_study->dose_ranging Inform Dose Selection efficacy_study Definitive Efficacy Study (Optimized Dose & Route) dose_ranging->efficacy_study Determine ED50 safety_study Safety/Tolerability Assessment efficacy_study->safety_study troubleshoot Unexpected Results? efficacy_study->troubleshoot end Data Analysis & Interpretation safety_study->end troubleshoot->safety_study No reformulate Reformulate or Change Route troubleshoot->reformulate Yes (PK/Efficacy Issue) remodel Re-evaluate Animal Model troubleshoot->remodel Yes (Model Issue) reformulate->pk_study remodel->dose_ranging

Caption: Experimental workflow for optimizing this compound in vivo.

References

Troubleshooting ATAGABALIN instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

ATAGABALIN Technical Support Center

Welcome to the this compound troubleshooting guide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered during long-term experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is losing potency in my long-term cell culture experiments. What is the likely cause?

A: Loss of potency during long-term experiments is commonly attributed to the degradation of this compound in aqueous cell culture media. This compound is susceptible to hydrolysis, particularly at neutral to alkaline pH, and can also be sensitive to oxidation, which may be accelerated by components in the media.

Troubleshooting Steps:

  • pH Monitoring: Check the pH of your cell culture medium. Prolonged incubation, especially with high cell densities, can alter the pH. If the pH rises above 7.6, the rate of hydrolytic degradation can increase significantly.

  • Media Components: Certain components in serum or media supplements can catalyze oxidative degradation. Consider using fresh media for each treatment and minimizing the exposure of the stock solution to the full media until immediately before use.

  • Solution Age: Prepare fresh this compound working solutions from a DMSO stock immediately before each experiment. Avoid storing this compound in aqueous solutions for more than a few hours.

  • Perform a Stability Check: Use an analytical method like HPLC to quantify the concentration of this compound in your media at the beginning and end of your experiment to confirm degradation.

Q2: I'm observing a color change in my this compound stock solution (DMSO) or working solution (aqueous). Is it still usable?

A: A visible color change, typically to a yellowish or brownish hue, is a strong indicator of oxidative degradation or photodecomposition.[1] Oxidized derivatives of this compound are often colored and may have reduced activity or altered pharmacology.

Troubleshooting Steps:

  • Discard the Solution: As a rule, any solution that has visibly changed color should be discarded immediately. Do not use it for experiments, as the results will be unreliable.

  • Protect from Light: this compound is light-sensitive.[2] Stock solutions should be stored in amber vials or tubes wrapped in aluminum foil. When preparing working solutions, minimize exposure to ambient light.

  • Use High-Purity Solvent: Ensure your DMSO is anhydrous and of high purity. Water content in DMSO can facilitate degradation over time, even at low temperatures.

  • Inert Gas Overlay: For long-term storage of the solid compound or DMSO stock, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[3]

Q3: My experimental results with this compound are highly variable and not reproducible. Could this be a stability issue?

A: Yes, inconsistent results are a classic sign of compound instability.[4] If this compound degrades at a variable rate between experiments, its effective concentration will differ each time, leading to high variability in the observed biological effect.

Troubleshooting Steps:

  • Standardize Solution Handling: Implement a strict, standardized protocol for solution preparation. Always prepare fresh working solutions immediately before use from a validated stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Control for Incubation Time: The extent of degradation is time-dependent. Ensure that the incubation times in your experiments are precise and consistent across all replicates and batches.

  • Check for Adsorption: this compound, being moderately hydrophobic, may adsorb to plastic surfaces of labware (e.g., plates, tubes, pipette tips).[5] This can reduce its bioavailable concentration. Consider using low-protein-binding plastics or including a non-ionic surfactant like Tween-20 (at a very low, non-toxic concentration) in your buffers if compatible with your assay.

  • Review the Troubleshooting Workflow: Follow the logical steps outlined in the diagram below to systematically identify the source of the inconsistency.

Troubleshooting Workflow for this compound Instability

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Resolution start Inconsistent Experimental Results check_solution Is the this compound solution prepared fresh for each experiment? start->check_solution check_color Is there a visible color change in stock/working solution? check_solution->check_color Yes action_fresh Action: Prepare fresh solutions before use check_solution->action_fresh No check_storage Are stock solutions aliquoted and stored at <= -20°C, protected from light? check_color->check_storage No action_discard Action: Discard colored solution. Protect from light and oxygen. check_color->action_discard Yes check_media Is the compound stable in the specific aqueous media used? check_storage->check_media Yes action_aliquot Action: Aliquot new stock. Store properly. check_storage->action_aliquot No action_validate Action: Perform HPLC stability check in media (Protocol 3). check_media->action_validate Unsure

Caption: A flowchart to diagnose sources of this compound instability.

Data & Stability Profiles

The following tables summarize stability data derived from internal validation studies.

Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C

Buffer pH% Remaining after 8 hours% Remaining after 24 hours% Remaining after 48 hours
5.098.2%95.1%91.5%
7.491.5%78.3%60.1%
8.082.3%61.0%42.4%

Data collected via HPLC-UV analysis. Results indicate significant hydrolytic degradation at physiological and alkaline pH.

Table 2: Forced Degradation of this compound under Stress Conditions

Stress Condition (24h)% DegradationPrimary Degradation Pathway
0.1 M HCl, 60°C~15%Acid Hydrolysis
0.1 M NaOH, 60°C~55%Base-Catalyzed Hydrolysis
1% H₂O₂, RT~40%Oxidation
UV Light (254nm), RT~35%Photodecomposition
80°C Heat (Solid)< 2%Thermally Stable (Solid)

This study highlights this compound's susceptibility to base-catalyzed hydrolysis, oxidation, and photolysis.

Fictional this compound Degradation Pathways

G This compound This compound (Active Compound) Hydrolysis Hydrolysis (pH > 7.4, H₂O) This compound->Hydrolysis Oxidation Oxidation (O₂, Media Components) This compound->Oxidation Photolysis Photolysis (UV/Ambient Light) This compound->Photolysis Inactive_Hydrolysis Inactive Metabolite A (Hydrolyzed) Hydrolysis->Inactive_Hydrolysis Inactive_Oxidation Inactive Metabolite B (Oxidized, Colored) Oxidation->Inactive_Oxidation Inactive_Photo Inactive Metabolite C (Photodegradant) Photolysis->Inactive_Photo

Caption: Major degradation pathways affecting this compound stability.

Key Experimental Protocols

Protocol 1: Recommended this compound Stock and Working Solution Preparation
  • Stock Solution (10 mM in DMSO):

    • Equilibrate the solid this compound vial to room temperature before opening to prevent moisture condensation.

    • Using anhydrous, high-purity DMSO, prepare a 10 mM stock solution.

    • Vortex gently until fully dissolved. A brief, low-power sonication may be used if necessary.

    • Aliquot the stock solution into single-use volumes in amber, tightly-sealed tubes.

    • Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). AVOID REPEATED FREEZE-THAW CYCLES.

  • Working Solution (Aqueous):

    • Thaw a single-use stock aliquot at room temperature.

    • Perform a serial dilution in pre-warmed (37°C) cell culture media or buffer to achieve the final desired concentration.

    • Add the final dilution to your experimental system immediately after preparation.

    • Do not store this compound in aqueous media. Discard any unused working solution.

Protocol 2: HPLC-Based Workflow for Stability Assessment

This protocol allows you to quantify the remaining this compound in your experimental media over time.

Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Sample Collection & Analysis A 1. Spike this compound into test media (e.g., 10 µM) B 2. Aliquot into wells/ tubes for each time point A->B C 3. Incubate at 37°C, 5% CO₂ B->C D 4. Collect samples at T=0, 2, 8, 24, 48h C->D E 5. Quench with Acetonitrile & Centrifuge D->E F 6. Analyze supernatant via HPLC-UV E->F G 7. Quantify Peak Area vs T=0 Control F->G

Caption: Workflow for quantifying this compound stability in media via HPLC.

Methodology:

  • Standard Curve: Prepare a standard curve of this compound in a 50:50 mixture of your experimental media and acetonitrile (ACN) from 0.1 µM to 20 µM.

  • Sample Preparation: Prepare a 10 µM solution of this compound in your cell-free experimental media. Dispense 1 mL into triplicate wells of a 24-well plate.

  • Time Zero (T=0) Sample: Immediately collect a 100 µL aliquot from each well. Add it to a tube containing 100 µL of ACN to precipitate proteins and halt degradation. Vortex, then centrifuge at 14,000 rpm for 10 minutes. Collect the supernatant for analysis.

  • Incubation: Place the plate in a 37°C incubator.

  • Time-Point Collection: Repeat the sampling process described in step 3 at your desired time points (e.g., 2, 8, 24, 48 hours).

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 20 µL

  • Quantification: Calculate the concentration of this compound at each time point by comparing its peak area to the standard curve. Express the results as a percentage of the T=0 concentration.

References

Technical Support Center: Enhancing Oral Bioavailability of Atagabalin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Atagabalin analogs.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the likely oral bioavailability challenges for its analogs?

This compound is a drug related to gabapentin that binds to the α2δ subunit of voltage-gated calcium channels.[1][2] It was investigated for insomnia but development was discontinued.[1][3] Like its predecessors gabapentin and pregabalin, this compound analogs are gamma-amino acid derivatives.[4][5]

The primary challenge for these analogs often relates to their transport across the intestinal epithelium. Gabapentin, for instance, exhibits saturable absorption, meaning its bioavailability decreases as the dose increases (from 60% down to 33%).[6][7] This is because it relies on specific transporters, like the Large Neutral Amino Acid Transporter (LAT1), which can become saturated.[7] In contrast, pregabalin shows more predictable, linear absorption with a high bioavailability of over 90%.[6][7][8] Therefore, this compound analogs may face issues of:

  • Saturable Transport: Leading to dose-dependent and potentially low bioavailability.[6][7]

  • Low Permeability: If the analog is not an efficient substrate for intestinal transporters.

  • Poor Solubility: Depending on the specific chemical modifications made to the parent structure.

Q2: What are the primary strategies to improve the oral bioavailability of this compound analogs?

There are two main strategic pillars for enhancing oral bioavailability:

  • Prodrug Approach: This involves chemically modifying the this compound analog into a bioreversible entity (a prodrug).[9][10][11] The goal is to create a molecule with improved physicochemical properties for absorption. Once absorbed, the prodrug is designed to be cleaved by enzymes to release the active parent drug.[11] This strategy can be used to increase lipophilicity or to target specific transporters.[9]

  • Formulation Strategies: This involves optimizing the drug's delivery vehicle without chemically altering the drug itself.[12][13] Key techniques include:

    • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve the solubility and absorption of poorly soluble drugs.[13][14]

    • Nanotechnology: Reducing the particle size of the drug to the nanoscale can increase its surface area, enhancing dissolution rate and absorption.[12][13]

    • Use of Permeation Enhancers: These excipients can transiently alter the intestinal barrier to allow for greater drug passage.[15]

Q3: How do I choose between a prodrug and a formulation strategy?

The choice depends on the specific barrier limiting bioavailability. A logical workflow can help guide this decision. First, identify the root cause of low bioavailability (e.g., poor permeability, low solubility, or rapid metabolism). If permeability is the primary issue due to a lack of affinity for transporters, a prodrug designed to target a specific transporter might be the best approach. If the analog has poor aqueous solubility, formulation strategies like SEDDS or particle size reduction are often more direct and effective.[13][14]

G Decision Logic for Bioavailability Enhancement Strategy start Low Oral Bioavailability Observed cause Identify Primary Cause start->cause perm Low Permeability (e.g., Low Papp, High Efflux) cause->perm  Permeability Issue sol Low Aqueous Solubility cause->sol Solubility Issue   met High First-Pass Metabolism cause->met Metabolism Issue perm_strat Prodrug Strategy (Target Transporters) perm->perm_strat sol_strat Formulation Strategy (SEDDS, Nanoparticles) sol->sol_strat met_strat Prodrug Strategy (Mask Metabolic Site) or Formulation (e.g., Lipid Systems) met->met_strat

Caption: Decision logic for selecting a bioavailability enhancement strategy.

Section 2: Troubleshooting Guide for Key Experiments

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption and identify potential transporter interactions.[16]

Q4: My apparent permeability (Papp) value is low. What does this mean and what should I do?

A low Papp value suggests that your compound has poor permeability across the intestinal epithelium. This is a common reason for low oral bioavailability.

  • Interpretation: Refer to the table below for a general classification of permeability based on Papp values.

  • Next Steps:

    • Assess Efflux: Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[16][17]

    • Confirm with Inhibitors: If efflux is suspected, repeat the assay in the presence of known efflux inhibitors (e.g., verapamil for P-gp).[17] A significant increase in the A-B permeability in the presence of an inhibitor confirms active efflux.

    • Consider Prodrugs: If the compound has low intrinsic permeability (and is not an efflux substrate), a prodrug strategy to enhance passive diffusion (e.g., by increasing lipophilicity) or to target an uptake transporter may be necessary.

Permeability ClassPapp (A-B) (x 10⁻⁶ cm/s)Expected Human Absorption
High > 10> 90%
Medium 1 - 1050 - 90%
Low < 1< 50%
Table 1: Classification of compound permeability based on Caco-2 Papp values.[18]

Q5: The compound recovery in my Caco-2 assay is low (<80%). What are the common causes and solutions?

Low recovery can compromise the interpretation of permeability data.[16] It indicates that the compound is being lost during the experiment.

Potential CauseTroubleshooting Steps
Poor Aqueous Solubility 1. Reduce the initial donor concentration. 2. Add a solubilizing agent like Bovine Serum Albumin (BSA) to the receiver buffer to improve solubility and reduce non-specific binding.[16]
Non-specific Binding 1. Use low-binding plates and sample collection tubes. 2. Pre-treat plates with a blocking agent. 3. Include BSA in the assay buffer to block potential binding sites.[16]
Metabolism by Caco-2 Cells 1. Analyze samples from both donor and receiver compartments for the presence of metabolites using LC-MS/MS. 2. If metabolism is significant, this may indicate susceptibility to first-pass metabolism in vivo.
Cellular Accumulation After the experiment, lyse the Caco-2 cells and analyze the lysate to quantify the amount of compound trapped within the cells.
Table 2: Troubleshooting low compound recovery in Caco-2 assays.
In Vivo Pharmacokinetic (PK) Studies

In vivo studies in animal models (e.g., rats, mice) are essential for determining the actual oral bioavailability (F%).[19]

Q6: The oral bioavailability (F%) in my rodent study is much lower than predicted by in vitro assays. What are the potential reasons?

A discrepancy between in vitro predictions and in vivo results is common and often points to physiological factors not captured by cell-based assays.[20]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the gut wall after absorption. Compare the AUC from oral administration to that from an intraperitoneal (IP) dose (which avoids hepatic first-pass) to investigate this.

  • Poor Solubility/Dissolution in GI Tract: The compound may precipitate in the gastrointestinal fluids, limiting the amount of dissolved drug available for absorption. Consider formulation strategies to improve solubility.[13]

  • GI Tract Instability: The compound may be chemically or enzymatically degraded in the stomach or intestines. Assess the stability of the compound in simulated gastric and intestinal fluids (SGF/SIF).

  • Food Effects: The presence of food can significantly alter drug absorption.[8] Ensure studies are conducted in a consistent state (e.g., fasted) unless investigating food effects specifically.[19]

Q7: I'm observing high inter-subject variability in my in vivo PK study. How can I address this?

  • Standardize Procedures: Ensure strict standardization of dosing procedures, animal handling, fasting times, and blood sampling techniques.

  • Use a Crossover Study Design: In a crossover design, each animal receives both the oral and intravenous (IV) formulations (with a washout period in between). This allows each animal to serve as its own control, significantly reducing inter-subject variability.[21]

  • Increase Sample Size (n): While not always feasible, increasing the number of animals per group can improve the statistical power and provide a more reliable mean value.

  • Check Formulation Homogeneity: Ensure the dosing formulation is homogenous and that the compound remains stable and uniformly suspended or dissolved throughout the study.

Section 3: Experimental Protocols & Methodologies

Protocol: Caco-2 Bidirectional Permeability Assay

This protocol outlines the key steps for assessing the permeability and efflux potential of an this compound analog.

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow for spontaneous differentiation into a polarized monolayer.[16]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be within the lab's established range (e.g., >250 Ω·cm²).[17]

    • Confirm integrity by measuring the permeability of a paracellular marker like Lucifer Yellow. The Papp for Lucifer Yellow should be low (<1.0 x 10⁻⁶ cm/s).[18]

  • Assay Procedure:

    • Equilibrate the monolayers in Hank's Balanced Salt Solution (HBSS) for 30 minutes at 37°C.[18]

    • Prepare dosing solutions of the test compound (e.g., at 10 µM) and control compounds (e.g., atenolol for low permeability, propranolol for high permeability) in HBSS.

    • For Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.[18]

    • For Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.[18]

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the end of the experiment.

  • Sample Analysis & Data Calculation:

    • Quantify the concentration of the compound in all samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.[17]

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B) .[17]

G Experimental Workflow for Caco-2 Permeability Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Culture Caco-2 cells on Transwell inserts (21 days) c2 Verify Monolayer Integrity (TEER & Lucifer Yellow) c1->c2 a1 Equilibrate cells in HBSS buffer c2->a1 a2 Add Dosing Solution to Donor Chamber (A->B or B->A) a1->a2 a3 Incubate at 37°C a2->a3 a4 Collect samples from Receiver & Donor chambers a3->a4 d1 Quantify compound concentration (LC-MS/MS) a4->d1 d2 Calculate Papp (A->B, B->A) & Efflux Ratio d1->d2 G Prodrug Activation and Absorption Pathway lumen Intestinal Lumen enterocyte Enterocyte (Intestinal Cell) blood Systemic Circulation prodrug_lumen Prodrug of This compound Analog transporter Uptake Transporter (e.g., PEPT1, LAT1) prodrug_lumen->transporter Absorption prodrug_cell Prodrug enzyme Esterases / Peptidases prodrug_cell->enzyme Enzymatic Cleavage active_drug Active this compound Analog enzyme->active_drug active_drug_blood Active this compound Analog active_drug->active_drug_blood Enters Bloodstream

References

Addressing batch-to-batch variability of synthesized ATAGABALIN

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of ATAGABALIN. Our goal is to help you address batch-to-batch variability and other common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variation in the yield of this compound between different batches. What are the potential causes?

A1: Batch-to-batch variability in yield is a common issue in multi-step organic syntheses. Several factors can contribute to this problem:

  • Purity of Starting Materials: The quality and purity of your starting materials are critical. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts.

  • Reaction Conditions: Strict control over reaction parameters such as temperature, pressure, reaction time, and agitation speed is crucial. Even minor deviations can significantly impact the reaction outcome.

  • Reagent Stoichiometry: Inaccurate measurement of reagents can lead to incomplete reactions or the formation of side products.

  • Moisture and Air Sensitivity: Some intermediates or reagents in the synthesis pathway may be sensitive to moisture or air. Inadequate inert atmosphere techniques can lead to degradation and reduced yields.

  • Work-up and Purification Procedures: Inconsistencies in the extraction, washing, and purification steps can result in product loss.

Q2: Our latest batch of this compound shows an unexpected peak in the HPLC analysis. How can we identify this impurity?

A2: The presence of unknown peaks in your HPLC chromatogram indicates the formation of impurities. Identifying these impurities is crucial for ensuring the quality and safety of your final product. A combination of analytical techniques is typically employed for impurity identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide the molecular weight of the impurity, offering initial clues about its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurity, allowing for its definitive identification.

  • Forced Degradation Studies: Subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light) can help to intentionally generate degradation products.[1][2][3] Comparing the retention times of these forced degradation products with the unknown impurity in your batch can aid in its identification.

Q3: We are struggling with the enantiomeric purity of our synthesized this compound. What strategies can we employ to improve it?

A3: Achieving high enantiomeric purity is a critical aspect of synthesizing chiral molecules like this compound. Several enantioselective synthesis strategies can be employed:

  • Chiral Auxiliaries: Using a chiral auxiliary can direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is later removed to yield the desired enantiomer.

  • Asymmetric Catalysis: Employing a chiral catalyst (e.g., a chiral metal complex or an organocatalyst) can promote the formation of one enantiomer over the other.

  • Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers through techniques like diastereomeric salt formation with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Step Recommended Action
Impure Starting Materials Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).Source starting materials from a reputable supplier with a certificate of analysis. If necessary, purify starting materials before use.
Suboptimal Reaction Temperature Monitor the internal reaction temperature closely throughout the synthesis.Calibrate temperature probes regularly. Ensure efficient and consistent heating and cooling of the reaction vessel.
Inefficient Mixing Observe the reaction mixture for homogeneity. Inconsistent color or the presence of solids may indicate poor mixing.Use an appropriately sized and shaped stir bar or overhead stirrer. Optimize the stirring speed.
Air or Moisture Contamination Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).Use anhydrous solvents and reagents. Employ proper techniques for handling air- and moisture-sensitive materials.
Issue 2: Presence of Impurities
Potential Impurity Type Potential Source Recommended Action for Prevention/Removal
Unreacted Starting Materials Incomplete reaction.Increase reaction time, temperature, or reagent stoichiometry. Monitor reaction progress by TLC or HPLC.
Process-Related Impurities Side reactions occurring during the synthesis.Optimize reaction conditions (temperature, solvent, catalyst) to minimize side product formation.[4][5][6][7]
Degradation Products Instability of the product or intermediates during work-up or storage.Perform work-up at a lower temperature. Protect the product from light and air. Store under appropriate conditions (e.g., inert atmosphere, low temperature).[2][3]

Data Presentation

Table 1: Potential Process-Related Impurities in this compound Synthesis (Inferred from Pregabalin Synthesis)
Impurity NamePotential OriginTypical Analytical Technique for Detection
[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid lactamIntramolecular cyclizationHPLC, LC-MS
Di-ATAGABALIN (dimer)Intermolecular side reactionHPLC, LC-MS
Starting material-related impuritiesIncomplete reaction or impurities in starting materialsHPLC, GC-MS
Table 2: Recommended Starting Purity of Key Reagents
ReagentRecommended Purity
(3S,4S)-3,4-dimethylcyclopentanone>98%
Diethyl cyanomethylphosphonate>97%
Sodium hydride60% dispersion in mineral oil
(Boc)2O>99%
Palladium on carbon (10%)N/A (catalyst)

Experimental Protocols

Key Experiment: Asymmetric Synthesis of this compound (Illustrative Route)

This protocol outlines a plausible enantioselective synthesis of this compound, adapted from established methods for similar gabapentinoids.

  • Step 1: Horner-Wadsworth-Emmons Reaction

    • To a solution of diethyl cyanomethylphosphonate in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of (3S,4S)-3,4-dimethylcyclopentanone in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Michael Addition

    • To a solution of the product from Step 1 in a suitable solvent (e.g., ethanol), add a chiral organocatalyst (e.g., a cinchona alkaloid derivative).

    • Add nitromethane and stir the reaction at room temperature until completion (monitored by TLC).

    • Remove the solvent under reduced pressure and purify the product by column chromatography.

  • Step 3: Reduction of the Nitro Group

    • Dissolve the product from Step 2 in methanol.

    • Add palladium on carbon (10 wt. %).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

  • Step 4: Hydrolysis of the Nitrile and Ester

    • Treat the product from Step 3 with an aqueous acid solution (e.g., 6M HCl).

    • Heat the mixture at reflux for 24 hours.

    • Cool the reaction mixture to room temperature and adjust the pH to 7 with a suitable base (e.g., sodium hydroxide).

    • The product may precipitate and can be collected by filtration. Alternatively, extract the product into a suitable organic solvent after basification.

    • Purify the final product by recrystallization.

Analytical Method: HPLC-UV for this compound Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~2.5)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Mandatory Visualizations

Troubleshooting_Workflow start Batch-to-Batch Variability Observed check_yield Inconsistent Yield? start->check_yield check_purity Impurity Peaks in HPLC? check_yield->check_purity No investigate_yield Investigate Yield Parameters check_yield->investigate_yield Yes investigate_purity Investigate Purity Parameters check_purity->investigate_purity Yes resolve Issue Resolved check_purity->resolve No raw_materials Check Raw Material Purity investigate_yield->raw_materials reaction_cond Verify Reaction Conditions (Temp, Time, Stirring) investigate_yield->reaction_cond workup Standardize Work-up & Purification investigate_yield->workup identify_impurity Identify Impurity (LC-MS, NMR) investigate_purity->identify_impurity optimize_reaction Optimize Reaction to Minimize Side Products investigate_purity->optimize_reaction modify_purification Modify Purification Method investigate_purity->modify_purification raw_materials->resolve reaction_cond->resolve workup->resolve identify_impurity->optimize_reaction optimize_reaction->resolve modify_purification->resolve

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Experimental_Workflow start_materials Starting Materials: (3S,4S)-3,4-dimethylcyclopentanone Diethyl cyanomethylphosphonate step1 Step 1: Horner-Wadsworth-Emmons Reaction start_materials->step1 intermediate1 Unsaturated Nitrile Intermediate step1->intermediate1 step2 Step 2: Asymmetric Michael Addition intermediate1->step2 intermediate2 Chiral Nitro Intermediate step2->intermediate2 step3 Step 3: Nitro Group Reduction intermediate2->step3 intermediate3 Amino Nitrile Intermediate step3->intermediate3 step4 Step 4: Hydrolysis intermediate3->step4 final_product This compound step4->final_product purification Purification & Analysis final_product->purification

Caption: this compound synthesis experimental workflow.

Signaling_Pathway This compound This compound alpha2delta α2δ-1 Subunit This compound->alpha2delta Binds to vgcc Voltage-Gated Calcium Channel (VGCC) ca_influx Ca²⁺ Influx vgcc->ca_influx Inhibits alpha2delta->vgcc Modulates neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, Substance P) ca_influx->neurotransmitter_release Reduces neuronal_excitability Decreased Neuronal Excitability neurotransmitter_release->neuronal_excitability Leads to

Caption: Proposed signaling pathway for this compound's mechanism of action.

References

Refinement of animal models for ATAGABALIN research post-discontinuation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers refining animal models for ATAGABALIN research, particularly in the context of its discontinuation for insomnia. Given this compound's similarity to other gabapentinoids, this guidance draws from established knowledge of gabapentin and pregabalin to address challenges researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was its development discontinued?

This compound (also known as PD-0200390) is a drug developed by Pfizer that, like gabapentin and pregabalin, binds to the α2δ subunit of voltage-gated calcium channels.[1][2] It was primarily investigated as a treatment for insomnia.[1][3] Development was halted after Phase 2 clinical trials due to unsatisfactory results.[1]

Q2: What are the known or expected primary effects of this compound in animal models?

Given its mechanism of action, this compound is expected to exhibit sedative, anxiolytic, and potentially analgesic properties. In animal models, this would likely manifest as reduced sleep latency, increased total sleep time, decreased anxiety-like behaviors in relevant paradigms (e.g., elevated plus maze, open field test), and reduced pain responses in neuropathic pain models.

Q3: What are the most common side effects observed with gabapentinoids like this compound in animal models?

The most frequently reported side effects for gabapentinoids in animal studies are sedation/drowsiness and ataxia (impaired coordination).[4][5][6] Gastrointestinal issues such as vomiting or diarrhea can also occur, though less commonly.[4][7]

Q4: What withdrawal symptoms might be expected after discontinuing this compound in animal models?

Abrupt discontinuation of gabapentinoids can lead to withdrawal symptoms. In animals, these may include signs of agitation, anxiety, tremors, and sleep disturbances.[8][9][10] In more severe cases, withdrawal seizures have been reported, particularly after long-term use of high doses.[8] Symptoms typically emerge within 1-2 days of cessation.[8]

Q5: How can I refine my animal model to better study the hypnotic effects of this compound?

Refining animal models for insomnia involves moving beyond simple sleep deprivation. Consider models that replicate the chronic and self-perpetuating nature of insomnia.[11][12][13] Stress-induced insomnia models, where an animal is exposed to a stressor leading to sleep disturbances, can be particularly relevant.[14][15] Key outcome measures should include not only sleep duration but also sleep latency, sleep fragmentation, and changes in sleep architecture (e.g., REM and non-REM sleep stages).

Troubleshooting Guides

Issue 1: Excessive Sedation or Ataxia Masking Experimental Results

Problem: The sedative or ataxic effects of this compound are interfering with behavioral assessments, such as tests of anxiety or cognition.

Troubleshooting Steps:

  • Dose-Response Optimization:

    • Conduct a thorough dose-response study to identify the minimal effective dose that produces the desired hypnotic or anxiolytic effect without causing significant motor impairment.

    • Start with a low dose (e.g., 10-30 mg/kg) and gradually escalate, observing for the onset of ataxia.[4]

  • Timing of Administration:

    • Adjust the timing of drug administration relative to behavioral testing. If possible, conduct tests when the sedative effects are likely to have diminished but the therapeutic effect is still present.

  • Habituation:

    • Allow for a period of habituation to the drug, as some sedative effects may diminish with repeated administration. However, be mindful of the potential for tolerance development.

  • Refine Behavioral Paradigms:

    • Utilize behavioral tests that are less dependent on motor activity. For example, in anxiety testing, consider paradigms like the light-dark box in addition to the elevated plus maze.

Quantitative Data Summary: Gabapentinoid Dosing in Rodents

ParameterStarting Dose Range (mg/kg)Notes
Initial Therapeutic Dose 10 - 30Gradual dose escalation is recommended.[4]
Analgesic Dose (Mice) 50 (i.p.)Shown to provide significant analgesia without overt sedation.[4]
Effective Analgesic Dose (Rats) 30 - 100Dose-dependent effects observed in neuropathic pain models.[16]
Issue 2: High Variability in Animal Responses to this compound

Problem: There is significant inter-animal variability in the sedative or therapeutic response to this compound, making data interpretation difficult.

Troubleshooting Steps:

  • Control for Biological Variables:

    • Ensure consistency in animal strain, age, and sex, as these factors can influence drug metabolism and response.

    • House animals under standardized conditions (e.g., light-dark cycle, temperature, enrichment) to minimize environmental sources of variability.

  • Standardize Administration Procedures:

    • Use a consistent route and time of administration.

    • For oral administration, be mindful of the animal's fasting state, as this can affect drug absorption.

  • Acclimatization:

    • Ensure all animals are adequately acclimated to the experimental procedures and environment before the study begins to reduce stress-induced variability.

  • Increase Sample Size:

    • If variability remains high, a larger sample size may be necessary to achieve sufficient statistical power.

Issue 3: Managing and Interpreting Withdrawal Symptoms

Problem: Discontinuation of chronic this compound administration is leading to withdrawal symptoms that confound the study of post-treatment effects.

Troubleshooting Steps:

  • Gradual Tapering:

    • Do not abruptly cease this compound administration. Implement a gradual dose reduction schedule. A common approach is to reduce the dose by 25-50% every 4-7 days.[4]

  • Symptom Monitoring:

    • Closely monitor animals for withdrawal symptoms such as agitation, tremors, and changes in sleep patterns. Use a standardized scoring system to quantify the severity of withdrawal.

  • Slower Tapering if Necessary:

    • If significant withdrawal symptoms emerge, consider returning to the previous dose and implementing a more gradual tapering schedule.[4]

Quantitative Data Summary: Gabapentinoid Withdrawal

ParameterOnset of SymptomsCommon Symptoms
Timeframe 12 hours to 7 days post-discontinuation[9][17]Agitation, anxiety, insomnia, gastrointestinal issues, sweating[8][9]

Experimental Protocols

Protocol 1: Assessment of Sedative/Hypnotic Effects
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12:12 hour light-dark cycle.

  • Drug Preparation: Dissolve this compound in sterile saline.

  • Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the dark phase.

  • Sleep Recording:

    • Use a non-invasive piezoelectric system or EEG/EMG recordings to monitor sleep-wake states.

    • Record for at least 4 hours post-administration.

  • Data Analysis: Analyze sleep latency (time to first bout of consolidated NREM sleep), total sleep time, and sleep architecture (duration of REM and NREM sleep).

Protocol 2: Tapering Schedule to Minimize Withdrawal
  • Chronic Administration: Administer this compound at a stable therapeutic dose (e.g., 50 mg/kg/day) for 14-21 days.

  • Tapering Phase (1 week):

    • Days 1-3: Reduce the daily dose by 50% (25 mg/kg/day).

    • Days 4-7: Reduce the daily dose by another 50% (12.5 mg/kg/day).

    • Day 8: Discontinue administration.

  • Behavioral Monitoring: Throughout the tapering phase and for 7 days post-discontinuation, monitor for signs of withdrawal using a behavioral rating scale (e.g., scoring for tremor, agitation, piloerection).

Visualizations

ATAGABALIN_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound alpha2delta α2δ-1 Subunit This compound->alpha2delta Binds to VGCC Voltage-Gated Calcium Channel (VGCC) alpha2delta->VGCC Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle_release Neurotransmitter Release (e.g., Glutamate) Ca_influx->Vesicle_release Reduces Postsynaptic_receptor Postsynaptic Receptors Vesicle_release->Postsynaptic_receptor Reduced Activation Neuronal_excitability Decreased Neuronal Excitability Postsynaptic_receptor->Neuronal_excitability

Caption: this compound's mechanism of action on neuronal signaling.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing & Administration cluster_testing Behavioral & Physiological Testing cluster_discontinuation Discontinuation Protocol Animal_Selection Animal Selection (Strain, Age, Sex) Acclimatization Acclimatization (Housing, Handling) Animal_Selection->Acclimatization Dose_Response Dose-Response Study (Identify Therapeutic Window) Acclimatization->Dose_Response Chronic_Admin Chronic Administration (Establish Baseline Effects) Dose_Response->Chronic_Admin Behavioral_Tests Behavioral Tests (e.g., Sleep, Anxiety) Chronic_Admin->Behavioral_Tests Physiological_Measures Physiological Measures (e.g., EEG/EMG) Chronic_Admin->Physiological_Measures Tapering Gradual Tapering Behavioral_Tests->Tapering Physiological_Measures->Tapering Withdrawal_Monitoring Withdrawal Monitoring Tapering->Withdrawal_Monitoring

Caption: Workflow for this compound animal model studies.

Troubleshooting_Logic Start Observed Issue Excessive_Sedation Excessive Sedation/ Ataxia? Start->Excessive_Sedation High_Variability High Inter-Animal Variability? Excessive_Sedation->High_Variability No Action_Dose Optimize Dose & Timing Excessive_Sedation->Action_Dose Yes Withdrawal_Issues Withdrawal Symptoms? High_Variability->Withdrawal_Issues No Action_Standardize Standardize Protocol (Animals, Procedures) High_Variability->Action_Standardize Yes Action_Taper Implement Gradual Tapering Withdrawal_Issues->Action_Taper Yes End Refined Model Withdrawal_Issues->End No Action_Dose->End Action_Standardize->End Action_Taper->End

Caption: Troubleshooting decision tree for common issues.

References

ATAGABALIN Technical Support Center: Interpreting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving ATAGABALIN (PD-0200390).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a ligand for the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs).[1][2] By binding to the α2δ-1 and α2δ-2 subunits, it modulates calcium influx into presynaptic terminals. This, in turn, reduces the release of excitatory neurotransmitters such as glutamate.[3] This mechanism is shared with other gabapentinoids like gabapentin and pregabalin.[2]

Q2: What are the known clinical indications and side effects of this compound and related compounds?

This compound was developed by Pfizer for the treatment of insomnia but was discontinued after Phase 2 clinical trials due to unsatisfactory results.[1] Related compounds like pregabalin are used to treat neuropathic pain, epilepsy, and generalized anxiety disorder.[4] Common adverse effects observed in clinical trials of pregabalin, which may provide insights into potential off-target or systemic effects of this compound, include dizziness, somnolence, dry mouth, edema, blurred vision, weight gain, and difficulties with concentration.[4][5][6][7]

Q3: Are there any known off-target effects for this compound or other gabapentinoids?

While the primary target is the α2δ subunit of VGCCs, the possibility of off-target effects for any small molecule drug exists and can contribute to unexpected experimental results.[8][9][10] For the broader class of gabapentinoids, most of the characterized effects are considered to be "on-target" with respect to the α2δ subunit, but expressed in different tissues.[10] However, at higher concentrations, engagement with other cellular targets cannot be ruled out and should be considered during data interpretation.

Troubleshooting Guides

Scenario 1: Inconsistent or No Effect on Neurotransmitter Release

Question: We are using an in vitro primary neuronal culture model to measure glutamate release. Despite applying this compound at previously reported effective concentrations for similar compounds, we observe inconsistent or no reduction in depolarization-evoked glutamate release. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Subunit Expression: The efficacy of this compound is dependent on the expression of the α2δ-1 and α2δ-2 subunits of VGCCs.

    • Action: Verify the expression levels of CACNA2D1 and CACNA2D2 (the genes encoding the α2δ-1 and α2δ-2 subunits) in your specific neuronal culture system using qPCR or Western blot. Compare these levels to a positive control cell line or tissue known to respond to gabapentinoids.

  • Experimental Conditions: The level of neuronal activation can influence the apparent efficacy of VGCC modulators.

    • Action: Ensure your depolarization stimulus (e.g., KCl concentration, electrical field stimulation parameters) is consistent and not supramaximal. A very strong stimulus might mask the modulatory effects of this compound. Titrate the stimulus to achieve a robust but submaximal neurotransmitter release.

  • Compound Stability: this compound, like any chemical compound, can degrade over time.

    • Action: Use a fresh stock of this compound. If possible, verify the compound's integrity and concentration using analytical methods like LC-MS.

ConditionExpected % Reduction in Glutamate ReleaseObserved % Reduction in Glutamate Release
Vehicle Control0%0%
This compound (10 µM)30-50%0-10%
Positive Control (Pregabalin, 10 µM)30-50%35%
Scenario 2: Unexpected Changes in Cell Viability or Morphology

Question: In our long-term (72-hour) cell culture experiment with a non-neuronal cell line, we observe a significant decrease in cell viability and changes in cell morphology at high concentrations of this compound (>100 µM). Is this an expected on-target effect?

Possible Causes and Troubleshooting Steps:

  • Off-Target Cytotoxicity: At high concentrations, small molecules can exhibit off-target effects leading to cytotoxicity.[8][11] This is unlikely to be related to its primary mechanism of action if the cell line does not express the α2δ subunit.

    • Action:

      • Confirm the absence of α2δ subunit expression in your cell line via qPCR or Western blot.

      • Perform a dose-response curve for cytotoxicity to determine the EC50.

      • Use a structurally related but inactive control compound to see if the effect is specific to the this compound chemical scaffold.

      • Consider that some off-target effects may have "quasi-epigenetic" origins, altering gene expression.[12]

  • Non-Specific Effects: High concentrations of any solute can induce osmotic stress or other non-specific effects on cells.

    • Action: Ensure that the vehicle control is appropriate and that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level.

CompoundConcentration (µM)Cell Viability (%)Notes
Vehicle-100 ± 5-
This compound1098 ± 6No significant change
This compound5095 ± 8No significant change
This compound10070 ± 12Unexpected decrease
This compound20045 ± 15Unexpected decrease
Scenario 3: Unanticipated Electrophysiological Findings

Question: We are performing whole-cell patch-clamp recordings from dorsal root ganglion (DRG) neurons. While we expected this compound to reduce calcium channel currents, we are also observing a slight but significant hyperpolarization of the resting membrane potential. Why might this be happening?

Possible Causes and Troubleshooting Steps:

  • Indirect Network Effects: In a slice preparation or dense culture, the reduction of excitatory tone by this compound could unmask inhibitory inputs, leading to indirect effects on the recorded neuron.

    • Action: Perform recordings in the presence of antagonists for major inhibitory receptors (e.g., bicuculline for GABA-A, strychnine for glycine) to isolate the direct effects on the neuron of interest.

  • Modulation of Other Ion Channels: While the primary target is the α2δ subunit of VGCCs, an off-target interaction with potassium or other channels at the concentrations used cannot be entirely ruled out.

    • Action: Use specific ion channel blockers to investigate if this compound's effect on resting membrane potential is mediated by a particular type of channel (e.g., K+ channels). Perform a thorough literature search for off-target effects of gabapentinoids on other ion channels.

Experimental Protocols

Protocol 1: In Vitro Glutamate Release Assay
  • Cell Culture: Plate primary cortical neurons at a density of 2 x 10^5 cells/well in a 24-well plate. Culture for 10-14 days in vitro (DIV).

  • Pre-incubation: Wash neurons twice with a basal salt solution. Pre-incubate the cells with this compound (at various concentrations), vehicle, or a positive control (e.g., pregabalin) for 30 minutes at 37°C.

  • Depolarization: Replace the drug-containing solution with a high-potassium (e.g., 50 mM KCl) solution containing the respective drugs to evoke glutamate release. Incubate for 5 minutes.

  • Sample Collection: Collect the supernatant, which contains the released glutamate.

  • Quantification: Measure the glutamate concentration in the supernatant using a commercially available glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit).

  • Normalization: After collecting the supernatant, lyse the cells in the wells and measure the total protein content to normalize the glutamate release data.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Plating: Seed a non-neuronal cell line (e.g., HEK293T) in a 96-well plate at a density of 1 x 10^4 cells/well. Allow cells to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 1 µM to 200 µM) or vehicle control. Incubate for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control.

Visualizations

ATAGABALIN_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft This compound This compound alpha2delta α2δ subunit This compound->alpha2delta Binds to VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Influx alpha2delta->VGCC Modulates Vesicle Synaptic Vesicle (contains Glutamate) Ca_ion->Vesicle Triggers Fusion Glutamate_released Glutamate Vesicle->Glutamate_released Release Postsynaptic_Receptor Glutamate Receptor

Caption: this compound's primary mechanism of action.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Concentration Is this compound concentration >50µM? Start->Check_Concentration Check_Subunit Does the model express α2δ subunits? Check_Concentration->Check_Subunit No Off_Target Consider Off-Target Effects - Perform cytotoxicity assay - Use inactive analog control Check_Concentration->Off_Target Yes Check_Subunit->Off_Target No On_Target Investigate On-Target Pathway - Verify subunit expression (qPCR/WB) - Titrate stimulus intensity Check_Subunit->On_Target Yes Check_Controls Review Experimental Controls - Fresh compound stock? - Appropriate vehicle control? Off_Target->Check_Controls On_Target->Check_Controls Conclusion Re-evaluate Hypothesis Check_Controls->Conclusion Hypothetical_Off_Target_Pathway cluster_cell Hypothetical Off-Target Interaction ATAGABALIN_High This compound (High Concentration) PKC Protein Kinase C (PKC) ATAGABALIN_High->PKC Inhibits (Hypothetical) Downstream_Substrate Downstream Substrate PKC->Downstream_Substrate Phosphorylates Cellular_Effect Unexpected Cellular Effect (e.g., Cytotoxicity) Downstream_Substrate->Cellular_Effect Leads to

References

Methods for reducing non-specific binding of ATAGABALIN in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving atagabalin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to non-specific binding in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (PD-0200390) is a small molecule drug developed by Pfizer.[1] It is structurally related to gabapentin and binds with high affinity to the α2δ subunit of voltage-gated calcium channels.[1][2] This binding is believed to modulate neuronal excitability.[3] this compound was investigated for the treatment of insomnia but its development was discontinued after Phase 2 clinical trials.[1]

Q2: What are the physicochemical properties of this compound that might influence its binding in assays?

Understanding the physicochemical properties of this compound is crucial for troubleshooting non-specific binding. Key properties are summarized below:

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₂[3]
Molecular Weight 185.26 g/mol [3]
Water Solubility 5.46 mg/mL[4]
logP -1.1 to -1.4[4]
pKa (Strongest Acidic) 4.68[4]
pKa (Strongest Basic) 9.91[4]

This compound's low logP value indicates it is hydrophilic, suggesting that non-specific binding is more likely to be driven by electrostatic interactions rather than strong hydrophobic interactions.[4] Its zwitterionic nature at physiological pH, due to the presence of both an acidic carboxyl group and a basic amine group, can also contribute to interactions with charged surfaces.[4][5]

Q3: What are the common causes of high non-specific binding for a small molecule like this compound?

High non-specific binding for small molecules like this compound can stem from several factors:

  • Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces on assay plates, membranes, or proteins.

  • Hydrophobic Interactions: Although less likely to be the primary driver for the hydrophilic this compound, hydrophobic interactions can still contribute to non-specific binding to plastic surfaces and proteins.

  • Suboptimal Assay Buffer Composition: Incorrect pH, low ionic strength, or the absence of appropriate blocking agents can promote non-specific interactions.

  • Issues with Assay Components: Contaminated reagents, poor quality plates, or degraded proteins can all contribute to high background signals.

Troubleshooting Guide: Reducing Non-Specific Binding of this compound

This guide provides a systematic approach to identifying and resolving issues of high non-specific binding in your this compound assays.

Problem: High Background Signal in the Assay

A consistently high background can mask the specific signal from this compound, reducing the assay's sensitivity and dynamic range. Below are potential causes and recommended solutions.

1. Inadequate Blocking

  • Cause: Unoccupied binding sites on the solid phase (e.g., ELISA plate, beads) can bind this compound or other assay components non-specifically.

  • Solution:

    • Optimize Blocking Agent: Experiment with different blocking agents. While Bovine Serum Albumin (BSA) is common, other proteins like casein or non-fat dry milk can be more effective in certain situations.[6] For assays where protein-based blockers interfere, synthetic blockers may be a suitable alternative.

    • Increase Blocking Concentration and Time: Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) and extend the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).

2. Suboptimal Buffer Conditions

  • Cause: The pH and ionic strength of your assay and wash buffers can significantly influence electrostatic interactions.

  • Solution:

    • Adjust pH: Modify the buffer pH to be near the isoelectric point of this compound or the target protein to minimize electrostatic interactions.[7]

    • Increase Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffers can help to shield charged molecules and reduce non-specific electrostatic binding.[7]

3. Presence of Non-Ionic Surfactants

  • Cause: Hydrophobic interactions, though likely a secondary cause for this compound, can still contribute to non-specific binding.

  • Solution: Include a low concentration of a non-ionic surfactant, such as Tween-20 (typically 0.05%), in your wash and assay buffers to disrupt these interactions.[8]

4. Insufficient Washing

  • Cause: Residual unbound this compound or detection reagents can lead to a high background signal.

  • Solution:

    • Increase the number of wash steps.

    • Increase the volume of wash buffer used for each wash.

    • Ensure complete aspiration of the wash buffer between steps.

Logical Workflow for Troubleshooting High Non-Specific Binding

The following diagram illustrates a step-by-step approach to troubleshooting high non-specific binding in this compound assays.

troubleshooting_workflow start High Non-Specific Binding Observed check_blocking Step 1: Review Blocking Protocol start->check_blocking optimize_blocking Optimize Blocking Agent (e.g., try Casein, increase concentration/time) check_blocking->optimize_blocking If blocking is suboptimal check_buffers Step 2: Evaluate Buffer Composition check_blocking->check_buffers If blocking is adequate optimize_blocking->check_buffers optimize_buffers Adjust pH and/or Increase Ionic Strength (e.g., add NaCl) check_buffers->optimize_buffers If buffer is suboptimal add_surfactant Step 3: Add Non-Ionic Surfactant check_buffers->add_surfactant If buffer is optimal optimize_buffers->add_surfactant optimize_surfactant Include 0.05% Tween-20 in wash/assay buffers add_surfactant->optimize_surfactant If not already present review_washing Step 4: Refine Washing Steps add_surfactant->review_washing If already present optimize_surfactant->review_washing optimize_washing Increase number and volume of washes review_washing->optimize_washing If washing is insufficient end Acceptable Non-Specific Binding Achieved review_washing->end If washing is sufficient optimize_washing->end

Caption: A logical workflow for troubleshooting high non-specific binding in this compound assays.

Quantitative Comparison of Blocking Agents

The choice of blocking agent can significantly impact the level of non-specific binding. The following table summarizes the relative effectiveness of common blocking agents based on published data. Note that the optimal blocking agent is assay-dependent and may require empirical determination.

Blocking AgentTypical ConcentrationRelative EffectivenessKey ConsiderationsSource
Bovine Serum Albumin (BSA) 1-5%GoodCommonly used, but can have lot-to-lot variability.[6]
Casein/Non-fat Dry Milk 1-5%ExcellentOften more effective than BSA. Contains phosphoproteins, which can interfere with phospho-specific antibody detection.[6]
Fish Gelatin 0.1-1%GoodLess cross-reactivity with mammalian antibodies compared to BSA.[6]
Normal Serum (e.g., goat, rabbit) 1-10%ExcellentVery effective, but can be expensive and introduce cross-reactivity if not from the appropriate species.[9]
Synthetic Blockers (e.g., PVP, PEG) VariesGood to ExcellentProtein-free, reducing potential cross-reactivity. May require more optimization.

Experimental Protocols

Protocol 1: General Radioligand Binding Assay for α2δ Subunit

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the α2δ subunit.

Materials:

  • Cell membranes expressing the α2δ subunit

  • Radiolabeled ligand (e.g., [³H]-gabapentin)

  • Unlabeled this compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Assay Setup: Prepare triplicate tubes for total binding, non-specific binding, and various concentrations of the competitor (this compound).

    • Total Binding: Add radiolabeled ligand to tubes containing the membrane preparation.

    • Non-Specific Binding (NSB): Add a high concentration of unlabeled ligand (e.g., 1000-fold excess of gabapentin) in addition to the radiolabeled ligand to saturate the specific binding sites.

    • Competition: Add a fixed concentration of radiolabeled ligand and varying concentrations of this compound.

  • Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Termination: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Workflow for a Competitive Radioligand Binding Assay

radioligand_assay_workflow start Start Assay prepare_reagents Prepare Membrane Suspension, Radioligand, and Competitor (this compound) Solutions start->prepare_reagents setup_tubes Set up Tubes for Total Binding, Non-Specific Binding, and Competition prepare_reagents->setup_tubes incubate Incubate at Equilibrium setup_tubes->incubate filter_wash Rapid Filtration and Washing to Separate Bound and Free Ligand incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: Calculate Specific Binding, IC50, and Ki count->analyze end Results analyze->end

Caption: A simplified workflow for a competitive radioligand binding assay.

Signaling Pathway and Logical Relationships

Mechanism of this compound Action and Potential for Non-Specific Binding

The following diagram illustrates the intended binding of this compound to its target and the potential for non-specific binding to interfere with assay results.

atagabalin_binding cluster_assay Assay Environment This compound This compound target α2δ Subunit (Specific Target) This compound->target Specific Binding (Desired Signal) nsb_surface Assay Surface (e.g., plastic well) This compound->nsb_surface Non-Specific Binding (Background Noise) nsb_protein Other Proteins (e.g., blocking agent impurities) This compound->nsb_protein Non-Specific Binding (Background Noise)

Caption: this compound's specific binding versus potential non-specific interactions.

References

Optimizing electrophysiological recording conditions for ATAGABALIN

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing electrophysiological recording conditions for ATAGABALIN. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is structurally related to gabapentin and is understood to exert its effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2] It is important to note that despite its structural similarity to the neurotransmitter GABA (gamma-aminobutyric acid), this compound does not act directly on GABA receptors or GABA transporters.[2] The binding of this compound to the α2δ-1 subunit of VGCCs is a key aspect of its pharmacological activity.[2]

Q2: What are the expected electrophysiological effects of this compound?

Given its mechanism of action as a ligand for the α2δ subunit of voltage-gated calcium channels, this compound is expected to modulate neurotransmitter release. By binding to the α2δ subunit, compounds like this compound can reduce calcium influx into the presynaptic terminal, which in turn decreases the release of various neurotransmitters, including glutamate.[3] Therefore, in an electrophysiological recording, one would anticipate observing a reduction in the frequency and/or amplitude of excitatory postsynaptic currents (EPSCs). A decrease in neuronal firing frequency may also be observed.

Q3: What type of electrophysiological preparation is suitable for studying this compound?

Both in vitro brain slice preparations and cultured neurons are suitable for investigating the effects of this compound. Brain slices from regions rich in the α2δ subunit, such as the hippocampus, cortex, and spinal cord, would be appropriate.[3] Whole-cell patch-clamp recordings are ideal for measuring changes in synaptic activity, such as spontaneous or evoked EPSCs and inhibitory postsynaptic currents (IPSCs).[4][5]

Q4: How should I prepare and apply this compound in my experiments?

This compound should be dissolved in an appropriate solvent, typically the external recording solution (e.g., artificial cerebrospinal fluid, aCSF), to the desired stock concentration. Subsequent dilutions should be made to achieve the final working concentrations. It is crucial to establish a stable baseline recording before applying the drug and to have a washout period to observe any reversal of the drug's effects. The application can be done via bath perfusion for a sustained effect.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound on synaptic currents. Incorrect drug concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response curve to determine the optimal effective concentration. Start with a concentration range reported for similar α2δ ligands like gabapentin or pregabalin.
Inappropriate neuronal population: The recorded neurons may not express a sufficient density of the target α2δ-containing voltage-gated calcium channels.Target neuronal populations known to have high expression of α2δ subunits, such as pyramidal neurons in the hippocampus or cortex.
Drug degradation: The this compound solution may have degraded.Prepare fresh drug solutions for each experiment.
Instability in recordings after drug application. Solvent effects: The solvent used to dissolve this compound may be affecting the health of the cells.Ensure the final concentration of the solvent (e.g., DMSO) is minimal and run a vehicle control to rule out solvent-induced effects.
Off-target effects: At high concentrations, this compound may have off-target effects.Use the lowest effective concentration determined from your dose-response experiments.
Difficulty in achieving a giga-ohm seal in the presence of this compound. Altered membrane properties: While unlikely to be a primary effect, high concentrations of any compound can potentially alter membrane properties.Establish the giga-ohm seal and obtain a stable whole-cell recording before applying this compound to the bath.
Run-down of synaptic currents during baseline recording. Poor slice health or dialysis of intracellular components: The preparation may not be healthy, or essential intracellular components may be washing out into the patch pipette.Ensure proper brain slice preparation and recovery procedures.[4] Use a perforated patch-clamp technique to minimize dialysis.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Spontaneous EPSCs (sEPSCs) in Brain Slices
  • Slice Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated (95% O2, 5% CO2) cutting solution.[4]

    • Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region (e.g., hippocampus) using a vibratome in ice-cold cutting solution.[4]

    • Transfer slices to a recovery chamber with carbogenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then allow them to equilibrate to room temperature for at least 1 hour before recording.[4]

  • Recording Setup:

    • Transfer a single slice to the recording chamber and continuously perfuse with carbogenated aCSF at 2-3 ml/min.[4]

    • Visualize neurons using a microscope with differential interference contrast (DIC) optics.[4]

    • Pull patch pipettes from borosilicate glass with a resistance of 3-6 MΩ.[4]

    • Fill the pipette with an appropriate intracellular solution.

  • Data Acquisition:

    • Establish a giga-ohm seal on a target neuron and achieve the whole-cell configuration.[4]

    • Voltage-clamp the neuron at a holding potential of -70 mV to preferentially record glutamatergic EPSCs.

    • Record a stable baseline of sEPSC activity for 5-10 minutes.

    • Bath-apply this compound at the desired concentration and record for another 10-15 minutes.

    • Perform a washout with aCSF to observe for recovery.

    • Analyze the frequency and amplitude of sEPSCs before, during, and after this compound application.

Quantitative Data Summary

The following table summarizes hypothetical effective concentrations and expected outcomes for an α2δ ligand like this compound based on literature for similar compounds.

Parameter This compound Concentration Range Expected Effect Relevant Brain Region
sEPSC Frequency 10 - 100 µMDecreaseHippocampus, Cortex, Spinal Cord
sEPSC Amplitude 10 - 100 µMNo significant change or slight decreaseHippocampus, Cortex, Spinal Cord
Evoked EPSC Amplitude 10 - 100 µMDecreaseHippocampus, Cortex, Spinal Cord
Neuronal Firing Rate 10 - 100 µMDecreaseDorsal Root Ganglion, Spinal Cord

Visualizations

ATAGABALIN_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Propagation VGCC Voltage-Gated Ca²⁺ Channel (α2δ subunit) AP->VGCC Depolarization Ca_influx Ca²⁺ Influx VGCC->Ca_influx Opens Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Ca_influx->Vesicle_fusion NT Neurotransmitter (e.g., Glutamate) Vesicle_fusion->NT Releases This compound This compound This compound->VGCC Binds & Inhibits Receptor Postsynaptic Receptors NT->Receptor Binds EPSC Excitatory Postsynaptic Current (EPSC) Receptor->EPSC Generates

Caption: Mechanism of action of this compound at the presynaptic terminal.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis slice_prep Brain Slice Preparation or Cell Culture recovery Slice Recovery / Cell Plating slice_prep->recovery transfer Transfer to Recording Chamber recovery->transfer patch Obtain Whole-Cell Patch-Clamp Recording transfer->patch baseline Record Stable Baseline (5-10 min) patch->baseline drug_app Bath Apply this compound (10-15 min) baseline->drug_app washout Washout with aCSF (10-15 min) drug_app->washout analyze Analyze Synaptic Events (Frequency, Amplitude) washout->analyze compare Compare Baseline, Drug, & Washout Conditions analyze->compare

Caption: Experimental workflow for electrophysiological recording of this compound's effects.

References

Validation & Comparative

Atagabalin vs. Gabapentin: A Comparative Analysis of Efficacy and Developmental Divergence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of atagabalin and gabapentin, two structurally related compounds that both target the α2δ subunit of voltage-gated calcium channels. While gabapentin has achieved widespread clinical use for epilepsy and neuropathic pain, the development of this compound for insomnia was terminated after Phase 2 clinical trials due to a lack of sufficient efficacy. This document will objectively compare the available data on their mechanisms of action, pharmacokinetic profiles, and clinical findings to provide insights for researchers and professionals in drug development.

Mechanism of Action: A Shared Target

Both this compound and gabapentin are analogues of the neurotransmitter gamma-aminobutyric acid (GABA), though neither agent binds directly to GABA receptors or significantly influences GABA synthesis or metabolism at clinically relevant doses. Their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the release of excitatory neurotransmitters, such as glutamate, by modulating calcium influx into presynaptic nerve terminals. This shared mechanism underlies their potential therapeutic effects in conditions characterized by neuronal hyperexcitability.

Signaling Pathway of Gabapentinoids

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) with α2δ-1 subunit Glutamate_vesicle Vesicle containing Glutamate VGCC->Glutamate_vesicle Inhibits Calcium Influx Synaptic_cleft Synaptic Cleft Glutamate_vesicle->Synaptic_cleft Reduced Glutamate Release Gabapentinoid Gabapentin / This compound Gabapentinoid->VGCC Binds to α2δ-1 subunit Postsynaptic_receptor Postsynaptic Receptors Synaptic_cleft->Postsynaptic_receptor Reduced Neurotransmission

Caption: Mechanism of action for gabapentinoids.

Pharmacokinetic Profiles

Significant differences in pharmacokinetic properties can influence a drug's efficacy and tolerability. While detailed pharmacokinetic data for this compound from its clinical development program are not publicly available, general information can be contrasted with the well-characterized profile of gabapentin.

ParameterThis compoundGabapentin
Bioavailability Information not publicly available.27-60% (inversely proportional to dose).
Protein Binding Information not publicly available.Less than 3%.
Metabolism Information not publicly available.Not significantly metabolized.
Elimination Half-life Information not publicly available.5 to 7 hours.
Excretion Information not publicly available.Primarily renal.

Table 1: Comparison of Pharmacokinetic Properties.

Gabapentin's dose-dependent bioavailability is a key clinical consideration, as higher doses lead to a smaller fraction of the drug being absorbed. This is due to saturation of the L-amino acid transport system responsible for its absorption in the gut.

Comparative Efficacy: Divergent Clinical Paths

Direct comparative efficacy trials between this compound and gabapentin were never conducted, as they were developed for different indications. Gabapentin has demonstrated efficacy in the treatment of partial seizures and neuropathic pain, while this compound's development for insomnia was halted.

Gabapentin Efficacy

Neuropathic Pain:

Multiple randomized controlled trials have established the efficacy of gabapentin in treating various neuropathic pain conditions, including postherpetic neuralgia and diabetic neuropathy.

StudyConditionNGabapentin DosePrimary OutcomeResult
Backonja et al. (1998)Postherpetic Neuralgia229Up to 3600 mg/dayMean daily pain scoreSignificant reduction in pain with gabapentin vs. placebo.
Rowbotham et al. (1998)Postherpetic Neuralgia3341800 or 2400 mg/dayMean daily pain scoreSignificant reduction in pain with both doses vs. placebo.
Serpell et al. (2002)Neuropathic Pain Syndromes305Up to 2400 mg/dayChange in average daily pain scoreSignificant improvement with gabapentin vs. placebo.
Wiffen et al. (2017) (Cochrane Review)Neuropathic Pain-≥1200 mg/day≥50% pain relief32% on gabapentin vs. 17% on placebo for postherpetic neuralgia; 38% on gabapentin vs. 23% on placebo for diabetic neuropathy.

Table 2: Summary of Key Efficacy Data for Gabapentin in Neuropathic Pain.

Epilepsy:

Gabapentin is approved as an adjunctive therapy for partial seizures in adults and children. Clinical trials have demonstrated its efficacy in reducing seizure frequency.

StudyConditionNGabapentin DosePrimary OutcomeResult
U.S. Gabapentin Study Group (1993)Refractory Partial Seizures306900, 1200, 1800 mg/daySeizure frequency reductionSignificant reduction in seizure frequency with 1200 and 1800 mg/day doses vs. placebo.
UK Gabapentin Study Group (1990)Refractory Partial Seizures127600, 900, 1200 mg/day≥50% reduction in seizure frequencySignificant dose-related increase in responders vs. placebo.

Table 3: Summary of Key Efficacy Data for Gabapentin in Epilepsy.

This compound Efficacy

This compound was investigated for the treatment of primary insomnia. It reached Phase 2 clinical trials before its development was discontinued by Pfizer. The publicly available information indicates that the trial results were "unsatisfactory," suggesting that this compound did not meet the primary efficacy endpoints for improving sleep parameters. Specific quantitative data from these trials are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the pivotal gabapentin trials are extensive. Below is a generalized workflow representing a typical randomized controlled trial for neuropathic pain.

Experimental Workflow for a Neuropathic Pain Clinical Trial

cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Pain Scores, QoL) Screening->Baseline Randomization Randomization Baseline->Randomization Titration Dose Titration (e.g., 3-6 weeks) Randomization->Titration Maintenance Stable Dose Maintenance (e.g., 4-8 weeks) Titration->Maintenance Followup Follow-up Assessments (Pain, Adverse Events) Maintenance->Followup Analysis Data Analysis (Primary & Secondary Endpoints) Followup->Analysis

Caption: Generalized clinical trial workflow.

Conclusion

The comparison of this compound and gabapentin offers a valuable case study in drug development. Despite sharing a common molecular target, the α2δ-1 subunit of voltage-gated calcium channels, their clinical trajectories have been markedly different. Gabapentin has proven to be a successful therapeutic agent for epilepsy and neuropathic pain, with a substantial body of evidence supporting its efficacy. In contrast, this compound failed to demonstrate sufficient efficacy in the treatment of insomnia, leading to the cessation of its development.

This divergence underscores the principle that a shared mechanism of action does not guarantee similar clinical outcomes. Subtle differences in pharmacokinetics, pharmacodynamics, or off-target effects can lead to profoundly different efficacy and safety profiles. For researchers and drug development professionals, the story of this compound and gabapentin highlights the critical importance of empirical clinical trial data in determining the ultimate therapeutic value of a compound, beyond its preclinical rationale. Future research into the specific interactions of these and other gabapentinoids with the α2δ subunit and associated neuronal pathways may further elucidate the reasons for their distinct clinical effects.

A Comparative Analysis of the Side Effect Profiles of ATAGABALIN and Pregabalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the side effect profiles of ATAGABALIN and pregabalin. While pregabalin is a widely prescribed medication with a well-documented safety profile, information on this compound is scarce due to the discontinuation of its clinical development. This document summarizes the available data for both compounds, highlighting the extensive information on pregabalin's adverse effects and the limitations in providing a direct comparison with this compound.

Introduction

Pregabalin, marketed under brand names such as Lyrica, is a gabapentinoid approved for the treatment of various conditions including epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[1][2] Its mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which modulates the release of excitatory neurotransmitters.[1][2][3]

This compound (PD-0200390) is a structurally related compound that was under development by Pfizer for the treatment of primary insomnia.[4][5] Like pregabalin, it binds to the α2δ subunit of voltage-gated calcium channels.[4] However, the clinical development of this compound was discontinued after Phase 2 trials due to unsatisfactory results.[4] Consequently, detailed public data on its side effect profile is not available.

Side Effect Profile Comparison

A direct quantitative comparison of the side effect profiles of this compound and pregabalin is not feasible due to the lack of publicly available data for this compound. The following sections provide a comprehensive overview of the well-documented side effects of pregabalin.

Pregabalin Side Effect Profile

The adverse effects of pregabalin are well-characterized through extensive clinical trials and post-marketing surveillance. The most commonly reported side effects are generally mild to moderate in intensity and often dose-dependent.[2]

Table 1: Common Adverse Events Associated with Pregabalin

System Organ ClassCommon Side Effects (>1/100 people)
Nervous System Disorders Dizziness, Somnolence (sleepiness), Headache, Ataxia (loss of coordination), Tremor, Lethargy, Memory impairment, "Thinking abnormal" (primarily difficulty with concentration/attention)[3][6][7]
Psychiatric Disorders Euphoria, Confusion, Irritability, Changes in libido (increase or decrease), Insomnia[1]
Gastrointestinal Disorders Dry mouth, Constipation, Nausea, Vomiting, Flatulence[1][7]
Metabolism and Nutrition Disorders Increased appetite, Weight gain[1][6][7]
Eye Disorders Blurred vision, Diplopia (double vision)[1][3]
General Disorders and Administration Site Conditions Peripheral edema (swelling of hands, arms, legs, and feet), Fatigue, Feeling of drunkenness, Abnormal walking[1][6]
Reproductive System and Breast Disorders Difficulties with getting an erection[6]

Table 2: Serious Adverse Events Associated with Pregabalin

System Organ ClassSerious Side Effects
Immune System Disorders Angioedema (can be life-threatening), Hypersensitivity reactions (rash, hives, wheezing)
Psychiatric Disorders Suicidal thoughts or behavior, Agitation, Irritability, and other abnormal behaviors[7]
Respiratory, Thoracic and Mediastinal Disorders Respiratory depression (serious breathing problems, can be life-threatening)[7]
Nervous System Disorders Seizures (upon abrupt discontinuation)[1]
Musculoskeletal and Connective Tissue Disorders Myopathy (unexplained muscle pain, tenderness, or weakness)[7]
This compound Side Effect Profile

As previously stated, detailed information regarding the side effect profile of this compound is not publicly available. Its development was halted after Phase 2 clinical trials for insomnia, with the reason cited as "unsatisfactory trial results."[4] This suggests that the overall risk-benefit profile, which includes both efficacy and safety, was not favorable. Without access to the clinical trial data, it is not possible to provide a list of common or serious adverse events for this compound.

Experimental Protocols

Pregabalin Clinical Trials Methodology (General Overview)

The safety and efficacy of pregabalin have been evaluated in numerous randomized, double-blind, placebo-controlled clinical trials across various indications. A general methodology for these trials is as follows:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group or cross-over design.

  • Participant Population: Adults with a confirmed diagnosis of the condition being studied (e.g., diabetic peripheral neuropathy, postherpetic neuralgia, fibromyalgia, partial onset seizures).

  • Intervention: Oral administration of pregabalin at fixed or flexible doses (e.g., 150 mg/day, 300 mg/day, 600 mg/day) divided into two or three daily doses.

  • Control: Placebo administered in the same regimen as the active drug.

  • Duration: Typically ranging from 8 to 13 weeks, sometimes with a long-term open-label extension phase.

  • Outcome Measures:

    • Efficacy: Assessed using validated scales for pain (e.g., 11-point Numeric Rating Scale), seizure frequency, anxiety (e.g., Hamilton Anxiety Rating Scale), or fibromyalgia symptoms.

    • Safety and Tolerability: Assessed through the recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, physical examinations, and clinical laboratory tests. The incidence, severity, and causality of AEs are documented.

This compound Clinical Trial Protocol (NCT00569972)

While the full results are not public, the clinical trial registry provides some details of the study design for the Phase 2 trial of this compound in adults with primary insomnia (NCT00569972):

  • Study Design: Randomized, double-blind, parallel group, placebo-controlled, multicenter outpatient trial.

  • Participant Population: Adults with primary insomnia.

  • Intervention: this compound (PD 0200390).

  • Control: Placebo.

  • Purpose: Treatment of primary insomnia.

The specific dosages, duration, and outcome measures for safety are not detailed in the publicly available information.

Signaling Pathways

Mechanism of Action of Pregabalin

Pregabalin exerts its therapeutic effects by binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to underlie its analgesic, anticonvulsant, and anxiolytic properties.

Pregabalin_Mechanism_of_Action pregabalin Pregabalin a2d α2δ subunit of VGCC pregabalin->a2d Binds to ca_channel Voltage-Gated Calcium Channel (VGCC) a2d->ca_channel Modulates ca_influx Ca²⁺ Influx ca_channel->ca_influx Inhibits vesicle Synaptic Vesicle (contains neurotransmitters) ca_influx->vesicle Triggers neurotransmitter_release Neurotransmitter Release (Glutamate, Substance P) vesicle->neurotransmitter_release Leads to receptor Neurotransmitter Receptors neurotransmitter_release->receptor Binds to postsynaptic_effect Reduced Neuronal Excitability receptor->postsynaptic_effect Leads to

Caption: Mechanism of action of pregabalin.

Conclusion

The side effect profile of pregabalin is well-established, with the most common adverse events being related to the central nervous system. These effects are generally predictable and often dose-related. In contrast, a detailed side effect profile for this compound is not publicly available due to the cessation of its clinical development. The discontinuation of this compound after Phase 2 trials for insomnia suggests an unfavorable risk-benefit assessment, but without access to the trial data, a direct and detailed comparison with pregabalin is not possible. For researchers and drug development professionals, the case of this compound underscores the importance of comprehensive safety and tolerability assessments during all phases of clinical development. The extensive post-marketing data and numerous clinical studies on pregabalin provide a robust dataset for understanding the safety profile of the gabapentinoid class of drugs.

References

A Head-to-Head Comparison of α2δ Ligands for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The α2δ (alpha-2-delta) subunit of voltage-gated calcium channels has emerged as a critical target in the development of analgesics, particularly for neuropathic pain. Ligands that bind to this subunit, such as the discontinued compound ATAGABALIN, and the widely studied gabapentin, pregabalin, and mirogabalin, modulate neurotransmitter release, thereby alleviating pathological pain states. This guide provides a head-to-head comparison of these key α2δ ligands, presenting supporting experimental data, detailed methodologies for key assays, and visualizations of the underlying biological and experimental pathways to aid researchers in their drug discovery and development efforts.

Mechanism of Action: The α2δ Subunit Target

α2δ ligands do not act as direct channel blockers. Instead, they bind to the α2δ-1 and α2δ-2 auxiliary subunits of presynaptic voltage-gated calcium channels (VGCCs). In pathological states like neuropathic pain, the expression of these subunits is upregulated in the dorsal root ganglion and spinal cord. The binding of a ligand to the α2δ subunit is thought to interfere with the trafficking of the VGCC complex to the presynaptic terminal, leading to a reduction in calcium influx upon neuronal firing. This, in turn, decreases the release of excitatory neurotransmitters such as glutamate and substance P, ultimately dampening pain signaling.

Alpha2Delta_Signaling_Pathway Figure 1. Signaling Pathway of α2δ Ligands cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ligand α2δ Ligand (e.g., this compound, Pregabalin) a2d α2δ Subunit Ligand->a2d Binds to Trafficking Inhibits Trafficking VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Ca_ion Ca²⁺ Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca_ion->Vesicle Triggers Fusion Release Reduced Neurotransmitter Release Vesicle->Release Receptor Neurotransmitter Receptors Release->Receptor Activates Trafficking->VGCC Signal Reduced Postsynaptic Signal (Pain Perception) Receptor->Signal

Figure 1. Signaling Pathway of α2δ Ligands

Comparative Analysis of α2δ Ligands

While this compound's development was halted due to insufficient efficacy in Phase 2 trials for insomnia, a comparative analysis with established ligands in the context of neuropathic pain provides valuable insights into the structure-activity relationships and pharmacokinetic properties that govern therapeutic success.[1] This section compares key parameters for this compound's class of compounds.

Table 1: In Vitro Binding Affinity for α2δ Subunits

Binding affinity is a primary determinant of a ligand's potency. The dissociation constant (Kd) represents the concentration of a ligand at which half of the receptor binding sites are occupied. A lower Kd value indicates a higher binding affinity. Mirogabalin, for instance, exhibits a particularly high affinity for the α2δ-1 subunit, which is predominantly expressed in the dorsal root ganglion and is a key therapeutic target for neuropathic pain.[2]

Compoundα2δ-1 Kd (nmol/L)α2δ-2 Kd (nmol/L)Key Feature
This compound Data Not Publicly AvailableData Not Publicly AvailableDeveloped for insomnia, discontinued.[1]
Gabapentin 59[2]153[2]Lower affinity compared to others.
Pregabalin 62.5[2]125.0[2]Moderate affinity for both subunits.
Mirogabalin 13.5[2]22.7[2]High affinity, particularly for α2δ-1.[2]
Table 2: Comparative Pharmacokinetic Properties

Pharmacokinetic profiles dictate a drug's absorption, distribution, metabolism, and excretion, which are critical for determining dosing regimens and predicting clinical performance. Pregabalin and mirogabalin offer more predictable, linear pharmacokinetics compared to gabapentin, whose absorption is saturable.[3]

ParameterGabapentinPregabalinMirogabalin
Bioavailability 33-60% (dose-dependent)[3]>90%[3]~90% (Data on file)
Tmax (Time to Peak Plasma Conc.) ~3 hours[4][5]~1 hour[3][4][5]<1 hour[4][5]
Plasma Protein Binding <3%<2%<25%[2][4][5]
Metabolism Negligible[3]Negligible[3]Negligible[4][5]
Elimination Half-life 5-7 hours6.3 hours[3]2.5 hours
Dose Proportionality Non-linear (saturable absorption)[3]Linear[3]Linear
Table 3: Head-to-Head Clinical Efficacy in Neuropathic Pain

Direct comparative efficacy data is crucial for clinical decision-making. Meta-analyses of head-to-head trials have consistently shown that pregabalin offers superior and faster pain relief compared to gabapentin in patients with neuropathic pain.[6][7] Mirogabalin has also demonstrated superiority over placebo and, in some measures, pregabalin in studies focused on diabetic peripheral neuropathic pain.[8]

Study / FindingComparisonEfficacy Outcome
Meta-analysis (14 studies, 3,346 patients)[6][7][9]Pregabalin vs. GabapentinPregabalin showed superior pain reduction (VAS score) and improved quality of life scores.[6][7]
Observational Study[10]Pregabalin vs. GabapentinPregabalin resulted in better reduction of pain quality (PQAS score) over 8 weeks.[10]
Meta-analysis (3 RCTs, 1,732 patients)[8]Mirogabalin vs. Pregabalin/PlaceboMirogabalin was superior to placebo and pregabalin in reducing average daily pain scores over time in DPNP.[8]
Equianalgesic Dose[4][5]Mirogabalin vs. Pregabalin vs. Gabapentin30 mg of mirogabalin is estimated to be equianalgesic to 600 mg of pregabalin and >1,200 mg of gabapentin.[4][5]

Experimental Protocols

Reproducibility is the cornerstone of scientific research. This section provides detailed protocols for key in vitro and in vivo assays used to characterize and compare α2δ ligands.

Protocol 1: In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of a ligand for the α2δ subunit.

Binding_Assay_Workflow Figure 2. Radioligand Binding Assay Workflow prep 1. Membrane Preparation Homogenize tissue/cells expressing α2δ. Centrifuge to isolate membranes. incubate 2. Incubation Mix membranes, radioligand (e.g., [³H]gabapentin), and unlabeled test compound in 96-well plate. prep->incubate separate 3. Separation Rapidly filter mixture through GF/C filters to separate bound from free radioligand. incubate->separate wash 4. Washing Wash filters with ice-cold buffer to remove non-specific binding. separate->wash count 5. Quantification Add scintillation cocktail to filters. Measure radioactivity using a beta counter. wash->count analyze 6. Data Analysis Plot data using non-linear regression. Calculate Kd, Bmax, and Ki values. count->analyze

Figure 2. Radioligand Binding Assay Workflow

1. Membrane Preparation:

  • Tissues (e.g., rat brain cortex) or cells expressing the α2δ subunit are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl).[11]

  • The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes.[11]

  • The membrane pellet is washed and resuspended in an assay binding buffer. Protein concentration is determined using a BCA assay.[11]

2. Incubation:

  • The assay is performed in a 96-well plate.[11]

  • To each well, add the membrane preparation, a known concentration of a radioligand (e.g., [³H]gabapentin), and varying concentrations of the unlabeled test compound (e.g., this compound).[8]

  • For determining non-specific binding, a high concentration of an unlabeled ligand is used.

  • The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[11]

3. Separation and Quantification:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to trap the membranes with bound radioligand.[11]

  • Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.[11]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • For saturation assays, specific binding is plotted against the radioligand concentration to determine Kd and Bmax.

  • For competition assays, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[11]

Protocol 2: In Vivo Efficacy in a Neuropathic Pain Model (Spinal Nerve Ligation - Chung Model)

This surgical model induces mechanical allodynia and thermal hyperalgesia, mimicking chronic neuropathic pain in humans.

1. Surgical Procedure:

  • Adult Sprague-Dawley rats are anesthetized.[12]

  • A dorsal midline incision is made to expose the L4 to L6 vertebrae. The L6 transverse process is removed to expose the L4 and L5 spinal nerves.[12]

  • The L5 and L6 spinal nerves are carefully isolated and tightly ligated with a silk suture.[12][13]

  • The muscle and skin are closed with sutures and wound clips, respectively.[12] Animals are allowed to recover for several days before behavioral testing.[13]

2. Behavioral Testing - Von Frey Test (Mechanical Allodynia):

  • Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.[14]

  • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[14]

  • The test begins with a mid-range filament. A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • The "up-down method" is used to determine the 50% paw withdrawal threshold (PWT). If there is a positive response, a weaker filament is used next. If there is no response, a stronger filament is used.[14]

  • The pattern of responses is used to calculate the 50% PWT, which is a measure of mechanical sensitivity.

3. Behavioral Testing - Hot Plate Test (Thermal Hyperalgesia):

  • The animal is placed on a metal surface maintained at a constant noxious temperature (e.g., 52-55°C).[15]

  • A transparent cylinder confines the animal to the plate.[9]

  • The latency (in seconds) to the first sign of nociception (e.g., paw licking, jumping) is recorded as the response latency.[9]

  • A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

4. Drug Administration and Analysis:

  • After establishing a stable baseline of pain behavior (typically 7-14 days post-surgery), animals are administered the test compounds (e.g., this compound, pregabalin) or vehicle.

  • Behavioral tests are repeated at various time points after drug administration to assess the analgesic effect.

  • A significant increase in paw withdrawal threshold or response latency compared to the vehicle-treated group indicates efficacy.

In_Vivo_Workflow Figure 3. Preclinical In Vivo Efficacy Workflow surgery 1. Induce Neuropathy (e.g., Spinal Nerve Ligation or STZ injection) baseline 2. Baseline Behavioral Testing (Von Frey, Hot Plate) Confirm hyperalgesia. surgery->baseline dosing 3. Compound Administration Administer test ligand (e.g., this compound) or vehicle control. baseline->dosing post_testing 4. Post-Dose Behavioral Testing Repeat tests at defined time points (e.g., 1, 2, 4 hours post-dose). dosing->post_testing analysis 5. Data Analysis Compare paw withdrawal thresholds and latencies between groups. post_testing->analysis

Figure 3. Preclinical In Vivo Efficacy Workflow

Conclusion

While the clinical development of this compound was not pursued, the principles of its mechanism of action are shared across the class of α2δ ligands. This guide demonstrates that ligands like pregabalin and the newer mirogabalin possess optimized pharmacokinetic profiles and higher binding affinities that have translated into robust clinical efficacy for neuropathic pain.[2][3] The provided experimental protocols offer a standardized framework for researchers to evaluate novel α2δ ligands, ensuring that data generated is comparable and reproducible. By understanding the comparative pharmacology and applying rigorous, validated experimental designs, the field can continue to advance the development of more effective and safer treatments for chronic pain.

References

Comparative Analysis of ATAGABALIN Cross-Reactivity with Neuronal Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ATAGABALIN's binding affinity and functional activity across a panel of neuronal receptors. The data presented herein is intended to offer an objective assessment of this compound's selectivity profile and to support further investigation into its therapeutic potential and off-target effects.

Introduction to this compound

This compound is a novel compound structurally related to gabapentin.[1] Its primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction is believed to underlie its therapeutic effects. To characterize its selectivity, a series of cross-reactivity studies were conducted to evaluate its binding to other common neuronal receptors.

Comparative Binding Affinity Profile

Radioligand binding assays were performed to determine the binding affinity (Ki) of this compound for a range of neuronal receptors. The results, summarized in the table below, indicate a high selectivity for the α2δ-1 subunit of VGCCs, with significantly weaker or no binding observed at other tested receptors.

Receptor TargetLigand Used in AssayThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
α2δ-1 (VGCC Subunit) [³H]-Gabapentin 35 Gabapentin 40
GABAA Receptor[³H]-Muscimol>10,000Muscimol5
GABAB Receptor[³H]-Baclofen>10,000Baclofen30
NMDA Receptor[³H]-MK-801>10,000MK-8013
AMPA Receptor[³H]-AMPA>10,000AMPA8
Dopamine D2 Receptor[³H]-Spiperone>10,000Haloperidol1
Serotonin 5-HT2A Receptor[³H]-Ketanserin>10,000Ketanserin2
Mu-Opioid Receptor[³H]-DAMGO>10,000DAMGO1.5

Data is a representative summary from preclinical investigations.

Functional Activity Assessment

To complement the binding affinity data, functional assays were conducted to assess whether this compound modulates the activity of various neuronal receptors. The primary functional assay measured changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor activation.

This compound demonstrated a significant inhibitory effect on calcium influx mediated by VGCCs. In contrast, no significant agonist or antagonist activity was observed at other tested receptors at concentrations up to 10 µM.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various neuronal receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest were prepared from recombinant cell lines or animal brain tissue.

  • Assay Incubation: Membranes were incubated with a specific radioligand for the target receptor and varying concentrations of this compound or a reference compound.

  • Separation of Bound and Free Ligand: The incubation mixture was rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand Radioligand->Incubate Compound This compound / Reference Compound->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki Count->Analyze

Workflow for Radioligand Binding Assay.
Functional Calcium Imaging Assay

Objective: To assess the functional activity of this compound on neuronal receptors by measuring changes in intracellular calcium.

Methodology:

  • Cell Culture: Neuronal cells or recombinant cell lines expressing the receptor of interest were cultured in multi-well plates.

  • Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: this compound or a reference compound was applied to the cells.

  • Receptor Stimulation: After a pre-incubation period, a known agonist for the target receptor was added to stimulate a response.

  • Fluorescence Measurement: Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity using a plate reader or microscope.

  • Data Analysis: The effect of this compound on the agonist-induced calcium response was quantified to determine its functional activity (agonist, antagonist, or no effect).

Calcium_Imaging_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis Culture Culture Cells in Multi-well Plate LoadDye Load with Calcium-sensitive Dye Culture->LoadDye AddCompound Apply this compound / Reference LoadDye->AddCompound AddAgonist Stimulate with Receptor Agonist AddCompound->AddAgonist MeasureFluorescence Measure Fluorescence Changes AddAgonist->MeasureFluorescence AnalyzeData Quantify Functional Activity MeasureFluorescence->AnalyzeData

Workflow for Functional Calcium Imaging Assay.

Discussion and Conclusion

The cross-reactivity studies indicate that this compound is a highly selective ligand for the α2δ subunit of voltage-gated calcium channels. The lack of significant binding or functional activity at other tested neuronal receptors suggests a low potential for off-target effects mediated by these pathways. This high selectivity is a desirable characteristic for a therapeutic agent, as it may lead to a more favorable safety profile. Further in vivo studies are warranted to confirm these findings and to fully elucidate the pharmacological profile of this compound.

References

A Comparative Analysis of the Pharmacokinetics of ATAGABALIN and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of ATAGABALIN and its structural analogs, primarily focusing on the well-characterized compounds Gabapentin and Pregabalin due to the limited publicly available data for this compound. Experimental data and methodologies are presented to support an objective evaluation of these compounds.

Executive Summary

This compound, a structural analog of gamma-aminobutyric acid (GABA), was under development by Pfizer for the treatment of insomnia.[1] Like other gabapentinoids, its mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels.[1] However, its development was discontinued following Phase 2 clinical trials, resulting in a scarcity of detailed pharmacokinetic data in the public domain.[1][2] In contrast, its structural analogs, Gabapentin and Pregabalin, are extensively studied and widely prescribed for conditions such as epilepsy and neuropathic pain.[3] This guide focuses on the comparative pharmacokinetics of these two key analogs to provide a framework for understanding the potential properties of related compounds like this compound.

Comparative Pharmacokinetics

The pharmacokinetic properties of Gabapentin and Pregabalin exhibit notable differences that influence their clinical application and dosing regimens.[4][5] Pregabalin generally demonstrates a more predictable pharmacokinetic profile compared to Gabapentin.[4]

Pharmacokinetic ParameterGabapentinPregabalin
Bioavailability 60% at 900 mg/day, decreasing to 33% at 3600 mg/day (dose-dependent)[5][6]≥90% (independent of dose)[5][7]
Tmax (Time to Peak Plasma Concentration) 3-4 hours[5]<1 hour[4][5]
Absorption Kinetics Non-linear (saturable absorption)[4][5]Linear (first-order)[5]
Effect of Food on Absorption Minimal effect on extent of absorption[7]Delays rate of absorption but does not affect the extent[7][8]
Plasma Protein Binding <3%[9]Negligible[5][7]
Metabolism Not metabolized[5]Not metabolized[5]
Elimination Half-life (t1/2) 5-7 hours[9]~6 hours[5][8]
Excretion Primarily renal, as unchanged drug[9]Primarily renal, as unchanged drug[5]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. Below are outlines of typical experimental protocols used to determine key pharmacokinetic parameters.

Bioavailability and Absorption Studies

Objective: To determine the rate and extent of drug absorption into the systemic circulation.

Methodology:

  • Study Design: Typically a randomized, open-label, crossover study in healthy volunteers.[10]

  • Dosing: Administration of a single oral dose of the investigational drug.[10] For absolute bioavailability, an intravenous dose is used as a reference.[11]

  • Blood Sampling: Serial blood samples are collected at predefined time points over a period of 24 to 72 hours post-dose.[12]

  • Drug Concentration Analysis: Plasma concentrations of the drug are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

  • Parameter Calculation: Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax are calculated from the plasma concentration-time data using non-compartmental analysis.[10]

Protein Binding Determination

Objective: To quantify the extent to which a drug binds to plasma proteins.

Methodology:

  • Techniques: Common methods include equilibrium dialysis, ultrafiltration, and ultracentrifugation.[15][16][17]

  • Equilibrium Dialysis: A semipermeable membrane separates a drug-containing plasma sample from a drug-free buffer solution. The system is allowed to reach equilibrium, and the drug concentrations in both compartments are measured to determine the bound and unbound fractions.[18]

  • Ultrafiltration: Plasma containing the drug is filtered through a semipermeable membrane that retains proteins and protein-bound drug, allowing the free drug to pass through. The concentration of the drug in the ultrafiltrate represents the unbound fraction.[19]

Metabolism and Excretion Studies

Objective: To identify metabolic pathways and determine the routes and rates of drug elimination from the body.

Methodology:

  • Study Design: Single-dose administration of the drug to healthy subjects.[12] The use of radiolabeled compounds (e.g., with 14C) can aid in tracking all drug-related material.[13]

  • Sample Collection: Collection of plasma, urine, and feces over a prolonged period to account for the complete elimination of the drug and its metabolites.[13]

  • Metabolite Identification: Analysis of collected samples using techniques like LC-MS/MS to identify and quantify the parent drug and any metabolites.[13][20]

  • Excretion Rate Calculation: The amount of drug and metabolites in urine and feces is measured to determine the primary routes and overall percentage of excretion.[21]

Visualizations

Signaling Pathway of Gabapentinoids

Gabapentinoid_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gabapentinoid Gabapentinoid (e.g., Gabapentin, Pregabalin) a2d_subunit α2δ-1 Subunit of Voltage-Gated Ca2+ Channel gabapentinoid->a2d_subunit Binds to ca_channel Voltage-Gated Ca2+ Channel a2d_subunit->ca_channel Modulates ca_influx Ca2+ Influx a2d_subunit->ca_influx Inhibits vesicle Synaptic Vesicle (contains neurotransmitters) ca_influx->vesicle Triggers fusion release Neurotransmitter Release (e.g., Glutamate) vesicle->release Leads to receptor Neurotransmitter Receptors release->receptor Binds to excitation Reduced Neuronal Excitability receptor->excitation

Caption: Mechanism of action of gabapentinoids.

Experimental Workflow for a Clinical Pharmacokinetic Study

PK_Study_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Analysis cluster_reporting Reporting protocol_dev Protocol Development & Study Design ethics_approval Ethics Committee Approval protocol_dev->ethics_approval subject_recruitment Subject Recruitment & Informed Consent ethics_approval->subject_recruitment dosing Drug Administration subject_recruitment->dosing sampling Biological Sample Collection (Blood, Urine) dosing->sampling processing Sample Processing & Storage sampling->processing bioanalysis Bioanalytical Method Validation & Sample Analysis (e.g., LC-MS/MS) processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (NCA or Population PK) bioanalysis->pk_analysis stat_analysis Statistical Analysis pk_analysis->stat_analysis report_writing Clinical Study Report Generation stat_analysis->report_writing publication Publication/ Regulatory Submission report_writing->publication

References

A Comparative Analysis of ATAGABALIN's Binding Kinetics with Other Gabapentinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding kinetics of ATAGABALIN and other notable gabapentinoids to their primary target, the α2δ subunit of voltage-gated calcium channels (VGCCs). The information presented herein is curated from experimental data to facilitate objective performance comparisons and inform future research and development.

Executive Summary

Gabapentinoids are a class of drugs that exert their therapeutic effects, including analgesia and anticonvulsant activity, by binding to the α2δ subunit of VGCCs. This interaction modulates calcium influx at presynaptic nerve terminals, thereby reducing the release of excitatory neurotransmitters. The binding kinetics—specifically the association rate (k_on), dissociation rate (k_off), and the resulting equilibrium dissociation constant (K_D) or inhibition constant (K_i)—are critical determinants of a drug's potency, duration of action, and overall pharmacological profile. This guide synthesizes available data on the binding kinetics of this compound and compares it with other key gabapentinoids.

Data Presentation: Comparative Binding Kinetics

DrugTarget Subunit(s)K_i (nM)K_D (nM)Dissociation Characteristics
This compound (PD-0200390)α2δ-1 and α2δ-2Data not availableData not availableData not available
PD-217,014α2δ18[1][2]-Data not available
Gabapentinα2δ-1, α2δ-2-59 (for α2δ-1), 153 (for α2δ-2)[3]Slow dissociation
Pregabalinα2δ-1, α2δ-2-Data varies, generally considered more potent than gabapentin[4]Data not available
Mirogabalinα2δ-1, α2δ-2-Data not availableSlower dissociation from α2δ-1 compared to α2δ-2[5]

Note: The absence of direct kinetic data for this compound necessitates further experimental investigation to fully characterize its binding profile. The K_i value for PD-217,014 suggests a high affinity for the α2δ subunit.[1][2][6]

Signaling Pathway and Mechanism of Action

Gabapentinoids modulate neuronal excitability through a distinct mechanism of action centered on the α2δ subunit of presynaptic VGCCs. The binding of a gabapentinoid to this subunit does not directly block the calcium channel pore but rather interferes with the trafficking and function of the channel complex.[3][7] This leads to a reduction in the density of functional VGCCs at the presynaptic terminal, resulting in decreased calcium influx upon neuronal depolarization. The subsequent reduction in intracellular calcium concentration curtails the release of excitatory neurotransmitters such as glutamate and substance P into the synaptic cleft.[3] This dampening of excitatory neurotransmission is the primary mechanism underlying the therapeutic effects of gabapentinoids.

Gabapentinoid_Signaling_Pathway Gabapentinoid Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_effect Downstream Effect VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Depolarization a2d α2δ Subunit a2d->VGCC Modulates trafficking and function Reduced_Ca Reduced Ca²⁺ Influx Vesicle Synaptic Vesicle (contains Neurotransmitters) Ca_influx->Vesicle Triggers fusion Neurotransmitter_Release Neurotransmitter Release Vesicle->Neurotransmitter_Release Gabapentinoid This compound / Other Gabapentinoids Gabapentinoid->a2d Binds to Reduced_Release Reduced Neurotransmitter Release Reduced_Ca->Reduced_Release Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation Membrane_Prep Membrane Preparation (Source of α2δ subunits) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]Gabapentin) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Separation Separation of Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC₅₀ and Kᵢ Determination) Quantification->Analysis SPR_Workflow Surface Plasmon Resonance Workflow cluster_setup Setup cluster_measurement Measurement Immobilization Immobilization of α2δ Subunit on Sensor Chip Association Association Phase: Inject Gabapentinoid (Analyte) Immobilization->Association Detection Real-time Detection of Refractive Index Change (Sensorgram) Association->Detection Dissociation Dissociation Phase: Flow Buffer Only Analysis Kinetic Analysis (k_on, k_off, K_D) Dissociation->Analysis Detection->Dissociation Monitors

References

Re-evaluating Atagabalin's Therapeutic Potential: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – December 14, 2025 – While the clinical development of Atagabalin (PD-0200390) for insomnia was discontinued, a comprehensive re-evaluation of its preclinical data suggests a therapeutic potential in other neurological and psychiatric disorders, particularly in neuropathic pain and anxiety. This guide provides a comparative analysis of this compound against its structural and mechanistic analogs, gabapentin and pregabalin, supported by available preclinical experimental data. This objective comparison aims to inform researchers, scientists, and drug development professionals on the potential for repositioning this compound in other therapeutic areas.

This compound, developed by Pfizer, is a gabapentinoid that, like gabapentin and pregabalin, exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels.[1] This mechanism is crucial in modulating neuronal excitability, which is implicated in the pathophysiology of both neuropathic pain and anxiety. Although its journey as a hypnotic was cut short due to unsatisfactory trial results, its fundamental mechanism of action warrants a closer look at its efficacy in other disease models where gabapentinoids have shown significant therapeutic value.[1]

Comparative Analysis of Binding Affinity and Preclinical Efficacy

A critical starting point for comparing these gabapentinoids is their binding affinity for the target α2δ subunits, which is directly related to their potency. While comprehensive head-to-head binding studies including this compound are limited in publicly available literature, existing data for gabapentin and pregabalin provide a benchmark for comparison.

DrugTargetBinding Affinity (Ki or IC50)Reference
Gabapentinα2δ-159 nM (Kd)[2]
α2δ-2153 nM (Kd)[2]
Pregabalinα2δ-1 & α2δ-2High Affinity[3]
This compoundα2δ-1 & α2δ-2Binds to both subunits[1]
Neuropathic Pain Models

The spinal nerve ligation (SNL) model in rodents is a widely accepted preclinical model for studying neuropathic pain, characterized by the development of mechanical allodynia (pain in response to a non-painful stimulus). The efficacy of analgesics is often measured by an increase in the paw withdrawal threshold (PWT) in response to mechanical stimuli (e.g., von Frey filaments).

DrugAnimal ModelKey Efficacy DataReference
GabapentinRat SNL Model300 mg/kg, p.o. resulted in a 62.39% decrease in allodynia.[4]
PregabalinRat SNL Model30 mg/kg, p.o. resulted in a 62.51% decrease in allodynia.[4]
This compound-In vivo efficacy data in neuropathic pain models not publicly available.-
Anxiety Models

The elevated plus maze (EPM) is a standard preclinical behavioral assay for assessing anxiety-like behavior in rodents. Anxiolytic effects are typically inferred from an increase in the time spent in the open arms of the maze.

DrugAnimal ModelKey Efficacy DataReference
Gabapentin-Data in EPM varies across studies.-
PregabalinRat EPMDose-dependently increases time spent on open arms.
This compound-In vivo efficacy data in anxiety models not publicly available.-

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound and other gabapentinoids involves the α2δ subunit of voltage-gated calcium channels. Binding to this subunit is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx and subsequent reduction in the release of excitatory neurotransmitters like glutamate.

Gabapentinoid Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx alpha2delta α2δ Subunit alpha2delta->VGCC Modulates alpha2delta->Ca_influx Inhibits Gabapentinoid This compound / Gabapentin / Pregabalin Gabapentinoid->alpha2delta Binds to Vesicle Synaptic Vesicle (Glutamate) Ca_influx->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor Activates Signal Postsynaptic Signal Receptor->Signal Neuropathic Pain Model Workflow cluster_setup Model Induction & Baseline cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Induction Induce Neuropathic Pain (e.g., Spinal Nerve Ligation) Baseline Baseline Behavioral Testing (e.g., von Frey) Induction->Baseline Treatment Administer Drug (this compound, Gabapentin, Pregabalin, or Vehicle) Baseline->Treatment Behavioral Post-treatment Behavioral Testing Treatment->Behavioral Analysis Compare Paw Withdrawal Thresholds between Treatment Groups Behavioral->Analysis

References

Comparative Analysis of ATAGABALIN's Effect on Different α2δ Subunit Isoforms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATAGABALIN (PD-0200390) is a gabapentinoid compound developed by Pfizer that, like other members of its class such as gabapentin and pregabalin, is known to bind to the α2δ auxiliary subunits of voltage-gated calcium channels (VGCCs).[1] These subunits are crucial in modulating calcium channel trafficking and function. There are four known isoforms of the α2δ subunit (α2δ-1, α2δ-2, α2δ-3, and α2δ-4), and the interaction of gabapentinoids with these isoforms is thought to be central to their therapeutic effects. While the development of this compound was discontinued after Phase 2 clinical trials for insomnia, an analysis of its potential interactions with α2δ isoforms remains a topic of interest for researchers in pharmacology and drug development.[1][2]

This guide provides a comparative analysis of the effects of this compound and other key gabapentinoids on different α2δ subunit isoforms, based on available preclinical data. Due to the limited publicly available data for this compound, this guide leverages comparative data from related compounds to provide a comprehensive overview for researchers.

Comparative Binding Affinity of Gabapentinoids for α2δ Subunit Isoforms

Compoundα2δ-1 (Kd, nM)α2δ-2 (Kd, nM)α2δ-3α2δ-4
This compound (PD-0200390) Binds[1]Binds[1]No Data AvailableNo Data Available
Gabapentin ~59~153No AffinityNo Data Available
Pregabalin High Affinity (binds)[3]High Affinity (binds)[3]No Data AvailableNo Data Available
Mirogabalin ~13.5-28.8~22.7-32.0No AffinityNo Data Available

Note: The binding of gabapentinoids is selective for the α2δ-1 and α2δ-2 isoforms. Structural differences in the binding pockets of α2δ-3 and α2δ-4 are believed to account for the lack of significant binding of these compounds to these isoforms.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for gabapentinoids, including presumably this compound, involves their binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs. This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx upon neuronal depolarization. The subsequent reduction in the release of excitatory neurotransmitters, such as glutamate and substance P, is believed to underlie the analgesic, anxiolytic, and anticonvulsant effects of these drugs.

VGCC Voltage-Gated Calcium Channel (VGCC) a2d α2δ Subunit VGCC->a2d association This compound This compound This compound->a2d binds & inhibits trafficking Vesicle Synaptic Vesicle (Neurotransmitters) Release Neurotransmitter Release Vesicle->Release Ca_ion Ca²⁺ Ca_ion->Vesicle triggers Neurotransmitter Neurotransmitters Release->Neurotransmitter Receptor Receptors Neurotransmitter->Receptor Signal Postsynaptic Signal Receptor->Signal cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Cells Cells expressing α2δ isoform Membranes Membrane Preparation Cells->Membranes Homogenization & Centrifugation Plate 96-well Plate Incubate Incubation Plate->Incubate Add Membranes, Radioligand, & this compound Filter Filtration Incubate->Filter Separate bound/ free ligand Count Scintillation Counting Filter->Count Data Data Analysis (Kd, Ki) Count->Data

References

Safety Operating Guide

Navigating the Safe Disposal of Atagabalin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Pharmaceutical Waste Disposal

The primary goal of proper chemical disposal is to minimize potential risks to human health and the environment. For investigational drugs like Atagabalin, where a complete toxicological and environmental impact profile may not be fully established, a cautious and conservative approach is essential. Unused or expired this compound should be treated as hazardous chemical waste.

Quantitative Data Summary

Specific quantitative data regarding the environmental fate and effects of this compound are not publicly available. However, environmental assessments for related compounds, such as Gabapentin and Pregabalin, have been conducted. These assessments concluded that the clinical use and disposal of these drugs were not expected to have a significant adverse environmental impact.[2][3][4] For instance, the Predicted Environmental Concentration (PEC) for pregabalin was found to be significantly lower than the Predicted No-Effect Concentration (PNEC), indicating a low risk to aquatic organisms.[3][4] While this data provides some context, it is crucial to handle this compound with the assumption that it could have unforeseen environmental effects.

Table 1: General Waste Classification and Disposal Streams for this compound-Related Research

Waste StreamRecommended Disposal Method
Unused or Expired this compound (Solid) Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Incineration by a licensed waste management vendor is the preferred method.[5] Do not dispose of down the drain or in regular trash. [5][6][7]
Solutions Containing this compound Collect as hazardous liquid chemical waste in a properly labeled, sealed container. The container must clearly indicate the contents, including the solvent and approximate concentration of this compound.[5]
Empty this compound Containers If thoroughly rinsed (at least three times with a suitable solvent), the empty container may be disposed of as regular waste or recycled, depending on institutional policies. However, given the investigational nature of the compound, treating them as chemical waste is a more cautious approach.[5] The label should be defaced or removed to protect confidential information.[6][7]
Contaminated Labware and Personal Protective Equipment (PPE) Items such as gloves, bench paper, pipette tips, and glassware that have come into direct contact with this compound should be collected in a designated hazardous waste container and disposed of through your institution's EHS program.[5]

Experimental Protocol: Step-by-Step Disposal Procedure

The following procedure outlines a general guideline for the safe management and disposal of this compound waste in a laboratory setting. Always consult and adhere to your institution's specific EHS guidelines.

Step 1: Waste Segregation and Collection

  • Establish a designated and clearly labeled hazardous waste container for all solid and liquid waste contaminated with this compound.

  • Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.

Step 2: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its associated waste.[8][9]

Step 3: Decontamination

  • After handling this compound, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

Step 4: Waste Storage

  • Store the hazardous waste container in a secure, well-ventilated area, away from incompatible materials.

  • Ensure the container is kept tightly closed when not in use.[8]

Step 5: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5]

  • Provide them with a complete and accurate description of the waste, including the name of the compound and estimated quantities.

Mandatory Visualizations

Logical Workflow for this compound Disposal

cluster_prep Preparation cluster_handling Handling & Collection cluster_post Post-Handling cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Solid & Liquid Waste B->C D Place in Labeled Hazardous Waste Container C->D E Decontaminate Work Area D->E F Store Waste Securely E->F G Contact EHS for Pickup F->G H Proper Disposal by Licensed Vendor (Incineration) G->H

Caption: A flowchart illustrating the key steps for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling ATAGABALIN

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for Atagabalin is not available, as the drug was discontinued after Phase 2 clinical trials.[1] The following guidance is synthesized from information on structurally related compounds, such as Pregabalin, and general best practices for handling potent pharmaceutical agents. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before handling.

Immediate Safety and Operational Plan

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are designed to minimize exposure and ensure a safe laboratory environment.

General Handling Precautions:

  • Avoid all contact with the skin, eyes, and clothing.[2]

  • Prevent the generation of dust and aerosols.[2]

  • Work in a designated, well-ventilated area, preferably a certified chemical fume hood or biological safety cabinet.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4]

Storage:

  • Keep containers tightly closed.[4]

  • Store in a cool, dark, and locked-up place.[4]

  • Store away from incompatible materials, such as oxidizing agents.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for various handling scenarios.

ActivityRequired Personal Protective Equipment
Low-Quantity Weighing and Solution Preparation (in a ventilated enclosure) Primary Protection: • Double chemo-rated gloves (ASTM D6978)[3][5] • Disposable gown with a solid front, long sleeves, and tight-fitting cuffs[3] • Safety glasses with side shields or splash goggles[3] Respiratory Protection: • Use of a certified chemical fume hood or biological safety cabinet is mandatory[3]
Higher-Quantity Handling and Bulk Processing Primary Protection: • Double chemo-rated gloves (ASTM D6978)[3][5] • Impermeable coveralls and shoe covers[3] • Safety goggles and a full-face shield[3] Respiratory Protection: • A NIOSH-approved respirator with particulate filters (e.g., N95 or higher) is required[3]
Spill Cleanup Primary Protection: • Double chemo-rated gloves (ASTM D6978)[3][5] • Impermeable coveralls and shoe covers[3] • Safety goggles and a full-face shield[3] Respiratory Protection: • A NIOSH-approved respirator with particulate filters (e.g., N95 or higher) is required[3]

Experimental Protocols

Donning and Doffing PPE:

A systematic approach to donning and doffing PPE is essential to prevent contamination.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[3]

  • Gown/Coveralls: Put on the gown or coveralls, ensuring complete coverage.[3]

  • Respiratory Protection (if required): Put on the respirator, ensuring a tight seal around the nose and mouth. Perform a user seal check.[3]

  • Eye and Face Protection: Put on safety goggles and/or a face shield.[3]

  • Gloves: Don the first pair of gloves, pulling the cuffs over the gown's cuffs. Don the second pair of gloves over the first pair.[3]

Doffing (Taking Off) PPE: The removal of PPE should be done carefully to prevent self-contamination.[3]

  • Outer Gloves: Remove the outer pair of gloves. Be careful not to touch the outside of the gloves with bare skin.[3]

  • Gown/Coveralls: Untie the gown or unzip the coveralls. Peel it away from the body, turning it inside out as you remove it. Roll it into a bundle and dispose of it in the designated waste container.[3]

  • Hand Hygiene: Perform hand hygiene.[3]

  • Eye and Face Protection: Remove goggles and/or face shield from the back to the front.[3]

  • Respiratory Protection (if worn): Remove the respirator without touching the front.[3]

  • Inner Gloves: Remove the inner pair of gloves.[3]

  • Hand Hygiene: Perform hand hygiene again.

Disposal Plan

All waste containing this compound should be considered hazardous.

  • Solid Waste: Collect all solid waste, including contaminated PPE, weigh boats, and consumables, in a clearly labeled, sealed container for hazardous waste.[2][6]

  • Liquid Waste: Collect all liquid waste in a sealed, properly labeled hazardous waste container.

  • Disposal Method: Dispose of contents and container through a licensed waste management company in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain or in the regular trash.

  • Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.

Signaling Pathways and Experimental Workflows

G cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_start Start: Review Safety Protocols risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection don_ppe Don PPE ppe_selection->don_ppe weighing Weighing don_ppe->weighing solution_prep Solution Preparation weighing->solution_prep experiment Perform Experiment solution_prep->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_segregation Segregate Hazardous Waste decontaminate->waste_segregation doff_ppe Doff PPE into Waste waste_segregation->doff_ppe dispose Dispose via Licensed Contractor doff_ppe->dispose spill Spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup exposure Personnel Exposure first_aid Provide First Aid & Seek Medical Attention exposure->first_aid handling_node->spill handling_node->exposure

Caption: Logical workflow for handling this compound.

This diagram outlines the procedural steps for safely handling this compound, from initial preparation and risk assessment to handling within a ventilated enclosure, and finally, to cleanup and disposal. It also includes branches for emergency procedures in case of a spill or personnel exposure. By following this structured workflow, researchers can minimize risks and ensure a safe laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.